Pop-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H33BN2O5 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[3-methoxy-4-[2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine-1-carbonyl]phenyl]acetamide |
InChI |
InChI=1S/C24H33BN2O5/c1-14(28)26-16-8-9-17(18(13-16)30-5)22(29)27-10-6-7-21(27)25-31-20-12-15-11-19(23(15,2)3)24(20,4)32-25/h8-9,13,15,19-21H,6-7,10-12H2,1-5H3,(H,26,28)/t15-,19-,20+,21?,24-/m0/s1 |
InChI Key |
AKWLBANFCWCWKL-MFNWNAFKSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)C5=C(C=C(C=C5)NC(=O)C)OC |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C5=C(C=C(C=C5)NC(=O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Pop-in Pop-out Gene Targeting: An In-depth Technical Guide
A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Pop-in pop-out gene targeting, also known as hit-and-run gene targeting, is a powerful technique for introducing precise modifications into the genome of living cells. This two-step homologous recombination method allows for the seamless introduction of mutations, such as single nucleotide polymorphisms, small insertions, or deletions, without leaving behind exogenous selectable marker sequences. This guide provides a comprehensive technical overview of the pop-in pop-out gene targeting methodology, including the underlying principles, detailed experimental protocols, and quantitative data on its efficiency. Visual diagrams of the key processes are provided to facilitate a deeper understanding of the workflow and molecular events. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ this sophisticated gene-editing tool.
Introduction
The ability to precisely manipulate the genome is fundamental to understanding gene function, modeling human diseases, and developing novel therapeutic strategies. Pop-in pop-out gene targeting is a refined method of homologous recombination that enables the introduction of subtle and specific genetic alterations. Unlike standard gene knockout or knock-in approaches that often leave residual marker genes, the pop-in pop-out technique ensures a "clean" modification of the target locus.
The process involves two distinct steps. The first, termed "pop-in," involves the integration of a targeting vector into the host genome via a single crossover event. This vector contains the desired mutation, a positive selection marker, and a negative selection marker. The second step, "pop-out," involves the excision of the integrated vector through intrachromosomal homologous recombination. This event is identified by selecting against the negative selection marker, resulting in a sub-population of cells where the vector has been removed, in some cases leaving behind the desired genomic modification.
The Core Mechanism: A Two-Step Process
The pop-in pop-out strategy relies on the cell's natural DNA repair machinery, specifically homologous recombination. The process is initiated by introducing a targeting vector that has been linearized within a region of homology to the target gene.
Step 1: The "Pop-In" - Integration by Homologous Recombination
In this initial phase, the targeting vector integrates into the target locus through a single crossover event. This results in the duplication of the homologous sequence, with one copy being the wild-type and the other containing the desired mutation, flanking the integrated vector sequences. This integration event is selected for by using a positive selection marker, such as the neomycin resistance gene (neo), which confers resistance to antibiotics like G418.[1]
Step 2: The "Pop-Out" - Excision and Resolution
The integrated vector, containing both positive and negative selection markers, is inherently unstable due to the tandem duplication of the homologous region. Spontaneous intrachromosomal recombination between these duplicated sequences leads to the excision, or "pop-out," of the vector. This pop-out event can occur in two ways: one that restores the wild-type allele and another that leaves the desired mutation in the genome. To enrich for cells that have undergone this excision, a negative selection marker, such as the herpes simplex virus thymidine kinase (tk) gene, is employed.[1] Cells that retain the tk gene are sensitive to nucleoside analogs like ganciclovir, while cells that have excised the vector lose the tk gene and survive the negative selection.
Data Presentation: Efficiency of Pop-in Pop-out Gene Targeting
The efficiency of pop-in pop-out gene targeting can vary depending on several factors, including the cell type, the target locus, the length of the homology arms in the targeting vector, and the selection strategy. The following tables summarize quantitative data from various studies to provide an overview of the expected success rates at each stage.
| Table 1: Pop-In (Integration) Efficiency | |||
| Cell Type | Target Gene | Homology Arm Length (Total) | Pop-In Efficiency (% of selected clones) |
| Mouse Embryonic Stem (ES) Cells | Cftr | ~7 kb | Not explicitly quantified, but described as "very efficiently" |
| Pichia pastoris | SEC7 / SEC12 | Not specified | 25-50% |
| Schizosaccharomyces pombe | ade6 | >500 bp | High, allows for bulk screening |
| Table 2: Pop-Out (Excision) and Mutation Retention Efficiency | |||
| Cell Type | Target Gene | Selection Method | Efficiency of Retaining Mutation (% of pop-out clones) |
| Mouse ES Cells | Cftr | Ganciclovir | Dependent on vector design to bias the event |
| Schizosaccharomyces pombe | Various | 5-FOA | Proportional to the ratio of homology lengths flanking the mutation |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in pop-in pop-out gene targeting.
Targeting Vector Construction
A robust and well-designed targeting vector is critical for the success of the experiment. The following is a generalized protocol for constructing a "hit-and-run" targeting vector.
Materials:
-
Bacterial artificial chromosome (BAC) containing the gene of interest
-
Plasmid backbone with positive and negative selection cassettes (e.g., PGK-neo and HSV-tk)
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli competent cells
Protocol:
-
Isolate Homology Arms: Using restriction enzymes, isolate two fragments of genomic DNA from the BAC clone that are homologous to the target locus. The total length of homology should be at least 7 kb, with the shorter arm being no less than 1 kb.
-
Introduce Mutation: If introducing a point mutation or a small insertion/deletion, use site-directed mutagenesis to modify the corresponding region within one of the isolated homology arms.
-
Assemble the Vector: Ligate the two homology arms into a plasmid backbone containing the positive and negative selection markers. The positive selection cassette (e.g., neo) should be positioned between the homology arms, while the negative selection marker (e.g., tk) should be located outside of the homology regions.
-
Linearization Site: Ensure a unique restriction site is present for linearizing the vector within the region of homology before transfection. This directed double-strand break increases the frequency of homologous recombination at the target locus.
-
Verification: Sequence the final construct to confirm the presence of the desired mutation and the integrity of all vector components.
Cell Culture and Transfection
The following protocol is a general guideline for the culture and transfection of mammalian cells, such as mouse embryonic stem (ES) cells.
Materials:
-
Mouse ES cells
-
ES cell culture medium (DMEM, 15% FBS, LIF, 2-mercaptoethanol)
-
Gelatin-coated tissue culture plates
-
Linearized targeting vector DNA
-
Electroporation buffer
-
Electroporator
Protocol:
-
Cell Culture: Culture mouse ES cells on gelatin-coated plates in ES cell medium. Ensure the cells are in a healthy, undifferentiated state.
-
Vector Preparation: Linearize 25-50 µg of the targeting vector with the appropriate restriction enzyme. Purify the linearized DNA.
-
Electroporation:
-
Harvest approximately 1 x 10^7 ES cells and resuspend them in electroporation buffer.
-
Add the linearized targeting vector DNA to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an electrical pulse.
-
Plate the electroporated cells onto gelatin-coated plates containing a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Selection of Pop-In and Pop-Out Clones
Positive Selection (Pop-In):
-
Drug Selection: 24-48 hours post-electroporation, add G418 (for neo selection) to the culture medium at a pre-determined optimal concentration.
-
Colony Picking: After 7-10 days of selection, individual drug-resistant colonies will become visible. Pick these colonies and expand them in separate wells.
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Use PCR and/or Southern blotting to screen for clones that have undergone homologous recombination at the target locus.
Negative Selection (Pop-Out):
-
Expansion and Plating: Take a correctly targeted "pop-in" clone and expand it in non-selective medium for several days to allow for spontaneous intrachromosomal recombination. Plate the cells at a low density.
-
Counter-selection: Add ganciclovir (for tk selection) to the culture medium. Only cells that have lost the tk gene through vector excision will survive.
-
Colony Isolation and Analysis: Isolate the surviving colonies and expand them.
-
Screening for Mutation: Extract genomic DNA and use PCR and sequencing to identify the clones that have retained the desired mutation while excising the vector.
Mandatory Visualizations
The following diagrams illustrate the key stages and components of the pop-in pop-out gene targeting process.
Caption: Overall workflow of the pop-in pop-out gene targeting process.
Caption: Structure of a typical pop-in pop-out targeting vector.
Caption: State of the genomic locus during pop-in pop-out gene targeting.
References
A Technical Guide to Scarless Genome Editing: Mechanisms, Methodologies, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of programmable nucleases has revolutionized the field of genetics, offering unprecedented control over the modification of genomes. Central to realizing the full therapeutic and research potential of this technology is the ability to perform precise, "scarless" edits— alterations that introduce desired changes without leaving behind residual sequences or unintended mutations. This in-depth technical guide explores the core mechanisms of prominent scarless genome editing technologies, provides detailed experimental protocols for their implementation, and presents a comparative analysis of their performance based on quantitative data.
Core Mechanisms of Scarless Genome Editing
Scarless genome editing primarily relies on harnessing the cell's natural DNA repair pathways, particularly Homology Directed Repair (HDR), while minimizing the error-prone Non-Homologous End Joining (NHEJ) pathway that often leads to insertions and deletions (indels). More advanced techniques, such as base and prime editing, circumvent the need for double-strand breaks (DSBs) altogether, thereby inherently reducing the likelihood of scar formation.
CRISPR-Cas9 with Homology Directed Repair (HDR)
The foundational CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a DSB.[1] For scarless editing, a donor DNA template containing the desired edit and homologous sequences flanking the cut site is co-delivered. The cell's HDR machinery then uses this template to precisely repair the break, incorporating the intended genetic change.[2] The efficiency of this process is a critical limiting factor, as NHEJ is often the more active repair pathway in many cell types.[2][3]
Base Editing
Base editors achieve single-nucleotide conversions without creating DSBs. They consist of a catalytically impaired Cas9 (nCas9 or dCas9) fused to a deaminase enzyme.[3][4] The dCas9-deaminase fusion protein is guided to the target DNA by a gRNA. The deaminase then chemically modifies a specific base (cytosine to uracil or adenine to inosine) within a small editing window. This modified base is subsequently treated as thymine or guanine during DNA replication and repair, resulting in a precise C•G-to-T•A or A•T-to-G•C base pair conversion.[3] This mechanism avoids the introduction of DSBs and the reliance on a donor template, leading to higher efficiency and fewer indels compared to HDR-based methods.[5]
Prime Editing
Prime editing is a versatile "search-and-replace" technology that can introduce all 12 possible base-to-base conversions, as well as small insertions and deletions, without requiring DSBs or a separate donor template.[6][7] The prime editor is a fusion protein of a Cas9 nickase (nCas9), which only cuts one strand of the DNA, and a reverse transcriptase.[7][8] It is guided by a prime editing guide RNA (pegRNA), which not only specifies the target site but also contains a reverse transcriptase template encoding the desired edit.[6][9] After the nCas9 creates a single-strand nick, the pegRNA's template is reverse transcribed directly into the target site, followed by cellular repair processes that permanently install the edit.[9][10]
Comparative Analysis of Scarless Genome Editing Techniques
The choice of a scarless editing strategy depends on the desired edit, the target cell type, and the acceptable level of off-target effects. The following tables summarize quantitative data to facilitate a direct comparison of the major techniques.
Table 1: Comparison of Editing Efficiency and Indel Formation
| Technique | Target Edit | Typical On-Target Editing Efficiency (%) | Typical Indel Frequency (%) | Key References |
| CRISPR-HDR | Point mutations, small insertions/deletions | 1-20% | 5-40% (NHEJ-dependent) | [5][11][12][13] |
| Base Editing (CBE) | C•G to T•A transitions | 15-75% | < 1 - 5% | [2][3][4] |
| Base Editing (ABE) | A•T to G•C transitions | 10-60% | < 1% | [2] |
| Prime Editing | All base conversions, small indels | 10-50% | < 1 - 10% | [11][12][14] |
Table 2: Comparison of Off-Target Activity
| Technique | Primary Cause of Off-Targets | Typical Off-Target Frequency | Methods for Detection | Key References |
| CRISPR-HDR | Cas9 binding to similar genomic sites | Variable, can be significant | GUIDE-seq, Digenome-seq, WGS | [15][16] |
| Base Editing | Off-target deamination by deaminase at unintended sites | Generally low, but can occur | RNA-seq (for RNA off-targets), WGS | [2][16] |
| Prime Editing | Off-target nicking by nCas9 and pegRNA binding | Very low | CHANGE-seq, WGS | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments in scarless genome editing.
General Workflow for CRISPR-Cas9 Mediated Scarless Editing
A typical CRISPR-based genome editing experiment follows a structured workflow from design to analysis.[9][18][19]
Caption: General workflow for CRISPR-based genome editing experiments.
Protocol:
-
Design of gRNA and Donor Template:
-
Use online tools (e.g., CHOPCHOP, CRISPOR) to design gRNAs with high on-target scores and minimal predicted off-target sites.[20]
-
The donor template should contain the desired edit flanked by homology arms of at least 40-80 base pairs on each side for efficient HDR.[21] Both single-stranded oligodeoxynucleotides (ssODNs) and double-stranded DNA (dsDNA) can be used as donors, with dsDNA generally showing higher efficiency for larger insertions.[7][22][23]
-
-
Delivery of CRISPR Components:
-
Deliver the Cas9 nuclease (as plasmid DNA, mRNA, or ribonucleoprotein), gRNA, and donor template into the target cells.
-
Common delivery methods include lipid-mediated transfection, electroporation, and viral transduction (e.g., AAV, lentivirus).[9]
-
-
Cell Culture and Selection:
-
Culture the cells under appropriate conditions to allow for genome editing to occur.
-
If a selection marker is included in the donor template, apply the appropriate selection agent to enrich for edited cells.
-
-
Genomic DNA Extraction and Analysis:
-
Isolate genomic DNA from the edited cell population.
-
Amplify the target locus by PCR.
-
Sequence the PCR products using Sanger or Next-Generation Sequencing (NGS) to confirm the presence of the desired edit and assess the frequency of indels.[9]
-
-
Off-Target Analysis:
Protocol for Prime Editing in Mammalian Cells
The following protocol outlines the key steps for performing a prime editing experiment.[6][10][26]
Caption: Experimental workflow for prime editing in mammalian cells.
Protocol:
-
pegRNA Design:
-
Utilize web-based tools like pegFinder or PrimeDesign to design the pegRNA. The design involves specifying the target sequence, the desired edit, and the lengths of the primer binding site (PBS) and reverse transcriptase template (RTT).
-
-
Plasmid Construction:
-
Synthesize the designed pegRNA sequence as DNA oligonucleotides.
-
Clone the pegRNA expression cassette into a suitable vector, typically under the control of a U6 promoter.
-
-
Transfection:
-
Co-transfect the plasmid encoding the prime editor (e.g., PE2 or PEmax) and the plasmid expressing the pegRNA into the target mammalian cells using a high-efficiency transfection reagent.
-
-
Cell Harvesting and Genomic DNA Extraction:
-
After 48-72 hours post-transfection, harvest the cells.
-
Extract genomic DNA using a standard kit.
-
-
Analysis of Editing Efficiency:
-
Amplify the genomic region surrounding the target site using high-fidelity PCR.
-
Analyze the PCR products by NGS to quantify the percentage of reads containing the precise edit and the frequency of any indels.
-
Signaling Pathways and Molecular Mechanisms
The success of scarless genome editing is intrinsically linked to the cellular DNA damage response and repair pathways.
DNA Double-Strand Break Repair Pathways
Caption: Major DNA double-strand break repair pathways.
In response to a DSB induced by a nuclease like Cas9, the cell can activate either the NHEJ or HDR pathway. NHEJ is the predominant pathway in most cell types and directly ligates the broken ends, often resulting in small, random insertions or deletions (indels).[27] In contrast, HDR uses a homologous DNA template to accurately repair the break, which is the basis for scarless editing with donor templates.[15][27]
Prime Editing Mechanism
Caption: Step-by-step mechanism of prime editing.
The prime editing process involves a series of orchestrated steps, beginning with the nCas9-pegRNA complex binding to the target DNA and creating a single-strand nick.[1][8] The 3' end of the nicked strand then serves as a primer for the reverse transcriptase, which uses the pegRNA as a template to synthesize the edited DNA sequence.[8] The resulting heteroduplex is resolved by the cell's mismatch repair machinery, leading to the permanent and scarless incorporation of the desired edit.[8][10]
Conclusion
Scarless genome editing technologies have matured significantly, offering a range of options for precise genetic manipulation. While CRISPR-HDR provides a foundational method, the development of base and prime editing has substantially improved efficiency and reduced unwanted byproducts by avoiding double-strand breaks. The choice of the optimal technique requires careful consideration of the specific research or therapeutic goal, balancing editing efficiency with the potential for off-target effects. The protocols and comparative data presented in this guide provide a framework for researchers to design and execute successful scarless genome editing experiments, paving the way for advancements in basic science and the development of novel genetic medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Base editing and prime editing in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 DNA Base-Editing and Prime-Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. What are the steps of editing by a prime editor? | AAT Bioquest [aatbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Designing and executing prime editing experiments in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthego.com [synthego.com]
- 12. Comparison of In-Frame Deletion, Homology-Directed Repair, and Prime Editing-Based Correction of Duchenne Muscular Dystrophy Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. News: Researchers Report Fewer Large DNA Deletions After Base- And Prime Editing Compared to CRISPR-Cas9 Editing - CRISPR Medicine [crisprmedicinenews.com]
- 15. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 16. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. idtdna.com [idtdna.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. ssDNA is not superior to dsDNA as long HDR donors for CRISPR-mediated endogenous gene tagging in human diploid RPE1 and HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. blog.addgene.org [blog.addgene.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Designing and executing prime editing experiments in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Pop-in Pop-out CRISPR-Cas9 System for Seamless Genome Engineering
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in modifying the genetic code. For applications requiring seamless and scarless edits, the "pop-in pop-out" strategy has emerged as a powerful two-step approach. This technical guide provides an in-depth exploration of the core principles, experimental workflows, and key considerations for successfully implementing this system.
Introduction to the Pop-in Pop-out Strategy
The pop-in pop-out system, also known as a seamless or scarless editing method, is designed to introduce precise genetic modifications, such as point mutations or small insertions, without leaving behind any residual sequences like selection markers. This is crucial for both basic research, where unintended genomic alterations can confound results, and for therapeutic applications, where the presence of foreign DNA is undesirable.
The strategy involves two distinct phases:
-
Pop-in (Marker Integration): In the first step, a selectable or screenable marker is integrated into the target genomic locus along with the desired genetic modification. This is typically achieved through homology-directed repair (HDR) following a CRISPR-Cas9-induced double-strand break (DSB). The presence of the marker allows for the enrichment of successfully edited cells.
-
Pop-out (Marker Excision): In the second step, the integrated marker is precisely removed, leaving only the intended genetic alteration. This excision can be accomplished through a second round of CRISPR-Cas9-mediated editing, or by employing site-specific recombinase systems like Cre-Lox or transposon-based systems such as piggyBac.
Molecular Mechanisms and Workflow
The pop-in pop-out system leverages the cell's natural DNA repair pathways. The "pop-in" step relies on the high-fidelity HDR pathway, while the "pop-out" can utilize either HDR or other precise enzymatic processes.
The "Pop-in" Phase: Integrating the Marker and Edit
The initial phase involves the co-delivery of three key components into the target cells:
-
Cas9 nuclease and a single guide RNA (sgRNA): These components form a ribonucleoprotein complex that recognizes and cleaves a specific DNA sequence at the desired genomic locus.
-
A donor template plasmid: This plasmid contains the desired genetic modification flanked by homology arms that match the sequences surrounding the DSB. Crucially, the donor template also carries a selectable or screenable marker cassette (e.g., a fluorescent protein like GFP or an antibiotic resistance gene) positioned between the homology arms.
Following the creation of a DSB by Cas9, the cell's HDR machinery can use the donor template to repair the break, thereby integrating both the desired edit and the marker cassette into the genome.
The Advantages of Two-Step Gene Editing: A Technical Guide to Enhancing Precision, Safety, and Control
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 has revolutionized the field of genetic engineering, offering unprecedented ease and efficiency in modifying cellular genomes. However, the foundational, single-step methods relying on the continuous expression of the Cas9 nuclease are often associated with significant challenges, including off-target mutations and cellular toxicity.[1][2][3] To overcome these limitations, a portfolio of advanced two-step and temporally controlled gene editing strategies has been developed. These methods provide critical layers of regulation, significantly enhancing the precision, safety, and experimental flexibility of genome engineering.
This technical guide provides an in-depth exploration of the core advantages of these sophisticated methodologies, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in their practical implementation.
Core Advantages of Temporal Control
The primary advantage of two-step methods lies in the ability to control the duration of Cas9 nuclease activity. Constitutive expression from plasmid vectors can lead to prolonged exposure of the genome to the editing machinery, increasing the likelihood of cleavage at unintended sites and inducing a toxic cellular stress response.[1][4][5] By limiting Cas9 activity to a specific timeframe, researchers can dramatically improve the specificity and safety profile of their experiments.
Two-step strategies offer several key benefits:
-
Reduced Off-Target Effects: Limiting the window of nuclease activity minimizes the chance for the Cas9-gRNA complex to engage with and cleave non-target genomic loci that have sequence homology to the intended site.[6][7]
-
Decreased Cellular Toxicity: Transient expression or inducible activation of Cas9 prevents the sustained cellular stress and potential G0/G1 arrest associated with its continuous overexpression.[2][3]
-
Enhanced Temporal Precision: Inducible systems allow for gene editing at specific time points during cellular processes, such as differentiation or cell cycle progression, enabling the study of dynamic gene functions.[8][9]
-
"Scarless" and Complex Edits: Multi-step Homology-Directed Repair (HDR) protocols allow for the precise insertion of desired sequences without leaving behind residual markers or unwanted mutations at the cut site, and can improve the efficiency of difficult edits like large insertions.[10][11]
Quantitative Comparison of Gene Editing Methodologies
The following tables summarize quantitative data from various studies, highlighting the performance differences between constitutive (one-step) and temporally controlled (two-step) gene editing approaches.
Table 1: Performance Comparison of Constitutive vs. Temporally Controlled Cas9 Expression
| Parameter | Constitutive Expression (e.g., Plasmid) | Temporally Controlled Expression (e.g., Inducible, RNP, Split-Cas9) | Fold Improvement / Key Finding |
| Off-Target Events | Can be significant; 10-20% indels at known off-target sites in some studies.[7] | Dramatically decreased; often below detection limits.[6][7] | Up to a 90% reduction in off-target sites observed with high-fidelity Cas9 variants.[12] |
| Duration of Cas9 Presence | Persists for >72 hours.[13] | Rapidly degraded; barely detectable after 24 hours (RNP delivery).[13] | Mutation frequency plateaus in 1 day with RNPs vs. 3 days with plasmids.[13] |
| On-Target Efficiency | High, but at the cost of specificity. | Can be comparable to constitutive methods, with some high-fidelity variants showing only a slight reduction (~84-88% of WT).[12] | Inducible systems can achieve robust gene editing upon activation.[8] |
| Cellular Toxicity | Can cause G0/G1 cell cycle arrest and reduced cell growth.[2] | Significantly reduced toxicity, preventing growth inhibition.[2] | Shortening the half-life of Cas9 reduces neuronal toxicity.[14] |
Table 2: Efficiency Comparison of Single-Step vs. Two-Step Homology-Directed Repair (HDR)
| Parameter | Single-Step HDR | Two-Step "Scarless" HDR | Key Finding |
| Efficiency for Complex Edits | Low, often <10% and highly variable depending on the locus and cell type.[15] | Significantly higher; can reach up to 39% in some systems by optimizing conditions.[16] | Two-step methods make difficult edits, like single-base substitutions or large insertions, more feasible.[11] |
| Precision | Risk of re-cutting the target locus or donor template if the PAM site is not mutated.[11] | Eliminates the original cut site in the first step, preventing re-cutting and ensuring a "scarless" final edit.[1][10] | Enables precise editing without leaving residual selection markers or unwanted mutations.[17] |
| Workflow Complexity | Simpler, single transformation. | More complex, involving two rounds of editing and selection/screening.[1] | The increased complexity is offset by higher efficiency and precision for challenging edits.[11] |
Key Two-Step Methodologies and Workflows
Several distinct strategies have been developed to exert temporal control over the gene editing process. Below are diagrams and descriptions of three principal approaches.
Inducible CRISPR-Cas9 Systems
These systems place the expression of Cas9 or the guide RNA (gRNA) under the control of an inducible promoter, such as a Tetracycline-responsive element (TRE). The editing machinery is only transcribed in the presence of a small molecule inducer, like Doxycycline.[18] This allows for precise on/off control of gene editing.
Split-Cas9 Systems
In this approach, the Cas9 protein is split into two non-functional N-terminal and C-terminal fragments.[7] Each fragment is fused to a chemically inducible dimerization domain, such as FKBP and FRB. Only upon the addition of a small molecule like Rapamycin do the two halves dimerize, reconstituting a fully functional Cas9 nuclease.[7][19] This ensures that editing only occurs in the presence of the inducer.
Two-Step Scarless Genome Editing
For high-fidelity edits, such as single nucleotide polymorphisms (SNPs) or large insertions via HDR, a two-step "scarless" method is often employed.[11] The first step replaces a target genomic region with a selection cassette (e.g., a fluorescent reporter and/or a drug resistance gene) that also introduces a novel gRNA target site. After selecting for successfully edited cells, a second round of editing is performed using a gRNA that targets the cassette, providing the desired final DNA sequence as a repair template. This process removes the selection cassette entirely, leaving only the intended edit.[1]
Application in Pathway Dissection: The TGF-β Signaling Pathway
Temporally controlled gene editing is a powerful tool for dissecting complex signaling pathways. For example, the Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages.[20] An inducible CRISPR system can be used to knock out key components like TGFBR2 at different time points in a cancer progression model to precisely determine when the pathway switch occurs.[21]
Detailed Experimental Protocols
The following are generalized protocols for key two-step methodologies. Specific parameters such as cell type, vector choice, and reagent concentrations must be optimized for each experimental system.
Protocol 1: Doxycycline-Inducible Cas9 Gene Editing
This protocol describes the generation of a stable cell line with Doxycycline-inducible Cas9 expression for temporal control of gene editing.[6][8][9]
-
Vector Construction and Preparation:
-
Clone the Cas9 gene under the control of a Tetracycline-responsive promoter (e.g., TRE3G) into a suitable vector, often one designed for stable integration at a safe harbor locus like AAVS1. This vector should also contain a selection marker (e.g., puromycin resistance).
-
Separately, clone the target-specific gRNA sequence into a lentiviral or AAV vector. This vector can be driven by a constitutive promoter like U6.
-
Generate high-titer lentivirus or AAV for both the inducible Cas9 and the gRNA constructs.
-
-
Generation of Inducible Cas9 Stable Cell Line:
-
Transduce the target cells with the inducible Cas9 lentivirus/AAV.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for 7-10 days. Ensure cells are maintained in tetracycline-free medium.
-
Expand the resistant cell pool or isolate single-cell clones. Validate Cas9 integration and inducible expression via PCR and Western blot after treating with Doxycycline (e.g., 1-2 µg/mL for 24-48 hours).
-
-
Gene Editing Induction:
-
Transduce the validated inducible Cas9 stable cell line with the gRNA-expressing virus.
-
To activate editing, add Doxycycline to the culture medium at a pre-optimized concentration (typically 0.1-2 µg/mL).
-
Culture the cells for the desired duration of Cas9 expression (e.g., 24-72 hours).
-
-
Analysis of Gene Editing:
-
Wash the cells to remove Doxycycline, ceasing Cas9 expression.
-
Expand the cell population.
-
Harvest genomic DNA and analyze the target locus for indel formation using methods such as Sanger sequencing with inference of indels, or next-generation sequencing for quantitative analysis.
-
Protocol 2: Rapamycin-Inducible Split-Cas9 System
This protocol outlines transient transfection for chemically induced dimerization and activation of split-Cas9.[7][19]
-
Plasmid Preparation:
-
Obtain or construct two plasmids.
-
Plasmid 1: Expresses the N-terminal fragment of Cas9 fused to the FRB domain (e.g., N-Cas9-FRB).
-
Plasmid 2: Expresses the C-terminal fragment of Cas9 fused to the FKBP domain (e.g., C-Cas9-FKBP).
-
-
A third plasmid expressing the target-specific gRNA is also required.
-
-
Cell Transfection:
-
Co-transfect target cells (e.g., HEK293T) with the N-Cas9-FRB, C-Cas9-FKBP, and gRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine). Use an equimolar ratio of the two split-Cas9 plasmids.
-
-
Induction of Cas9 Reconstitution:
-
Approximately 24 hours post-transfection, add Rapamycin to the cell culture medium to a final concentration of ~100-200 nM.
-
Incubate for the desired period (e.g., 24-48 hours) to allow for Cas9 reconstitution, nuclear import, and genome editing.
-
-
Analysis:
-
Harvest cells 48-72 hours after the addition of Rapamycin.
-
Extract genomic DNA.
-
Assess on-target editing efficiency and potential off-target effects using targeted deep sequencing or a mismatch cleavage assay.
-
Protocol 3: Two-Step Scarless HDR Editing
This protocol provides a framework for introducing a precise point mutation without leaving any residual foreign sequences.[1][11]
-
Step 1: Insertion of a Selection Cassette:
-
Design:
-
Design a gRNA to target the genomic locus of interest.
-
Design a donor plasmid containing a selection cassette (e.g., PuroR-T2A-GFP) flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the gRNA cut site. Crucially, the cassette itself should contain a unique gRNA target site for the second step. The junction between the homology arm and the cassette should disrupt the original gRNA target site to prevent re-cutting.
-
-
Execution:
-
Co-transfect target cells with the gRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid.
-
Apply selection (e.g., with puromycin) and/or use fluorescence-activated cell sorting (FACS) to isolate cells that have successfully integrated the cassette.
-
Expand and validate positive clones by junction PCR and Sanger sequencing.
-
-
-
Step 2: Replacement of Cassette with Final Edit:
-
Design:
-
Design a gRNA that specifically targets the unique site within the integrated selection cassette.
-
Design a donor template (can be a plasmid or a single-stranded oligodeoxynucleotide - ssODN) containing the desired final DNA sequence (e.g., the point mutation) flanked by the same homology arms used in Step 1.
-
-
Execution:
-
Transfect a validated intermediate clone with the new gRNA, Cas9, and the final donor template.
-
Expand the cells without selection. Since the cassette is being removed, negative selection (e.g., loss of fluorescence) can be used to enrich for edited cells.
-
Isolate single-cell clones and screen for the desired modification.
-
-
Validation:
-
Validate the final clones by PCR (to confirm cassette removal) and Sanger or next-generation sequencing to confirm the precise, scarless integration of the desired edit.
-
-
By leveraging these advanced two-step methodologies, researchers can significantly enhance the quality and reliability of their gene editing experiments, paving the way for more precise functional genomics studies and safer therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Successful transient expression of Cas9 and single guide RNA genes in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TP53-dependent toxicity of CRISPR/Cas9 cuts is differential across genomic loci and can confound genetic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Split Cas9 Architecture for Inducible Genome Editing and Transcription Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Editing in Human Induced Pluripotent Stem Cells Using Doxycycline-Inducible CRISPR-Cas9 System | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for establishing inducible CRISPR interference system for multiple-gene silencing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Scarless genome editing: progress towards understanding genotype-phenotype relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Shortening the Half-Life of Cas9 Maintains Its Gene Editing Ability and Reduces Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. researchgate.net [researchgate.net]
- 17. A Simple, Improved Method for Scarless Genome Editing of Budding Yeast Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Development of a Viral Mediated CRISPR/Cas9 System with Doxycycline Dependent gRNA Expression for Inducible In vitro and In vivo Genome Editing [frontiersin.org]
- 19. ask-force.org [ask-force.org]
- 20. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRISPR/Cas9-mediated TGFβRII disruption enhances anti-tumor efficacy of human chimeric antigen receptor T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Seamless Gene Editing: Precision Engineering for the Next Generation of Therapeutics
Introduction
The advent of CRISPR-Cas9 technology has undeniably revolutionized the landscape of genetic engineering, providing an unprecedented ability to modify the genomes of living organisms.[1] Traditional CRISPR-Cas9 methods, however, typically rely on the creation of a double-strand break (DSB) in the DNA.[2][3] The cell's subsequent repair of this break is often mediated by the error-prone non-homologous end joining (NHEJ) pathway, which can lead to uncontrolled insertions or deletions (indels).[4][5] While effective for gene disruption, this process lacks the precision required for many therapeutic applications and can leave behind unwanted genetic "scars."
To overcome these limitations, a new suite of "seamless" or "scarless" gene editing technologies has emerged. These advanced methods enable precise, predetermined modifications to the genome—from single nucleotide changes to small insertions and deletions—without inducing DSBs or by employing high-fidelity repair pathways that ensure a clean, scar-free edit.[6][7] This guide provides an in-depth technical overview of the core seamless gene editing technologies, their underlying mechanisms, experimental workflows, and applications for researchers, scientists, and drug development professionals.
Core Technologies for Seamless Gene Editing
The vanguard of seamless editing is led by two transformative technologies: base editing and prime editing. These methods co-opt the targeting mechanism of CRISPR but replace the "cutting" function with precise, chemistry-driven enzymatic activity.
Base Editing: Chemical Precision on the Genome
Base editing enables the direct conversion of one target DNA base into another without the need for a DSB.[6] This is achieved by fusing a catalytically impaired Cas enzyme (either a nickase 'nCas9' that cuts only one strand or a "dead" Cas9 'dCas9' that doesn't cut at all) to a deaminase enzyme.[8][9] The guide RNA directs this complex to the specific genomic locus, where the deaminase performs a chemical conversion on the target nucleotide.[9]
There are two major classes of base editors (BEs):
-
Cytosine Base Editors (CBEs): Convert a C•G base pair to a T•A base pair.[9]
-
Adenine Base Editors (ABEs): Convert an A•T base pair to a G•C base pair.[9]
By avoiding DSBs, base editing circumvents the unpredictable outcomes of NHEJ, offering a highly precise tool for correcting point mutations, a common cause of genetic diseases.[6][10]
Prime Editing: A Genomic "Search-and-Replace" Function
Prime editing (PE) expands the seamless editing toolkit, enabling not only all 12 possible base-to-base conversions but also small, targeted insertions and deletions.[11][12] Often described as a "search-and-replace" technology, prime editing uses a Cas9 nickase fused to a reverse transcriptase (RT) enzyme.[9][13]
The key innovation is the prime editing guide RNA (pegRNA), which both specifies the target site and contains an RNA template encoding the desired edit.[11][14] The process involves the nCas9 nicking one DNA strand, allowing a portion of the pegRNA to bind. The RT then uses the pegRNA's template to synthesize a new stretch of DNA containing the edit directly at the target site.[14] This method's versatility and precision make it a powerful tool for correcting a wide range of pathogenic mutations without requiring DSBs or donor DNA templates.[7][10]
The Role of DNA Repair Pathways
Understanding the cell's natural DNA repair mechanisms is crucial for appreciating the significance of seamless editing. When a DSB occurs, cells primarily use two pathways for repair:[15][16]
-
Non-Homologous End Joining (NHEJ): The dominant repair pathway in most human cells.[17] It quickly ligates the broken DNA ends back together but is prone to introducing small, random insertions or deletions (indels).[5]
-
Homology Directed Repair (HDR): A high-fidelity pathway that uses a homologous DNA template to repair the break precisely.[4][5] While accurate, HDR is much less efficient than NHEJ and is predominantly active only in dividing cells.[7]
Traditional CRISPR-Cas9 editing often leads to a heterogeneous mix of outcomes due to competition between these pathways.[15] Seamless technologies like base and prime editing largely bypass this issue by avoiding the DSB trigger altogether.[6] Other scarless methods, such as the SEED/Harvest technique, cleverly combine CRISPR-induced breaks with specific, high-efficiency repair pathways like Single-Strand Annealing (SSA) to integrate DNA seamlessly.[2][18]
Quantitative Data and Method Comparison
The efficiency of gene editing is a critical parameter. Seamless technologies offer high precision, but their efficiencies can vary based on the target locus, cell type, and delivery method. Below is a summary of reported efficiencies for different editing outcomes and a comparison of analytical methods used to quantify them.
Table 1: Comparison of Gene Editing Technologies
| Feature | Standard CRISPR/Cas9 (NHEJ) | Base Editing (BE) | Prime Editing (PE) |
| Mechanism | DSB followed by NHEJ/HDR[3] | nCas9/dCas9 + Deaminase[9] | nCas9 + Reverse Transcriptase[13] |
| Primary Outcome | Gene Disruption (Indels)[3] | Point Mutations (Transitions)[10] | All Point Mutations, Small Indels[12] |
| Requires DSB? | Yes[2] | No[6] | No (only single-strand nick)[7] |
| Requires Donor Template? | Only for HDR-mediated edits[19] | No[10] | No (template is on pegRNA)[10] |
| Potential for "Scars" | High (via NHEJ)[4] | Low (scarless)[20] | Low (scarless)[7] |
| Editing Efficiency | Varies widely (can be >80% for indels)[21] | Generally 1-75% | Generally 1-50% |
| Key Advantage | High efficiency for gene knockout | High precision for point mutations | High versatility for various edits |
Note: Efficiencies are highly context-dependent and the provided ranges are illustrative based on a review of published literature.
Table 2: Comparison of Methods for Analyzing On-Target Editing Efficiency
| Method | Principle | Throughput | Cost | Pros | Cons |
| Sanger Sequencing + ICE/TIDE | PCR amplification followed by Sanger sequencing and computational decomposition of chromatograms.[22] | Low | Low | Fast, inexpensive, good for initial screening. | Less accurate for low editing rates (<5%) and complex edits; cannot detect large deletions.[23] |
| Droplet Digital PCR (ddPCR) | Partitions samples into thousands of droplets, allowing absolute quantification of edited vs. unedited alleles using fluorescent probes.[22] | Medium | Medium | Highly precise and quantitative, sensitive for rare events.[22] | Requires specific probe design for each edit, less scalable for many targets. |
| Next-Generation Sequencing (NGS) | Deep sequencing of amplicons covering the target region.[24] | High | High | Gold standard; provides comprehensive profile of all edits (indels, substitutions), highly sensitive and accurate.[23][25] | Time-consuming data analysis, higher cost.[23] |
| QUiCKR Assay | CRISPR-based detection using Cas12 kinetics to quantify editing efficiency from a DNA sample dilution series.[23] | High | Medium | Very fast (20 mins), high accuracy comparable to NGS.[23] | Newer technology, less widely adopted. |
General Experimental Workflow
A successful seamless gene editing experiment follows a structured workflow, from initial design to final validation.
Experimental Protocols
Protocol 1: General Methodology for Prime Editing in Mammalian Cells
This protocol provides a generalized workflow for introducing a specific point mutation using prime editing.
1. Design and Synthesis:
- Target Selection: Identify the genomic locus for editing. The target must be adjacent to a compatible Protospacer Adjacent Motif (PAM) for the chosen Cas9 variant (e.g., NGG for S. pyogenes Cas9).
- pegRNA Design: Design the prime editing guide RNA (pegRNA). The pegRNA consists of:
- A spacer sequence (~20 nt) for targeting the nCas9-RT to the DNA.
- A primer binding site (PBS) that will bind to the nicked DNA strand.
- A reverse transcriptase (RT) template containing the desired edit and surrounding homology.
- Synthesis: Synthesize the pegRNA and a standard single guide RNA (sgRNA) that targets the non-edited strand to induce a second nick, which can increase efficiency. Synthesize or obtain plasmids encoding the nCas9-RT fusion protein.
2. Delivery of Prime Editing Components:
- Cell Culture: Culture the target mammalian cells (e.g., HEK293T) to ~70-80% confluency.
- Transfection: Deliver the prime editing components into the cells. A common method is electroporation or lipid-based transfection of:
- A plasmid expressing the nCas9-RT enzyme.
- A plasmid expressing the pegRNA and the nicking sgRNA.
- Alternatively, deliver pre-assembled ribonucleoprotein (RNP) complexes for transient expression and reduced off-target effects.[24]
3. Post-Transfection Culture and Genomic DNA Extraction:
- Incubation: Culture the transfected cells for 48-72 hours to allow for prime editing to occur.
- Harvesting: Harvest a portion of the cells for analysis. If desired, proceed with single-cell cloning to establish clonal populations with the specific edit.
- gDNA Extraction: Extract genomic DNA from the harvested cell population using a commercial kit.
4. Analysis and Validation of Editing:
- PCR Amplification: Amplify the target genomic region using high-fidelity DNA polymerase.
- Quantification of Editing Efficiency: Analyze the PCR products using one of the following methods:
- Next-Generation Sequencing (NGS): The gold standard for determining the frequency and spectrum of all editing outcomes at the target site.[24]
- Sanger Sequencing with Inference (e.g., ICE analysis): A faster, lower-cost method for estimating editing efficiency, suitable for initial screens.[22]
- Off-Target Analysis: Predict potential off-target sites computationally and analyze them using targeted NGS to ensure the specificity of the edit.
Conclusion
Seamless gene editing technologies, particularly base and prime editing, represent a monumental leap forward from traditional CRISPR-Cas9. By enabling precise, scarless modifications without inducing double-strand breaks, these tools offer an unprecedented level of control over the genome.[6][7] For researchers and drug developers, this translates to a more powerful and reliable ability to model diseases, validate drug targets, and develop novel genetic medicines.[26][27] As these technologies continue to be refined and optimized, they will undoubtedly play a central role in accelerating the translation of genomic discoveries into transformative therapies for a wide range of human diseases.
References
- 1. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Gene Editing | CRISPR Therapeutics [crisprtx.com]
- 4. Scarless genome editing technology and its application to crop improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA repair pathway choices in CRISPR-Cas9 mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editing the Genome Without Double-Stranded DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Prime Editing: A Double-Strand Break Free Solution for Safe and Efficient Gene Editing - CRISPR Medicine [crisprmedicinenews.com]
- 8. CRISPR base editors: genome editing without double-stranded breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontlinegenomics.com [frontlinegenomics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Prime Editing | ERS Genomics [ersgenomics.com]
- 14. Base editing and prime editing in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Repair Pathway Choices in CRISPR-Cas9-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research-collection.ethz.ch [research-collection.ethz.ch]
- 18. New CRISPR Approach Enables “Seamless” Gene Insertions | Technology Networks [technologynetworks.com]
- 19. go.idtdna.com [go.idtdna.com]
- 20. Scarless CRISPR-mediated Genome Editing | YEDA Technology Transfer [yedarnd.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. event.fourwaves.com [event.fourwaves.com]
- 24. cd-genomics.com [cd-genomics.com]
- 25. Comprehensive analysis and accurate quantification of unintended large gene modifications induced by CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Base Editing and Prime Editing: Precise Chemistry on the Genome without Double-Strand DNA Breaks | Broad Institute [broadinstitute.org]
- 27. tecan.com [tecan.com]
An In-depth Technical Guide to Pop-In Pop-Out Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies of pop-in pop-out homologous recombination, a powerful technique for precise genome editing. It is designed to offer an in-depth understanding of the underlying mechanisms, experimental protocols, and applications relevant to research and therapeutic development.
Core Principles of Pop-In Pop-Out Homologous Recombination
Pop-in pop-out homologous recombination, also known as gene replacement or "hit and run," is a two-step gene targeting strategy that allows for the introduction of specific modifications into a genome without leaving behind a selectable marker.[1] This "scarless" editing capability is particularly valuable for creating subtle mutations, such as single nucleotide polymorphisms (SNPs), or for introducing tags or other small insertions or deletions.[2] The process relies on the cell's natural DNA repair machinery, specifically homologous recombination (HR), to exchange genetic information between a targeting vector and the endogenous target locus.[3][4]
The technique involves two distinct events:
-
"Pop-In" (Integration): In the first step, a targeting vector containing the desired modification and a positive selectable marker integrates into the target locus via a single crossover event.[5][6] This results in the duplication of the homologous sequence, with the integrated vector flanked by the duplicated regions.[7] The targeting vector is typically designed to lack an origin of replication for the host organism, ensuring that stable transformants can only arise through integration into the genome.[6] Linearizing the targeting vector within the region of homology can further promote recombination.[5]
-
"Pop-Out" (Excision): The integrated vector, along with the duplicated homologous sequences, is inherently unstable and can be excised from the genome through a second homologous recombination event (intrachromatid crossing over).[5][8] This excision event removes the integrated vector and one of the duplicated homologous regions. Depending on where the crossover event occurs relative to the desired modification, the genome will either be left with the intended modification or revert to the original wild-type sequence.[6] A negative selectable marker is often employed to select for cells that have successfully excised the vector.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular events and experimental procedures involved in pop-in pop-out homologous recombination.
Quantitative Data on Recombination Efficiency
The efficiency of pop-in pop-out homologous recombination can be influenced by several factors, including the length of the homology arms, the cell type, and the specific locus being targeted. The following table summarizes key quantitative data from various studies.
| Organism | Locus | Homology Arm Length (Left/Right) | Pop-In Efficiency (% of Transformants) | Pop-Out Efficiency (% with Modification) | Reference |
| S. pombe | ura4 | >250 bp each side | 58% | Varies with homology length ratios | [5] |
| Mouse ES Cells | villin | 2.8 kb total | 100-fold stimulation over conventional methods | Not specified | [11] |
| Tomato | Reporter | Not specified | Up to 62.5% (I-SceI mediated) | Not specified | [12] |
| Oilseed Rape | Reporter | Not specified | Up to 44.8% (I-SceI mediated) | Not specified | [12] |
| Mouse ES Cells | Reporter | Not specified | ~1% (I-SceI mediated) | Not specified | [13] |
| Human 293 Cells | Reporter | Not specified | Up to 10% (I-SceI mediated) | Not specified | [13] |
Note: Efficiency can be highly variable and the values presented are illustrative. I-SceI is a meganuclease that creates a double-strand break to stimulate homologous recombination.[11][13]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in pop-in pop-out homologous recombination.
The design of the targeting vector is critical for the success of this technique.[14]
-
Homology Arms: Flanking regions of homology to the target locus are required. For efficient recombination, each arm should be at least 250 bp in length, though longer arms are often used.[5] These arms are typically amplified by PCR from genomic DNA of the target organism.
-
Desired Modification: The intended mutation, insertion, or deletion is engineered into the homology region within the vector. This can be achieved through techniques such as site-directed mutagenesis or gene synthesis.
-
Positive Selection Marker: A gene conferring a selectable advantage, such as antibiotic resistance (e.g., neomycin phosphotransferase) or prototrophy (e.g., URA3), is included in the vector.[15][16] This allows for the selection of cells that have successfully integrated the vector.
-
Negative Selection Marker: A gene that confers a disadvantage under specific conditions, such as the Herpes Simplex Virus thymidine kinase (HSV-tk) gene or the URA3 gene in the presence of 5-fluoroorotic acid (5-FOA), is often included.[16][17][18] This marker is placed outside the homology arms and is used to select against random integrants in the pop-in step and for cells that have undergone the pop-out event.
-
Vector Backbone: The vector should contain elements for propagation in E. coli (e.g., origin of replication and an antibiotic resistance gene) but should lack an origin of replication for the host organism to prevent episomal replication.[6]
-
Vector Preparation: The targeting vector is purified and linearized by digestion with a restriction enzyme that cuts within the region of homology.[5] This creates a double-strand break that stimulates homologous recombination.
-
Transformation/Transfection: The linearized vector is introduced into the host cells using an appropriate method, such as electroporation, lipofection, or the lithium acetate method for yeast.[5][19]
-
Positive Selection ("Pop-In"): Transformed cells are cultured in a medium that selects for the presence of the positive selectable marker. For example, if using a neomycin resistance marker, cells are grown in the presence of G418.[14] Only cells that have integrated the vector into their genome will survive.
Correct integration at the target locus needs to be confirmed.
-
PCR Screening: PCR can be used to quickly screen for potential pop-in clones.[7][20] One primer is designed to bind to a region of the genome outside of the homology arm, and the other primer binds within the integrated vector.[7] A PCR product of the expected size indicates a targeted integration event.
-
Southern Blotting: This is a more definitive method to confirm the correct integration and to check for the absence of random integrations.[20][21] Genomic DNA is digested with a restriction enzyme, and the resulting fragments are separated by gel electrophoresis and transferred to a membrane. A labeled DNA probe specific to a region outside the homology arms is used to detect the size of the fragments. A correctly targeted locus will produce a fragment of a different size than the wild-type locus.
-
Culture without Positive Selection: Confirmed pop-in clones are grown in a non-selective medium to allow for spontaneous homologous recombination between the duplicated sequences, leading to the excision of the integrated vector.[5]
-
Negative Selection: The cells are then plated on a medium that selects against the presence of the negative selectable marker. For example, if using the HSV-tk gene, cells are grown in the presence of ganciclovir.[1] If using URA3, cells are grown on a medium containing 5-FOA.[18] Only cells that have lost the integrated vector through the pop-out event will survive.
The final step is to identify the clones that have retained the desired modification.
-
PCR and Restriction Digest: The target locus of the pop-out clones is amplified by PCR. The desired modification may introduce or remove a restriction enzyme site, allowing for rapid screening by restriction fragment length polymorphism (RFLP) analysis.[7]
-
DNA Sequencing: The PCR product from clones that appear to have the correct modification should be sequenced to confirm the presence of the desired change and to ensure that no unintended mutations were introduced.[7]
Applications in Research and Drug Development
The precision of pop-in pop-out homologous recombination makes it a valuable tool in various research and development contexts:
-
Functional Genomics: Creation of specific mutations to study gene function and protein structure-function relationships.[10]
-
Disease Modeling: Introduction of disease-causing mutations into cell lines or animal models to study disease mechanisms and test potential therapies.[4][14]
-
Drug Target Validation: Modification of a target gene to assess its role in a disease pathway and its suitability as a drug target.[4]
-
Biopharmaceutical Production: Engineering of cell lines for improved production of therapeutic proteins.[22]
-
Development of Gene Therapies: While more recent technologies like CRISPR-Cas9 are now widely used, the principles of homologous recombination remain fundamental to gene editing strategies.[22][23][24]
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Scarless Genomic Protein Labeling in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homologous recombination - Wikipedia [en.wikipedia.org]
- 4. Homologous Recombination | A strong gene-targeting solution | genOway [genoway.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and application of a positive–negative selectable marker system for use in reverse genetics in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Positive–negative-selection-mediated gene targeting in rice [frontiersin.org]
- 11. I-SceI-Induced Gene Replacement at a Natural Locus in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Meganucleases and Other Tools for Targeted Genome Engineering: Perspectives and Challenges for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Vector Design [ko.cwru.edu]
- 15. Positive-negative selection for homologous recombination in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are selection markers and how do they work? [synapse.patsnap.com]
- 17. US5464764A - Positive-negative selection methods and vectors - Google Patents [patents.google.com]
- 18. Novel Method for Genomic Promoter Shuffling by Using Recyclable Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 20. Identification of Homologous Recombination Events in Mouse Embryonic Stem Cells Using Southern Blotting and Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Role of Recombinant DNA Technology to Improve Life - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pop in, pop out: a novel gene-targeting strategy for use with CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pop in, pop out: a novel gene-targeting strategy for use with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Selectable Markers in Gene Editing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, gene editing technologies stand as a cornerstone of innovation. Central to the efficacy and precision of these technologies is the use of selectable markers. These genetic tools are indispensable for identifying and isolating cells that have successfully undergone genetic modification, a critical step in workflows ranging from basic research to the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles of selectable markers, their diverse applications in gene editing, detailed experimental protocols, and a quantitative comparison of their performance.
Core Concepts of Selectable Markers
A selectable marker is a gene introduced into a cell that confers a trait suitable for artificial selection.[1] The primary function of a selectable marker is to facilitate the enrichment of genetically modified cells from a heterogeneous population.[2] Selectable markers can be broadly categorized into three main types: positive selection markers, negative selection markers, and screenable (or reporter) markers.
Positive Selectable Markers
Positive selectable markers confer a survival advantage to cells that have successfully incorporated the transgene.[1] This is typically achieved by introducing a gene that provides resistance to a toxic agent, such as an antibiotic or herbicide. When the cell population is cultured in the presence of this selective agent, only the transformed cells will survive and proliferate.
Common Positive Selection Systems:
-
Antibiotic Resistance: This is the most widely used positive selection strategy. Genes encoding resistance to antibiotics like puromycin, hygromycin B, neomycin (G418), and zeocin are co-expressed with the gene of interest.[3][4]
-
Herbicide Resistance: Primarily used in plant biotechnology, genes conferring resistance to herbicides like glyphosate or phosphinothricin allow for the selection of transformed plant cells.[5]
-
Metabolic Advantage: These markers provide a growth advantage to transformed cells on a specific medium. For instance, the manA gene allows plant cells to utilize mannose as a carbon source, a sugar that untransformed cells cannot metabolize.[6]
Negative Selectable Markers (Counter-selection)
Negative selectable markers, also known as counter-selectable markers, are used to eliminate cells that carry the marker gene.[7] These markers typically encode an enzyme that converts a non-toxic substance into a toxic compound. This strategy is particularly useful for marker-free gene editing, where the selectable marker is removed after the initial selection process.
Common Negative Selection Systems:
-
Thymidine Kinase (TK): The Herpes Simplex Virus thymidine kinase (HSV-tk) gene sensitizes mammalian cells to nucleoside analogs like ganciclovir. Cells expressing HSV-tk will be killed in the presence of ganciclovir.
-
URA3 in Yeast: The URA3 gene in Saccharomyces cerevisiae encodes an enzyme required for uracil biosynthesis, allowing for positive selection on media lacking uracil. Conversely, in the presence of 5-fluoroorotic acid (5-FOA), the URA3 enzyme converts it into a toxic compound, enabling negative selection against cells carrying the URA3 gene.[8][9][10]
Screenable Markers (Reporter Genes)
Screenable markers, or reporter genes, produce a visible phenotype, allowing for the identification and isolation of transformed cells without killing the non-transformed ones. These are often used in conjunction with techniques like fluorescence-activated cell sorting (FACS).
Common Screenable Markers:
-
Fluorescent Proteins: Genes encoding fluorescent proteins such as Green Fluorescent Protein (GFP), Red Fluorescent Protein (RFP), and Blue Fluorescent Protein (BFP) are widely used.[11][12] Cells expressing these proteins can be visualized by microscopy and sorted using FACS.
-
Enzymatic Reporters: Genes like β-glucuronidase (GUS) and luciferase produce enzymes that can act on specific substrates to generate a colored or luminescent product, respectively, which can be detected and quantified.[1]
Quantitative Comparison of Selectable Markers
The choice of a selectable marker can significantly impact the efficiency of gene editing experiments and the generation of stable cell lines. The following tables summarize quantitative data comparing the performance of commonly used antibiotic resistance markers in mammalian cells.
Table 1: Comparison of Antibiotic Selection Efficiency in Human Cell Lines (HT1080 and HEK293) [3][13]
| Selectable Marker | Antibiotic | GFP-Positive Clones (%) | Relative Fluorescence Level | Transgene Stability |
| BleoR (Zeocin resistance) | Zeocin™ | 100% | High | High |
| HygR (Hygromycin B resistance) | Hygromycin B | 79% | Intermediate | Moderate |
| PuroR (Puromycin resistance) | Puromycin | 14% | Intermediate | Moderate |
| NeoR (Neomycin/G418 resistance) | Neomycin (G418) | 47% | Low | Low |
Table 2: Relative Performance Ranking of Antibiotic Selection Systems in Human Cells [3]
| Rank | Selectable Marker System | Key Advantages |
| 1 | Zeocin™ | High recovery of positive clones, high transgene expression and stability. |
| 2 | Hygromycin B | Good recovery of positive clones, moderate expression levels. |
| 3 | Puromycin | Rapid selection, but lower recovery of positive clones in some cell lines.[14][15] |
| 4 | Neomycin (G418) | Widely used, but can result in a high percentage of non-expressing clones.[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving selectable markers.
Protocol for Antibiotic Selection in CRISPR-Cas9 Mediated Gene Editing in Mammalian Cells
This protocol outlines the steps for enriching a population of mammalian cells that have been successfully edited using a CRISPR-Cas9 system that includes an antibiotic resistance marker.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
CRISPR-Cas9 plasmid co-expressing the guide RNA and an antibiotic resistance gene (e.g., puromycin, hygromycin, or neomycin)
-
Transfection reagent
-
Selection antibiotic (e.g., Puromycin, Hygromycin B, G418)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Methodology:
-
Determine the Optimal Antibiotic Concentration (Kill Curve):
-
Plate cells at a low density in a multi-well plate.
-
The following day, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
Incubate the cells and monitor cell viability daily for 3-7 days.
-
The optimal concentration is the lowest concentration that results in complete cell death of non-transfected cells within the desired timeframe.
-
-
Transfection:
-
Plate cells to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the CRISPR-Cas9 plasmid using a suitable transfection method (e.g., lipofection, electroporation).
-
-
Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing the predetermined optimal concentration of the selection antibiotic.
-
Continue to culture the cells, replacing the selection medium every 2-3 days.
-
Observe the culture for the death of non-resistant cells. This typically occurs within 3-9 days.
-
-
Expansion of Resistant Cells:
-
Once a population of resistant cells is established, expand the culture for further analysis or downstream applications, such as single-cell cloning to generate clonal cell lines.
-
Protocol for FACS-based Sorting of Fluorescently Tagged Cells
This protocol describes the enrichment of cells expressing a fluorescent reporter gene following gene editing.
Materials:
-
Transfected cells expressing a fluorescent protein (e.g., GFP)
-
Non-transfected control cells
-
PBS
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with sorting capabilities
Methodology:
-
Cell Preparation:
-
Harvest the transfected and control cells by trypsinization.
-
Wash the cells with PBS and resuspend in ice-cold FACS buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
FACS Analysis and Sorting:
-
Set up the flow cytometer using the non-transfected control cells to establish the background fluorescence and set the gates for the fluorescent-positive population.
-
Run the transfected cell sample and sort the fluorescent-positive cells into a collection tube containing complete culture medium.
-
-
Post-Sort Cell Culture:
-
Centrifuge the sorted cells and resuspend in fresh, pre-warmed complete culture medium.
-
Plate the cells at an appropriate density for expansion and further analysis.
-
Protocol for URA3-based Positive and Negative Selection in Saccharomyces cerevisiae
This protocol details the "pop-in/pop-out" method for marker-free gene editing in yeast using the URA3 selectable marker.[9][17][10]
Materials:
-
S. cerevisiae strain auxotrophic for uracil (ura3Δ)
-
YPD medium
-
Synthetic complete (SC) medium lacking uracil (SC-Ura)
-
SC medium containing 5-fluoroorotic acid (5-FOA)
-
Integration plasmid containing the URA3 marker and the desired genetic modification flanked by homologous regions to the target locus.
-
Lithium acetate/PEG transformation reagents
Methodology:
-
Pop-In (Integration of the Marker):
-
Transform the ura3Δ yeast strain with the linearized integration plasmid using the lithium acetate method.
-
Plate the transformed cells on SC-Ura plates. Only cells that have integrated the plasmid (and thus the URA3 gene) will grow.
-
Select and verify the correct integration at the target locus by PCR.
-
-
Pop-Out (Excision of the Marker):
-
Grow a colony with the correct integration in non-selective YPD medium overnight to allow for spontaneous homologous recombination, which can result in the excision of the URA3 marker.
-
Plate dilutions of the overnight culture on SC plates containing 5-FOA.
-
Only cells that have lost the URA3 gene will survive and form colonies.
-
-
Screening for the Desired Edit:
-
Colonies from the 5-FOA plates can be screened by PCR to identify clones that have undergone the desired gene editing event while excising the marker, leaving a "scarless" modification.
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a signaling pathway that can be studied using selectable markers.
Experimental Workflow for Generating a Stable Knock-in Cell Line
References
- 1. davuniversity.org [davuniversity.org]
- 2. synthego.com [synthego.com]
- 3. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectable marker genes | PPTX [slideshare.net]
- 6. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 7. academic.oup.com [academic.oup.com]
- 8. Modified protocol for URA3 counter-selection at highly expressed regions of Saccharomyces cerevisiae [protocols.io]
- 9. protocols.io [protocols.io]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Visualizing WNT signaling in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 15. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
The "Pop-In Pop-Out" Technique: A Technical Guide to Scarless Genome Engineering in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precise and efficient manipulation of the genome is a cornerstone of modern molecular biology, enabling researchers to dissect gene function, model human diseases, and develop novel therapeutic strategies. Among the various gene-editing tools, the "pop-in pop-out" technique, also known as "hit and run" or two-step homologous recombination, offers a powerful method for introducing scarless genetic modifications. This technical guide provides an in-depth overview of the pop-in pop-out methodology, its applications, detailed experimental protocols, and its role in advancing drug discovery and development.
The Core Principle: Two-Step Selection for Precision
The pop-in pop-out strategy is a two-step process that utilizes both positive and negative selection to achieve precise, marker-free genome editing. This method allows for the introduction of subtle mutations, such as single nucleotide polymorphisms (SNPs), or larger insertions and deletions without leaving behind residual sequences like antibiotic resistance genes, which can interfere with the function of the target locus.[1][2]
The process begins with the "pop-in" step, where a targeting vector containing the desired genetic modification and a selectable marker cassette is introduced into the host cells. This vector integrates into the target genomic locus via homologous recombination. The selectable marker cassette typically contains both a positive selection marker (e.g., neomycin resistance) and a negative selection marker (e.g., thymidine kinase).[3][4] Cells that have successfully integrated the vector are selected for using the positive selection agent.
The second, or "pop-out," step involves the removal of the selectable marker cassette through intrachromosomal homologous recombination between duplicated sequences flanking the marker. This event is selected for by applying the negative selection agent, which eliminates cells that still retain the negative selection marker. The desired outcome is the seamless excision of the marker cassette, leaving behind only the intended genetic modification.[2][3]
Applications in Molecular Biology and Drug Development
The ability to introduce precise, scarless mutations makes the pop-in pop-out technique invaluable for a range of applications:
-
Functional Genomics: By introducing specific mutations, researchers can meticulously dissect the function of genes and their protein products. This includes studying the effect of single amino acid changes on protein function, stability, and interaction with other molecules.
-
Disease Modeling: The technique is instrumental in creating more accurate cellular and animal models of human genetic diseases by introducing patient-specific mutations into the endogenous gene locus.[5] This allows for the study of disease mechanisms in a more physiologically relevant context.
-
Drug Target Identification and Validation: Pop-in pop-out can be used to introduce mutations that mimic the effect of a drug on its target protein.[6][7][8] This helps in validating the target and understanding the mechanism of action of potential therapeutic compounds. By creating cell lines with specific mutations, researchers can perform high-throughput screening of drug candidates.[9][10]
-
Preclinical Studies: The generation of precise animal models using this technique is crucial for preclinical studies to assess the efficacy and safety of new drug candidates before they enter clinical trials.[11][12]
Quantitative Data on Gene Targeting Efficiency
The efficiency of pop-in pop-out gene targeting can vary depending on the cell type, the target locus, and the specific protocol used. The advent of CRISPR-Cas9 technology has significantly enhanced the efficiency of the initial "pop-in" step by inducing a double-strand break at the target site, which stimulates homologous recombination.
| Method | Organism/Cell Type | Targeting Efficiency (Pop-In) | Pop-Out Efficiency | Reference(s) |
| Traditional Pop-In Pop-Out | Mouse Embryonic Stem (ES) Cells | 1 in 10^5 - 10^6 transfected cells | Variable, depends on selection | [13] |
| Pop-In Pop-Out with CRISPR-Cas9 | Human Pluripotent Stem Cells | Up to 10-fold increase over traditional methods | High with effective counter-selection | [14] |
| Pop-In Pop-Out | Saccharomyces cerevisiae (Yeast) | High due to efficient homologous recombination | High with counter-selection (e.g., 5-FOA) | [15][16] |
| Hit and Run | Mouse ES Cells | ~1 in 10^3 - 10^4 drug-resistant colonies | Low, requires stringent screening | [5] |
Experimental Protocols
The following sections provide a generalized, detailed methodology for performing a pop-in pop-out gene targeting experiment in mammalian cells.
Targeting Vector Design and Construction
The design of the targeting vector is critical for the success of the experiment.[4]
Key Components:
-
Homology Arms: Two regions of homology (typically 1-5 kb each) that are identical to the genomic sequences flanking the target site.
-
Desired Mutation: The specific genetic modification (e.g., point mutation, insertion, deletion) is engineered into one of the homology arms.
-
Positive/Negative Selection Cassette: A cassette containing a positive selection marker (e.g., Neomycin resistance gene, neo) and a negative selection marker (e.g., Herpes Simplex Virus thymidine kinase gene, HSV-tk). The cassette is typically flanked by sequences that will be duplicated upon integration to facilitate the "pop-out" recombination.
-
CRISPR-Cas9 Integration (Optional but Recommended): To enhance the "pop-in" efficiency, the vector can be designed to be co-transfected with a plasmid expressing Cas9 and a guide RNA (gRNA) that targets the genomic locus of interest.
Caption: Structure of a typical pop-in pop-out targeting vector.
Construction Protocol:
-
Amplify Homology Arms: Use high-fidelity PCR to amplify the 5' and 3' homology arms from genomic DNA of the target cell line.
-
Introduce Mutation: Use site-directed mutagenesis to introduce the desired mutation into the appropriate homology arm.
-
Assemble the Vector: Clone the homology arms and the positive/negative selection cassette into a suitable plasmid backbone using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
-
Sequence Verification: Sequence the entire targeting vector to ensure the absence of unintended mutations.
Experimental Workflow: From Transfection to Scarless Edit
Caption: Experimental workflow for pop-in pop-out gene targeting.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture the target mammalian cells under standard conditions.
-
Transfect the cells with the linearized targeting vector (and CRISPR/Cas9 plasmids, if used) using an appropriate method (e.g., electroporation, lipofection).
-
-
"Pop-In" - Positive Selection:
-
48 hours post-transfection, begin positive selection by adding the appropriate drug (e.g., G418 for neomycin resistance) to the culture medium.
-
Maintain selection for 10-14 days, replacing the medium with fresh selection medium every 2-3 days, until drug-resistant colonies are visible.
-
-
Isolation and Screening of "Pop-In" Clones:
-
Isolate individual drug-resistant colonies and expand them into clonal cell lines.
-
Extract genomic DNA from each clone.
-
Screen for correct homologous recombination ("pop-in") events using PCR with primers flanking the integration site and/or Southern blotting.
-
-
"Pop-Out" - Negative Selection:
-
Culture the confirmed "pop-in" clones in non-selective medium for several days to allow for spontaneous intrachromosomal recombination.
-
Initiate negative selection by adding the appropriate drug (e.g., Ganciclovir for HSV-tk) to the culture medium. Ganciclovir is converted into a toxic metabolite by HSV-tk, thus killing cells that retain the selection cassette.
-
Maintain negative selection until resistant colonies appear.
-
-
Isolation and Screening of "Pop-Out" Clones:
-
Isolate and expand the drug-resistant "pop-out" colonies.
-
Extract genomic DNA and screen for the desired scarless modification by PCR and Sanger sequencing of the target locus.
-
-
Characterization of Edited Clones:
-
Confirm the intended genetic modification at the protein level using Western blotting if the mutation affects protein size or expression.
-
Perform functional assays to assess the phenotypic consequences of the introduced mutation.
-
Application Example: Elucidating Signaling Pathways
The pop-in pop-out technique is a powerful tool for studying signaling pathways by allowing the introduction of specific mutations in key signaling proteins. For example, to study the role of a specific phosphorylation site in a Receptor Tyrosine Kinase (RTK) on the downstream MAPK/ERK pathway, one could use this technique to mutate the corresponding codon to one that cannot be phosphorylated (e.g., Tyrosine to Phenylalanine).
Caption: Investigating RTK signaling using pop-in pop-out.
By comparing the cellular response to ligand stimulation in wild-type cells versus cells with the specific RTK mutation, researchers can determine the importance of that phosphorylation site for the activation of the MAPK/ERK cascade and subsequent changes in gene expression.[17][18][19][20][21] This precise approach avoids the potential off-target effects of chemical inhibitors and the complete loss of protein function seen in traditional knockouts.
Conclusion
The pop-in pop-out gene targeting technique provides a robust and precise method for creating scarless genetic modifications. Its ability to introduce subtle yet significant changes to the genome makes it an indispensable tool for fundamental research in molecular biology, the development of accurate disease models, and the identification and validation of new drug targets. While requiring a meticulous experimental workflow, the precision and "clean" nature of the resulting genetic edits offer unparalleled advantages for understanding complex biological systems and advancing the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 6.4 TARGETED MUTAGENESIS AND GENE REPLACEMENT [informatics.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Vector Design [ko.cwru.edu]
- 5. Enhancing the efficiency of introducing precise mutations into the mouse genome by hit and run gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Target Validation in Drug Discovery – Protac [drugdiscoverypro.com]
- 11. Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. Gene Targeting in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for scarless genome editing of human pluripotent stem cell based on orthogonal selective reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practical Approaches for the Yeast Saccharomyces cerevisiae Genome Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 21. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Concepts of Precision Genome Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision genome engineering has revolutionized biological research and therapeutic development, offering unprecedented control over the genetic material of living organisms. This guide provides an in-depth exploration of the foundational concepts underpinning these transformative technologies. We will delve into the mechanisms of action, experimental workflows, and comparative performance of the core genome editing tools: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9, Zinc Finger Nucleases (ZFNs), and Transcription Activator-Like Effector Nucleases (TALENs). This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals seeking a comprehensive understanding of precision genome engineering.
Core Genome Engineering Technologies: A Comparative Overview
Precision genome engineering relies on the creation of targeted double-strand breaks (DSBs) in the DNA, which then triggers the cell's natural repair mechanisms. These repair pathways, Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR), can be harnessed to introduce specific genetic modifications.[1][2] NHEJ is an error-prone process that often results in small insertions or deletions (indels), leading to gene knockouts.[2][3] In contrast, HDR can be used for precise edits, such as insertions or corrections, by providing a DNA template with homologous arms to the target site.[2][3][4]
The primary tools for inducing these targeted DSBs are engineered nucleases. Below is a comparative summary of the three major platforms.
| Feature | CRISPR-Cas9 | Zinc Finger Nucleases (ZFNs) | Transcription Activator-Like Effector Nucleases (TALENs) |
| Targeting Mechanism | A single guide RNA (sgRNA) directs the Cas9 nuclease to the target DNA sequence.[5][6] The sgRNA contains a 20-nucleotide spacer sequence that is complementary to the target.[7][8] | Engineered zinc finger proteins, each recognizing a 3-base pair DNA sequence, are assembled into an array to bind a specific target site.[9][10][11] | A series of TAL effector domains, each recognizing a single nucleotide, are assembled to bind a specific DNA sequence. |
| Nuclease | Cas9 endonuclease from Streptococcus pyogenes (SpCas9) is most common.[1] | A pair of ZFNs, each fused to a FokI nuclease domain, must dimerize to cleave the DNA.[9][11][12] | A pair of TALENs, each fused to a FokI nuclease domain, must dimerize to cleave the DNA. |
| Design Complexity | Relatively simple, requiring the design of a ~20 nucleotide sgRNA.[1][7] | Complex, involving the design and assembly of multi-finger protein arrays. Protein engineering expertise is often required.[9] | Moderately complex, involving the assembly of repetitive TALE domains. |
| Specificity | Off-target effects can occur due to the tolerance of mismatches between the sgRNA and DNA.[13][14][15] | High specificity is achieved through the requirement of two ZFNs to bind and the FokI nuclease to dimerize.[9][10] | High specificity due to the dimeric nature of the FokI nuclease and the one-to-one recognition of nucleotides by TALE domains. |
| Efficiency | Generally high on-target efficiency. | Can have high efficiency, but this is often target site-dependent and requires significant optimization. | Generally high efficiency, often comparable to or exceeding ZFNs. |
Mechanisms of Action and Experimental Workflows
CRISPR-Cas9 System
The CRISPR-Cas9 system, adapted from a bacterial immune system, is a versatile and widely used genome editing tool.[1][5][6] The system consists of two key components: the Cas9 nuclease and a single guide RNA (sgRNA).[6][16] The sgRNA guides the Cas9 protein to a specific genomic locus, where the nuclease creates a double-strand break.[5][17]
The experimental workflow for a typical CRISPR-Cas9 experiment involves several key steps:
-
Guide RNA Design and Synthesis : The process begins with the design of a specific sgRNA that is complementary to the target DNA sequence.[7][18][19] This sequence must be adjacent to a Protospacer Adjacent Motif (PAM), which is a short DNA sequence (typically 'NGG' for SpCas9) that is required for Cas9 recognition and cleavage.[7][16]
-
Delivery of CRISPR Components : The Cas9 nuclease and sgRNA can be delivered into cells in various formats, including plasmid DNA, mRNA, or as a ribonucleoprotein (RNP) complex.[20][21][22] Common delivery methods include electroporation, lipofection, and viral transduction.[20][23][24]
-
Genome Editing and Cellular Repair : Once inside the cell, the Cas9-sgRNA complex locates and cleaves the target DNA, creating a DSB.[17] The cell's DNA repair machinery then repairs the break, either through NHEJ or HDR.[1][2]
-
Validation of Edits : After a period of incubation, the edited cell population is analyzed to confirm the desired genetic modification.[25][26] This can be done through various methods, such as Sanger sequencing, next-generation sequencing (NGS), or mismatch cleavage assays like the T7 Endonuclease I (T7EI) assay.[27]
Zinc Finger Nucleases (ZFNs)
ZFNs are artificial restriction enzymes created by fusing a zinc finger DNA-binding domain to a DNA-cleavage domain.[11][12] The DNA-binding domain consists of a chain of zinc finger motifs, each designed to recognize a specific 3-base pair sequence of DNA.[9][10] The cleavage domain is typically derived from the FokI restriction enzyme, which must dimerize to cut DNA.[9][11][12] This dimerization requirement enhances the specificity of ZFNs, as two ZFNs must bind to opposite strands of the target DNA in the correct orientation for cleavage to occur.[10]
Transcription Activator-Like Effector Nucleases (TALENs)
Similar to ZFNs, TALENs are fusion proteins consisting of a DNA-binding domain and a nuclease domain. The DNA-binding domain is composed of a series of TAL effector repeats, each capable of recognizing a single DNA base. This one-to-one recognition allows for the straightforward design of TALENs to target specific DNA sequences. Like ZFNs, TALENs utilize the FokI nuclease, which requires dimerization to induce a DSB, thereby ensuring high specificity.
DNA Repair Pathways: NHEJ vs. HDR
The outcome of a genome editing experiment is largely determined by the DNA repair pathway utilized by the cell following a double-strand break.
-
Non-Homologous End Joining (NHEJ) : This is the more active and efficient repair pathway in most cell types.[28][29] It directly ligates the broken DNA ends, often introducing small insertions or deletions (indels) in the process.[2][3][29] This makes NHEJ the preferred pathway for generating gene knockouts, as the resulting frameshift mutations can disrupt gene function.[2][4]
-
Homology Directed Repair (HDR) : HDR is a more precise repair mechanism that uses a homologous DNA template to repair the break.[2][4] By supplying an exogenous donor template containing the desired sequence flanked by regions of homology to the target locus, researchers can introduce specific genetic modifications, such as point mutations, insertions of new genetic material, or correction of existing mutations.[4] However, HDR is generally less efficient than NHEJ and is most active in dividing cells.[28][29]
References
- 1. synthego.com [synthego.com]
- 2. invivobiosystems.com [invivobiosystems.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. HDR vs. NHEJ: CRISPR Gene Editing Techniques | ZeClinics CRO [zeclinics.com]
- 5. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]
- 7. genscript.com [genscript.com]
- 8. synthego.com [synthego.com]
- 9. epigenie.com [epigenie.com]
- 10. Zinc Finger Nucleases: Tailor-made for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc Finger Nuclease as Gene Editing Tool [genetherapynet.com]
- 12. Zinc-finger nuclease - Wikipedia [en.wikipedia.org]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 16. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. News: Gene-Editing Tools: Delivery Methods and Challenges - CRISPR Medicine [crisprmedicinenews.com]
- 21. mdpi.com [mdpi.com]
- 22. synthego.com [synthego.com]
- 23. synthego.com [synthego.com]
- 24. portlandpress.com [portlandpress.com]
- 25. assaygenie.com [assaygenie.com]
- 26. idtdna.com [idtdna.com]
- 27. stemcell.com [stemcell.com]
- 28. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 29. beckman.com [beckman.com]
Methodological & Application
Application Notes and Protocols for Pop-In Pop-Out Gene Editing in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The "pop-in pop-out" gene editing strategy, also known as seamless or scarless gene editing, offers a powerful method for introducing precise modifications into the genome of mammalian cells. This two-step process allows for the insertion of a gene or cassette of interest (pop-in) and its subsequent removal (pop-out), leaving behind only the desired genomic alteration without the permanent integration of selection markers. This technique is invaluable for a wide range of applications, from basic research to drug discovery and development, enabling the creation of cell lines and animal models that more accurately reflect physiological conditions. This document provides a detailed overview of the principles, applications, and a step-by-step protocol for implementing the pop-in pop-out gene editing workflow in mammalian cells, leveraging the power of CRISPR-Cas9 for the initial integration and site-specific recombinases like Cre-Lox and Flp-FRT for the excision step.
Principle of the Pop-In Pop-Out Strategy
The pop-in pop-out method is a two-stage process that relies on distinct molecular mechanisms to achieve precise genomic modifications.
Stage 1: The "Pop-In" - CRISPR-Cas9 Mediated Homology-Directed Repair (HDR)
The first stage involves the integration of a donor DNA cassette into a specific genomic locus. This is typically achieved using the CRISPR-Cas9 system to create a targeted double-strand break (DSB) in the host cell's DNA.[1][2] The cell's natural DNA repair machinery, specifically the Homology-Directed Repair (HDR) pathway, is then harnessed to integrate a donor plasmid containing the desired genetic modification.[1][3] This donor plasmid is engineered with homology arms that match the sequences flanking the DSB, the gene of interest, and a selectable marker cassette. This marker cassette is crucial for identifying and isolating cells that have successfully integrated the donor DNA. The selectable marker is often flanked by site-specific recombination sites, such as loxP or FRT sites, which are essential for the subsequent "pop-out" stage.[4][5][6]
Stage 2: The "Pop-Out" - Site-Specific Recombinase-Mediated Excision
Once cells containing the integrated cassette have been selected and clonally expanded, the second stage is initiated to remove the selectable marker, leaving a "scarless" genomic modification. This is accomplished by introducing a site-specific recombinase enzyme, such as Cre or Flp, into the cells.[7][8] The Cre recombinase recognizes and catalyzes recombination between two loxP sites, while the Flp recombinase acts on FRT sites.[7][8][9] This recombination event excises the DNA sequence flanked by the recognition sites.[5] The result is a cell line with the desired genomic modification, free of any unwanted marker genes.
Applications in Research and Drug Development
The precision and scarless nature of the pop-in pop-out technique make it a valuable tool in various research and therapeutic development areas:
-
Creation of Human Disease Models: This method can be used to introduce specific mutations found in human genetic disorders into cell lines or animal models, providing more accurate systems for studying disease pathogenesis and testing potential therapies.
-
Gene Function Studies: By introducing specific modifications, such as point mutations or deletions, researchers can dissect the function of genes and regulatory elements with high precision.
-
Drug Target Identification and Validation: The pop-in pop-out strategy can be employed to modify genes encoding potential drug targets to study the effects of these modifications on cellular phenotypes and drug responses.
-
Development of Reporter Cell Lines: Reporter genes can be transiently integrated to monitor gene expression or cellular processes and then removed to avoid any potential interference with subsequent experiments.
-
Cell-Based Therapies: This technique can be used to genetically modify therapeutic cells, such as T cells for CAR-T therapy, with high precision and safety by avoiding the permanent integration of potentially immunogenic marker genes.
Key Components and Reagents
Successful implementation of the pop-in pop-out protocol requires the following key components:
-
CRISPR-Cas9 System: Plasmids or ribonucleoprotein (RNP) complexes for expressing the Cas9 nuclease and a specific single guide RNA (sgRNA) to target the desired genomic locus.[10][11]
-
Donor Plasmid: A custom-designed plasmid containing the gene of interest, a selectable marker (e.g., antibiotic resistance or a fluorescent reporter), and flanked by homology arms and recombinase recognition sites (loxP or FRT).[12][13]
-
Mammalian Cell Line: A well-characterized and easily transfectable cell line, such as HEK293T, is recommended for initial optimization.[14]
-
Transfection Reagent: A high-efficiency transfection reagent suitable for the chosen cell line.[15]
-
Site-Specific Recombinase: A plasmid expressing Cre or Flp recombinase for the pop-out step.[8][16]
-
Selection Agents: Antibiotics or other agents for selecting cells that have successfully integrated the donor plasmid.
-
Cell Culture Reagents: Standard cell culture media, supplements, and consumables.
-
Genomic DNA Extraction and PCR Reagents: For verification of successful integration and excision.
Experimental Protocols
This protocol provides a general workflow for the pop-in pop-out gene editing in mammalian cells. Optimization of transfection conditions, selection concentrations, and incubation times will be necessary for different cell lines and experimental setups.
Stage 1: The "Pop-In" Protocol
-
sgRNA Design and Donor Plasmid Construction:
-
Design and validate an sgRNA that targets a site near the desired integration locus with high on-target and low off-target activity.
-
Construct a donor plasmid containing the following elements in order: Left Homology Arm, recombinase site 1 (e.g., loxP), Gene of Interest, Selectable Marker, recombinase site 2 (e.g., loxP), Right Homology Arm. The homology arms should be 500-800 bp in length to ensure efficient HDR.[12]
-
-
Cell Culture and Transfection:
-
Culture mammalian cells to ~70-80% confluency in a 6-well plate.
-
Co-transfect the cells with the Cas9-sgRNA expression plasmid and the donor plasmid using a high-efficiency transfection reagent according to the manufacturer's instructions.
-
-
Selection of "Pop-In" Clones:
-
48-72 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
Continue selection for 7-14 days, replacing the medium with fresh selection medium every 2-3 days, until resistant colonies are visible.
-
Pick individual colonies and expand them in separate wells.
-
-
Verification of "Pop-In" Clones:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR using primers that flank the integration site and primers specific to the integrated cassette to confirm correct integration.
-
Sequence the PCR products to verify the integrity of the integrated sequence.
-
Stage 2: The "Pop-Out" Protocol
-
Transfection with Recombinase:
-
Culture the verified "pop-in" clonal cells to ~70-80% confluency.
-
Transfect the cells with a plasmid expressing the appropriate recombinase (Cre for loxP sites, Flp for FRT sites).
-
-
Selection/Screening for "Pop-Out" Clones:
-
If the selectable marker in the pop-in cassette is a negative selection marker, apply the corresponding selective agent to enrich for cells that have lost the marker.
-
If a fluorescent marker was used, sort single cells that have lost fluorescence using Fluorescence-Activated Cell Sorting (FACS) into a 96-well plate for clonal expansion.[1]
-
If no selection is possible, perform single-cell cloning by limiting dilution.
-
-
Verification of "Pop-Out" Clones:
-
Expand the selected/screened single-cell clones.
-
Extract genomic DNA and perform PCR using primers flanking the integration site. The PCR product from a successful "pop-out" will be smaller than that from the "pop-in" clone.
-
Sequence the PCR product to confirm the seamless excision of the marker cassette and the presence of the desired genomic modification.
-
Data Presentation
The efficiency of each step in the pop-in pop-out process can vary depending on the cell type, target locus, and the specific reagents used. The following tables summarize representative quantitative data from the literature.
Table 1: Efficiency of the "Pop-In" (HDR-Mediated Integration) Step
| Cell Line | Transfection Method | Donor Type | HDR Efficiency (%) | Reference |
| HEK293T | Electroporation | Plasmid | 5-30 | [2][3] |
| Human iPSCs | Electroporation | Plasmid | 1-10 | [4] |
| Mouse ESCs | Electroporation | Plasmid | 1-5 | [4] |
| Primary T-cells | Electroporation | Nanoplasmid | ~20 | [17] |
Table 2: Efficiency of the "Pop-Out" (Recombinase-Mediated Excision) Step
| Recombinase System | Cell Line | Delivery Method | Excision Efficiency (%) | Reference |
| Cre-Lox | Mouse Erythroleukemia | Transfection | ~100 | [18] |
| Cre-Lox | Embryonic Stem Cells | Transfection | 10-50 | [18] |
| Flp-FRT | HEK293T | Transfection | ~60 | [4] |
| Flp-FRT | Mouse ESCs | Transfection | ~50 | [8] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Overall workflow of the pop-in pop-out gene editing process.
Caption: Homology-Directed Repair (HDR) pathway for the 'pop-in' step.
Caption: Cre-Lox and Flp-FRT mediated excision for the 'pop-out' step.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low "Pop-In" Efficiency | Low transfection efficiency. | Optimize transfection protocol for the specific cell line. Consider using a fluorescent reporter to enrich for transfected cells. |
| Inefficient sgRNA. | Design and test multiple sgRNAs for high cleavage efficiency. | |
| Suboptimal donor plasmid design. | Ensure homology arms are of sufficient length (500-800 bp) and free of repetitive sequences. The DSB site should be close to the intended integration site.[12] | |
| Cell cycle state. | HDR is most active in the S and G2 phases. Synchronizing cells may improve efficiency. | |
| No "Pop-Out" Colonies | Inefficient recombinase expression. | Use a strong constitutive promoter to drive recombinase expression. Verify recombinase expression by Western blot or an appropriate reporter assay. |
| Inactive recombinase. | Use a codon-optimized version of the recombinase for mammalian expression (e.g., FLPo).[8][9] | |
| Issues with recombinase sites. | Sequence the integrated cassette to ensure the loxP or FRT sites are intact. | |
| Incorrect Integration | Random integration of the donor plasmid. | Linearize the donor plasmid before transfection. Use negative selection markers (e.g., HSV-tk) outside the homology arms.[19] |
| Off-target Mutations | Off-target cleavage by Cas9. | Use a high-fidelity Cas9 variant or an optimized sgRNA design to minimize off-target effects. Perform whole-genome sequencing to screen for off-target mutations in final clones. |
Conclusion
The pop-in pop-out gene editing protocol is a robust and versatile method for creating precise, scarless genomic modifications in mammalian cells. By combining the power of CRISPR-Cas9-mediated HDR for targeted integration with the efficiency of site-specific recombinases for marker excision, researchers can generate sophisticated cellular and animal models for a wide range of applications in basic science and drug development. While the protocol requires careful design and optimization, the ability to generate clean, specific genomic edits makes it an invaluable tool in the modern molecular biology toolbox.
References
- 1. Pop in, pop out: a novel gene-targeting strategy for use with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for precise gene edits in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Large DNA Fragment Knock-in by Long dsDNA with 3′-Overhangs Mediated CRISPR Knock-in (LOCK) in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CRISPR-Cas9, Cre-lox, and Flp-FRT Cascade Strategy for the Precise and Efficient Integration of Exogenous DNA into Cellular Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for site-specific recombination with high efficiency and precise spatiotemporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Efficient gene activation in cultured mammalian cells mediated by FLP recombinase-expressing recombinant adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Efficiency FLP and ΦC31 Site-Specific Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. atum.bio [atum.bio]
- 11. CRISPR/Cas9-mediated gene knockout is insensitive to target copy number but is dependent on guide RNA potency and Cas9/sgRNA threshold expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Vectors for gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Efficient bicistronic expression of cre in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Site-specific chromosomal integration in mammalian cells: highly efficient CRE recombinase-mediated cassette exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genome Editing in Mammalian Cells | GeneCopoeia™ [genecopoeia.com]
A Step-by-Step Guide to Scarless CRISPR Editing: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the era of precise, "scarless" genome editing is rapidly advancing. This guide provides detailed application notes and protocols for three leading scarless CRISPR editing techniques: Homology Directed Repair (HDR), Base Editing, and Prime Editing. By avoiding the introduction of unwanted insertions or deletions (indels), these methods are invaluable for creating subtle, clinically relevant genetic modifications.
This document outlines the underlying principles of each technique, provides step-by-step experimental protocols, and presents a comparative analysis of their performance based on current literature.
Introduction to Scarless Genome Editing
Traditional CRISPR-Cas9 editing relies on creating a double-strand break (DSB) in the DNA, which is then repaired by the cell's natural machinery. While effective for gene knockouts via the error-prone non-homologous end joining (NHEJ) pathway, achieving precise edits without introducing unintended mutations—or "scars"—requires harnessing alternative repair pathways. Scarless editing techniques leverage these pathways to seamlessly integrate desired genetic changes.
Core Techniques for Scarless Editing
Homology Directed Repair (HDR)
HDR is a natural DNA repair mechanism that uses a homologous template to accurately repair DSBs. In the context of CRISPR, researchers can supply a synthetic DNA donor template containing the desired edit. This template is used by the cell to precisely incorporate the new sequence at the Cas9-induced break site.
Base Editing
Base editing achieves precise single-nucleotide changes without creating a DSB. This is accomplished by fusing a catalytically impaired Cas9 (nCas9 or dCas9) to a deaminase enzyme. The Cas9 protein guides the editor to the target DNA sequence, where the deaminase directly converts one DNA base to another (e.g., C to T or A to G).
Prime Editing
Prime editing is a versatile "search-and-replace" technology that can mediate all 12 possible base-to-base conversions, as well as small insertions and deletions, without requiring a DSB. It utilizes a Cas9 nickase fused to a reverse transcriptase and a prime editing guide RNA (pegRNA) that both specifies the target site and encodes the desired edit.
Comparative Analysis of Scarless Editing Techniques
The choice of a scarless editing strategy depends on the specific application, desired edit, and cell type. The following table summarizes key quantitative data for each technique.
| Feature | Homology Directed Repair (HDR) | Base Editing (CBE & ABE) | Prime Editing |
| Editing Efficiency | 0.5% - 20% (can be up to 93% with NHEJ inhibitors)[1][2] | 20% - 60% (can exceed 80% with optimization)[3] | Typically <5% for initial systems, but can be improved[4] |
| Off-Target Effects | Can occur; dependent on Cas9 specificity | Generally low; sgRNA-independent deamination is a concern[5] | Virtually no detected off-target genomic changes[4] |
| Types of Edits | Insertions, deletions, substitutions (requires donor template) | Single nucleotide substitutions (C>T, G>A, A>G, T>C)[1][3] | All 12 base substitutions, small insertions, and deletions[4] |
| Requirement for DSB | Yes | No | No (creates a single-strand nick) |
| Cell Cycle Dependency | Primarily active in S/G2 phases[2][6] | Less dependent on cell cycle | Less dependent on cell cycle |
Experimental Protocols
Protocol 1: Scarless Gene Editing using CRISPR-Cas9 and Homology Directed Repair (HDR)
This protocol describes the introduction of a specific point mutation into a target gene in cultured human cells using a single-stranded oligonucleotide (ssODN) as the donor template.
Materials:
-
Cultured human cells (e.g., HEK293T)
-
Plasmids encoding SpCas9 and the specific single guide RNA (sgRNA)
-
Custom-synthesized ssODN donor template (with desired mutation and homology arms)
-
Lipofectamine-based transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents for amplification of the target locus
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design an sgRNA targeting a region close to the desired mutation site. Clone the sgRNA sequence into a suitable expression vector.
-
Donor Template Design: Design an ssODN with 40-90 base pair homology arms flanking the desired mutation.[1] Introduce silent mutations in the PAM site or sgRNA binding site to prevent re-cutting of the edited allele.[7]
-
Cell Culture and Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
For a 24-well plate, dilute 250 ng of Cas9 plasmid, 100 ng of sgRNA plasmid, and 100 ng of ssODN donor in Opti-MEM.
-
Add a lipofectamine-based transfection reagent according to the manufacturer's instructions.
-
Incubate the DNA-lipid complex for 20 minutes at room temperature.
-
Add the complex to the cells and incubate at 37°C.
-
-
Genomic DNA Extraction and Analysis:
-
48-72 hours post-transfection, harvest the cells and extract genomic DNA.
-
Amplify the target locus using PCR.
-
Purify the PCR product and perform Sanger sequencing to detect the desired edit.
-
For quantitative analysis, next-generation sequencing (NGS)-based methods can be employed to determine the percentage of HDR-mediated editing.
-
Protocol 2: Gene Silencing via Base Editing-Induced Nonsense Mutations (CRISPR-STOP)
This protocol outlines the use of a cytosine base editor (CBE) to introduce a premature stop codon into a target gene, leading to gene silencing.
Materials:
-
Cultured human cells
-
Plasmid encoding a cytosine base editor (e.g., BE4)
-
Plasmid encoding the specific sgRNA
-
Transfection reagent
-
Cell culture supplies
-
Genomic DNA extraction kit
-
PCR and sequencing reagents
-
Western blot reagents
Procedure:
-
Target Selection and sgRNA Design: Identify a target site within the coding sequence of the gene of interest where a C-to-T conversion will result in a stop codon (e.g., converting a CGA, CAG, or CAA codon to TGA, TAG, or TAA). Design an sgRNA that places the target cytosine within the base editing window (typically positions 4-8 of the protospacer).
-
Cell Transfection: Co-transfect the cells with the CBE plasmid and the sgRNA expression plasmid using a suitable transfection method.
-
Analysis of Editing Efficiency:
-
After 48-72 hours, extract genomic DNA from the cell population.
-
PCR amplify the target region and analyze the editing efficiency by Sanger sequencing or NGS.
-
-
Functional Validation:
-
To confirm gene silencing, perform a western blot to assess the protein levels of the targeted gene. A significant reduction or absence of the protein indicates successful introduction of the stop codon.
-
Protocol 3: Precise Insertion using Prime Editing
This protocol provides a general workflow for introducing a small insertion into a target locus in mammalian cells using prime editing.
Materials:
-
Cultured mammalian cells
-
Plasmid encoding the prime editor (PE2 or newer versions)
-
Plasmid for expressing the prime editing guide RNA (pegRNA)
-
Transfection reagent
-
Cell culture supplies
-
Genomic DNA extraction kit
-
PCR and sequencing reagents
Procedure:
-
pegRNA Design: Design a pegRNA that includes the sgRNA sequence, a reverse transcriptase template containing the desired insertion, and a primer binding site.
-
Cell Transfection: Co-transfect the cells with the prime editor plasmid and the pegRNA expression plasmid.
-
Genomic DNA Analysis:
-
Extract genomic DNA 48-72 hours post-transfection.
-
Amplify the target locus by PCR.
-
Analyze the PCR products by gel electrophoresis to detect the size shift corresponding to the insertion.
-
Confirm the precise sequence of the insertion by Sanger or next-generation sequencing.
-
Visualizing Workflows and Pathways
DNA Repair Pathways in CRISPR Editing
The choice between different DNA repair pathways is a critical determinant of the outcome of a CRISPR-Cas9 experiment. The following diagram illustrates the major pathways involved.
Caption: Major DNA double-strand break repair pathways.
Experimental Workflow for Scarless CRISPR Editing
The general workflow for a scarless CRISPR experiment, from design to validation, is depicted below.
Caption: General experimental workflow for scarless CRISPR editing.
Base Editing Mechanism
The mechanism of a cytosine base editor (CBE) is illustrated in the following diagram.
Caption: Mechanism of cytosine base editing.
Conclusion
Scarless CRISPR editing technologies represent a significant leap forward in our ability to precisely manipulate the genome. By understanding the principles and protocols outlined in this guide, researchers can better design and execute experiments to create accurate cellular and animal models for basic research and therapeutic development. The continued evolution of these techniques promises to further enhance the efficiency and safety of genome editing, opening new avenues for scientific discovery and clinical applications.
References
- 1. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 2. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR Base Editing: Catalytic Efficiency in Genome Engineering [eureka.patsnap.com]
- 4. Prime editing for precise and highly versatile genome manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Co-Editing Strategy for Scarless Homology-Directed Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Designing a Pop-in Pop-out Donor Plasmid: A Detailed Guide for Seamless Genome Editing
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The "pop-in pop-out" strategy, also known as gene replacement or knock-in/knock-out, is a powerful and precise genome editing technique. It allows for the introduction of specific modifications, from single nucleotide polymorphisms to large insertions, into a target genomic locus. This two-step process, involving the stable integration of a donor plasmid followed by its subsequent excision, enables the creation of seamless edits without leaving behind unwanted sequences like selection markers. This document provides a comprehensive guide to the design of pop-in pop-out donor plasmids and detailed protocols for their application.
Principle of the Pop-in Pop-out System
The core principle of this technique relies on two sequential homologous recombination events. The first, termed "pop-in," involves the integration of a specially designed donor plasmid into the target genomic locus. This is often facilitated by inducing a double-strand break (DSB) at the target site using CRISPR-Cas9 technology, which significantly enhances the efficiency of homology-directed repair (HDR). The integrated plasmid carries the desired genetic modification as well as positive and negative selection markers.
The second event, the "pop-out," is an intra-chromosomal homologous recombination event between duplicated sequences, leading to the excision of the plasmid backbone and the selection markers. This step leaves behind only the intended genetic modification. The pop-out can occur spontaneously or be induced by site-specific recombinases like Cre or Flp.
Key Components of a Pop-in Pop-out Donor Plasmid
The design of the donor plasmid is critical for the success of the pop-in pop-out strategy. A typical plasmid contains the following key elements:
-
Homology Arms: These are regions of sequence identity to the genomic target locus that flank the desired modification and the selection cassette. The length of the homology arms is a crucial factor in determining the efficiency of homologous recombination.
-
Desired Genetic Modification: This can range from a single nucleotide change to the insertion of a reporter gene (e.g., GFP) or a therapeutic transgene.
-
Positive Selection Marker: This gene confers a selective advantage to cells that have successfully integrated the donor plasmid. Common examples include antibiotic resistance genes (e.g., neomycin, puromycin) or auxotrophic markers (e.g., URA3 in yeast).
-
Negative Selection Marker (Counter-selection Marker): This gene is lethal to cells under specific conditions and is used to select for cells that have undergone the "pop-out" event and lost the plasmid backbone. A widely used example is the thymidine kinase (TK) gene from the Herpes Simplex Virus, which sensitizes cells to ganciclovir.[1] Another example is the URA3 gene in yeast, which converts 5-fluoroorotic acid (5-FOA) into a toxic compound.[2]
-
Site-Specific Recombinase Sites (Optional): To facilitate a more controlled "pop-out" event, recognition sites for site-specific recombinases, such as loxP sites for Cre recombinase or FRT sites for Flp recombinase, can be included to flank the selection cassette.[3][4]
-
Vector Backbone: A standard plasmid backbone containing an origin of replication for propagation in E. coli and an antibiotic resistance gene for selection during plasmid construction is required. Several common expression vectors like pcDNA3 can be adapted for this purpose.[2]
Designing the Donor Plasmid: A Step-by-Step Guide
-
Target Locus Analysis: Thoroughly analyze the genomic target locus. Identify the precise location for the desired genetic modification and select suitable regions for the homology arms.
-
Homology Arm Design: The length of the homology arms can significantly impact recombination efficiency. For plasmid-based donors in mammalian cells, homology arms of at least 500-1000 bp on each side of the DSB site are generally recommended.[5] In yeast, shorter homology arms of at least 250 bp for each subregion of homology can be effective.[6] The sgRNA target site for CRISPR-Cas9 should ideally be located as close as possible to the intended modification site to maximize HDR efficiency.
-
Selection Cassette Design: Choose appropriate positive and negative selection markers based on the host organism and available selection agents.[1][2] For inducible pop-out, flank the selection cassette with site-specific recombination sites (e.g., loxP or FRT).
-
Cloning Strategy: Assemble the homology arms, the desired genetic modification, and the selection cassette into a suitable vector backbone using standard molecular cloning techniques such as Gibson assembly or restriction enzyme ligation.
Quantitative Data on Pop-in Pop-out Efficiency
The efficiency of both the pop-in and pop-out steps can vary depending on the cell type, the target locus, and the design of the donor plasmid. The use of CRISPR-Cas9 to induce a DSB at the target locus dramatically increases the frequency of the initial "pop-in" event.
| Organism/System | Pop-in Efficiency (Targeted Integration) | Pop-out Efficiency (Marker Excision) | Reference |
| Schizosaccharomyces pombe | 58% with >250 bp homology arms | Varies depending on homology length ratios | [6] |
| Mammalian Cells (with CRISPR-Cas9) | Highly variable, can be enhanced with optimized donor design | Dependent on recombination frequency or recombinase efficiency | [7] |
| Pseudomonas putida (RecET-based) | Dependent on recombinase and homology length | Can be efficient with Cre/lox system | [8] |
| Drosophila (CRISPR-assisted) | Feasible with long homology regions | Can be achieved with subsequent genetic crosses or recombinase expression | [5][9] |
Experimental Protocols
Protocol 1: Construction of the Pop-in Pop-out Donor Plasmid
This protocol outlines the general steps for constructing the donor plasmid using Gibson assembly.
-
Amplify Homology Arms: Design PCR primers to amplify the left and right homology arms from genomic DNA of the target cells. The primers should include overhangs complementary to the vector backbone and the insert (selection cassette and genetic modification).
-
Prepare the Insert: Synthesize or PCR amplify the DNA fragment containing the desired genetic modification and the selection cassette. Ensure it has overhangs compatible with the homology arms.
-
Linearize the Vector Backbone: Digest the chosen plasmid backbone with restriction enzymes to create a linear fragment with ends compatible with the Gibson assembly overhangs.
-
Gibson Assembly: Combine the linearized vector, the amplified homology arms, and the insert in a Gibson assembly master mix. Incubate at 50°C for 1 hour.
-
Transformation into E. coli: Transform the assembly reaction into competent E. coli cells and select for colonies on agar plates containing the appropriate antibiotic for the vector backbone.
-
Plasmid Purification and Verification: Isolate plasmid DNA from several colonies and verify the correct assembly of the donor plasmid by restriction digestion and Sanger sequencing.
Protocol 2: CRISPR-Assisted Pop-in
This protocol describes the introduction of the donor plasmid into mammalian cells and selection for integrants.
-
Cell Culture: Culture the target mammalian cells to the appropriate confluency for transfection.
-
Transfection: Co-transfect the cells with the pop-in pop-out donor plasmid and a plasmid expressing Cas9 and the specific sgRNA targeting the desired genomic locus. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Positive Selection: Two to three days post-transfection, begin positive selection by adding the appropriate selection agent (e.g., G418 if using a neomycin resistance marker) to the culture medium.
-
Isolation of Resistant Clones: Continue selection for 1-2 weeks, replacing the medium with fresh selection medium every 2-3 days. Isolate and expand individual resistant colonies.
-
Genotypic Analysis: Extract genomic DNA from the resistant clones and confirm the correct integration of the donor plasmid at the target locus using PCR with primers flanking the integration site.
Protocol 3: Induction and Selection of Pop-out Events
This protocol details the excision of the integrated plasmid and selection for the final, seamlessly edited cells.
Method A: Spontaneous Pop-out with Counter-selection
-
Culture without Positive Selection: Culture the confirmed "pop-in" clones in medium without the positive selection agent to allow for spontaneous intra-chromosomal homologous recombination.
-
Negative Selection: After several passages, apply the negative selection agent (e.g., ganciclovir for a TK marker or 5-FOA for a URA3 marker) to the culture medium.
-
Isolation of Resistant Clones: Only cells that have lost the negative selection marker through the "pop-out" event will survive. Isolate and expand individual resistant colonies.
Method B: Recombinase-Mediated Pop-out
-
Induce Recombinase Expression: In "pop-in" clones containing recombinase recognition sites (loxP or FRT), introduce the corresponding recombinase (Cre or Flp). This can be done by transfecting a plasmid expressing the recombinase or by using an inducible expression system.[10][11]
-
Screen for Excision: After inducing recombinase expression, screen individual clones for the loss of the selection cassette. This can be done by PCR or by replica plating to check for loss of the positive selection marker.
-
Genotypic Confirmation: Extract genomic DNA from the clones that have undergone the "pop-out" event. Use PCR and Sanger sequencing to confirm the precise excision of the plasmid backbone and the presence of the desired genetic modification.
Mandatory Visualizations
Caption: Experimental workflow for pop-in pop-out genome editing.
Caption: Mechanism of pop-in pop-out homologous recombination.
References
- 1. What are selection markers and how do they work? [synapse.patsnap.com]
- 2. Selectable marker - Wikipedia [en.wikipedia.org]
- 3. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 4. FLP-FRT recombination - Wikipedia [en.wikipedia.org]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the DNA Donor Template for Homology-Directed Repair of Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Pop-in Pop-out Gene Editing in Human iPSCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human induced pluripotent stem cells (hiPSCs) are a powerful tool for disease modeling, drug discovery, and regenerative medicine.[1][2][3] The ability to precisely edit the genome of hiPSCs is crucial for these applications. "Pop-in pop-out" or transient-selection gene editing is a sophisticated strategy that allows for the seamless introduction of genetic modifications without leaving behind any residual sequences, such as selection markers. This "footprint-free" approach is critical for creating clean, isogenic cell lines that accurately model genetic diseases or for developing cell-based therapies.[1][4][5]
This document provides detailed application notes and protocols for two common pop-in pop-out gene editing strategies in hiPSCs: the PiggyBac transposon system and a transient puromycin selection method, both frequently coupled with CRISPR-Cas9 technology for targeted DNA cleavage.[1][2][6][7]
Principle of Pop-in Pop-out Gene Editing
The core principle involves a two-step process:
-
Pop-in (Integration and Selection): A targeting vector containing the desired genetic modification and a selectable marker is introduced into the hiPSCs. The selectable marker allows for the enrichment of cells that have successfully integrated the vector.
-
Pop-out (Excision): The selectable marker is subsequently removed from the genome, leaving only the desired genetic modification. This excision is mediated by specific enzymes like transposases or recombinases, ensuring a seamless and scarless edit.[1][4][5]
Method 1: PiggyBac Transposon-Based Seamless Gene Editing
This method utilizes the PiggyBac transposon system for the integration and subsequent scarless excision of a selection cassette.[1][2][4][5] The PiggyBac transposase can recognize specific inverted terminal repeats (ITRs) and precisely excise the intervening DNA sequence without leaving a footprint.[4]
Experimental Workflow
Caption: PiggyBac transposon-based pop-in pop-out workflow.
Quantitative Data
| Parameter | Reported Efficiency | Cell Line | Reference |
| Indel Mutation Frequency | 40-50% | PGP1-iPS | [1][2] |
| Homology-Directed Repair (HDR) Frequency | 10-20% | PGP1-iPS | [1][2] |
| Timeline to Edited Clones | ~7 weeks | PGP1-iPS | [1][2] |
Detailed Protocol
Materials:
-
Human iPSCs cultured under feeder-free conditions
-
CRISPR/Cas9 expression plasmid
-
Guide RNA (gRNA) expression plasmid targeting the locus of interest
-
Homology-directed repair (HDR) template plasmid containing:
-
Left and right homology arms (500-1000 bp each)
-
The desired genetic modification
-
A selectable marker cassette (e.g., Puromycin resistance) flanked by PiggyBac ITRs
-
-
PiggyBac transposase expression plasmid
-
Excision-only PiggyBac transposase plasmid
-
Electroporation system (e.g., Neon™ Transfection System)
-
Puromycin
-
Cell culture reagents and media
Procedure:
Part 1: Pop-in - Cassette Integration and Selection
-
Cell Preparation: Culture hiPSCs to 70-80% confluency. Dissociate cells into a single-cell suspension.
-
Electroporation: Co-transfect the hiPSCs with the CRISPR/Cas9 plasmid, gRNA plasmid, HDR template, and the PiggyBac transposase plasmid according to the manufacturer's instructions for your electroporation system.
-
Plating: Plate the electroporated cells onto pre-coated plates.
-
Selection: 24-48 hours post-transfection, add puromycin to the culture medium to select for cells that have integrated the HDR template.
-
Clonal Expansion: After 7-14 days of selection, pick and expand individual resistant colonies.
-
Screening: Screen the expanded clones by PCR to confirm the correct integration of the selection cassette at the target locus.
Part 2: Pop-out - Cassette Excision
-
Transfection for Excision: Transfect the successfully targeted hiPSC clones with the excision-only PiggyBac transposase plasmid.
-
Excision Period: Culture the cells for 3-5 days to allow for transposase expression and cassette excision.
-
Counter-Selection/Screening:
-
If a negative selection marker (e.g., HSV-tk) was included, apply the corresponding selective agent (e.g., Ganciclovir).
-
Alternatively, screen individual clones by PCR for the absence of the selection cassette.
-
-
Verification: Sequence the target locus in the selected clones to confirm the seamless excision of the cassette and the presence of the desired genetic modification.
Method 2: Transient Puromycin Selection with CRISPR-Cas9
This streamlined approach links the expression of the Cas9 nuclease to a puromycin resistance gene, allowing for the transient selection of cells with high Cas9 expression, thereby enriching for edited cells.[6][7] This method avoids the need for a separate excision step.
Experimental Workflow
Caption: Transient puromycin selection workflow.
Quantitative Data
| Parameter | Reported Efficiency | Cell Line | Reference |
| HDR Efficiency (with ssODN) | Varies by locus and cell line | Multiple hPSC lines | [7] |
| Timeline to Edited Clones | As little as 2 weeks | hPSCs | [7] |
Detailed Protocol
Materials:
-
Human iPSCs
-
CRISPR plasmid expressing Cas9 linked to a puromycin resistance gene (e.g., Cas9-2A-PAC).[6]
-
gRNA expression plasmid
-
Single-stranded oligodeoxynucleotide (ssODN) donor template with the desired edit
-
Electroporation or transfection reagent suitable for hiPSCs
-
Puromycin
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of hiPSCs.
-
Transfection: Co-transfect the hiPSCs with the Cas9-2A-PAC plasmid, gRNA plasmid, and the ssODN donor template.
-
Transient Selection: 24 hours post-transfection, add puromycin to the culture medium. The optimal concentration and duration of selection should be determined for each cell line via a kill curve.[6] A typical duration is 48-72 hours.[6]
-
Recovery: After the selection period, remove the puromycin-containing medium and culture the cells in fresh medium until they recover.
-
Clonal Isolation and Expansion: Once the cells have recovered, dissociate them into single cells and plate at a low density to allow for the growth of individual colonies. Pick and expand these colonies.
-
Screening and Verification: Screen the expanded clones for the desired genetic modification using PCR and Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.
Applications in Drug Development
The ability to create isogenic hiPSC lines, where the only difference is the presence or absence of a specific genetic variant, is invaluable for drug discovery.[3][8][9] These cell lines can be used to:
-
Model Disease Phenotypes: Differentiate the edited and control iPSCs into disease-relevant cell types (e.g., neurons, cardiomyocytes) to study the functional consequences of a mutation.
-
Target Validation: Confirm that a specific gene or protein is a valid target for therapeutic intervention.
-
Compound Screening: Screen for drugs that can rescue a disease phenotype in the edited cells but not in the isogenic control cells.
-
Toxicity Testing: Evaluate the potential toxicity of drug candidates on a genetically defined background.
Logical Relationships
Caption: Key components and applications of seamless gene editing.
Conclusion
Pop-in pop-out gene editing techniques are powerful tools for the precise genetic modification of human iPSCs. By enabling the creation of footprint-free, isogenic cell lines, these methods significantly enhance the utility of hiPSCs for in vitro disease modeling, drug screening, and the development of novel cell-based therapies.[1][2][3] The choice between different strategies, such as the PiggyBac transposon system or transient puromycin selection, will depend on the specific experimental goals, the nature of the desired edit, and the resources available.
References
- 1. stemcell.com [stemcell.com]
- 2. Efficient, footprint-free human iPSC genome editing by consolidation of Cas9/CRISPR and piggyBac technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of CRISPR/Cas9 to human-induced pluripotent stem cells: from gene editing to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of transgene-free induced pluripotent mouse stem cells by the piggyBac transposon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seamless genome editing in human pluripotent stem cells using custom endonuclease–based gene targeting and the piggyBac transposon | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. vision.wisc.edu [vision.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Application of CRISPR/Cas9 to human-induced pluripotent stem cells: from gene editing to drug discovery [art.torvergata.it]
Application Notes & Protocols: Engineering Specific Point Mutations Using the Pop-In Pop-Out Technique
Audience: Researchers, scientists, and drug development professionals.
Introduction: The "pop-in pop-out" gene targeting technique, also known as the "hit and run" method, is a powerful tool for introducing subtle, specific genetic modifications, such as point mutations, into the genome of mammalian cells. This method relies on two rounds of homologous recombination to first integrate a targeting vector into the desired locus ("pop-in") and then excise it, leaving behind the desired mutation ("pop-out"). This technique is particularly valuable for creating precise disease models and for studying the functional consequences of single amino acid changes in proteins.
The process begins with the electroporation of a circular "pop-in" targeting vector into embryonic stem (ES) cells. This vector contains the desired point mutation within a larger region of homology to the target gene, as well as a positive selection marker, such as neomycin resistance (neo). Homologous recombination results in the integration of the entire vector into the target locus, which can be selected for using an agent like G418. In the second step, the "popped-in" cells are cultured under conditions that select for the excision of the vector through a second, intrachromosomal homologous recombination event. This "pop-out" step is often facilitated by a negative selection marker, such as the herpes simplex virus thymidine kinase (HSV-tk) gene, which renders cells sensitive to cytotoxic drugs like ganciclovir. The surviving cells are then screened to identify clones that have retained the point mutation while excising the selection markers.
Experimental Workflow & Signaling Pathway
Experimental Workflow Diagram:
Caption: Workflow of the pop-in pop-out gene targeting strategy.
Example Signaling Pathway: MAPK/ERK Pathway
This pathway is frequently studied using point mutations to understand the role of specific kinases and GTPases in cell proliferation, differentiation, and survival. A point mutation in a key component like KRAS can lead to constitutive activation of the pathway, a hallmark of many cancers.
Caption: The MAPK/ERK signaling pathway, a common target for point mutation studies.
Quantitative Data Summary
The efficiency of the pop-in pop-out technique can vary depending on the target locus, the cell line, and the vector design. The following table summarizes representative data from studies utilizing this method.
| Parameter | Reported Value/Range | Notes |
| Pop-In (Integration) Efficiency | ||
| Frequency of Homologous Recombination | 1 in 10^5 to 1 in 10^7 transfected cells | Highly dependent on the length of homology arms in the vector. |
| G418-Resistant Colonies | ~10-100 per 10^7 cells | Represents both random and targeted integration events. |
| Targeted Integration Events | 1-20% of G418-resistant colonies | Requires screening of multiple clones to find a correctly targeted event. |
| Pop-Out (Excision) Efficiency | ||
| Frequency of Intrachromosomal Recombination | ~1 in 10^3 to 1 in 10^5 cells | The rate of spontaneous excision after removal of positive selection. |
| Ganciclovir-Resistant Colonies | 5-50% of plated cells | Represents clones that have successfully excised the HSV-tk gene. |
| Clones with Desired Point Mutation | ~50% of Ganciclovir-resistant colonies | The other ~50% will have reverted to the wild-type sequence. |
Detailed Experimental Protocols
Targeting Vector Construction
The targeting vector is the most critical component of this technique. It is typically a plasmid-based vector containing the following elements:
-
Homology Arms: Two regions of genomic DNA (typically 1-5 kb each) that are homologous to the sequences flanking the target site for the point mutation. Longer homology arms generally increase the frequency of homologous recombination.
-
Point Mutation: The specific nucleotide change is engineered into the center of one of the homology arms.
-
Positive Selection Marker: A gene that confers resistance to a selectable agent. The neomycin resistance gene (neo), which provides resistance to G418, is commonly used. This marker is typically placed within an intron or downstream of the coding sequence to minimize its impact on the target gene's expression.
-
Negative Selection Marker: A gene that makes cells sensitive to a cytotoxic agent. The herpes simplex virus thymidine kinase (HSV-tk) gene is frequently used, as it converts the non-toxic prodrug ganciclovir into a toxic nucleotide analog that disrupts DNA replication. The HSV-tk cassette is placed outside of the homology arms.
Protocol:
-
Isolate a genomic DNA fragment of 5-10 kb containing the target locus from a genomic library of the same species and strain as the ES cells.
-
Subclone the fragment into a suitable plasmid vector.
-
Introduce the desired point mutation into the center of the genomic fragment using site-directed mutagenesis.
-
Clone the positive selection cassette (e.g., PGK-neo) into a non-critical region within the homology arms, such as an intron.
-
Clone the negative selection cassette (e.g., MC1-HSV-tk) outside of the homology arms.
-
Verify the entire targeting vector sequence by restriction digest and Sanger sequencing.
-
Prepare a large quantity of high-purity plasmid DNA for transfection.
Cell Culture and Transfection
Mouse embryonic stem (ES) cells are commonly used for gene targeting due to their pluripotency and ability to contribute to the germline.
Protocol:
-
Culture ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate cytokines (e.g., LIF).
-
Maintain the cells in an undifferentiated state.
-
On the day of transfection, harvest the ES cells and prepare a single-cell suspension.
-
Linearize the targeting vector by digesting with a unique restriction enzyme outside the region of homology.
-
Electroporate the ES cells with 20-40 µg of the linearized targeting vector. A typical setting is 240 V and 500 µF.
-
Plate the electroporated cells onto prepared feeder plates.
Selection and Screening of "Pop-In" Clones
Protocol:
-
Allow the cells to recover for 24-48 hours after electroporation.
-
Begin positive selection by adding G418 to the culture medium (typically 150-400 µg/mL).
-
Continue selection for 7-10 days, changing the medium every 1-2 days, until resistant colonies are visible.
-
Isolate individual G418-resistant colonies and expand them in separate wells.
-
Prepare genomic DNA from each expanded clone.
-
Screen for correctly targeted clones using PCR with one primer inside the neo cassette and another primer in the genomic DNA outside the homology arm.
-
Confirm the targeted integration event by Southern blotting. This is the gold standard for verifying correct targeting and checking for random integrations.
Selection and Screening of "Pop-Out" Clones
Protocol:
-
Take a correctly targeted "pop-in" clone and expand it in non-selective medium to allow for spontaneous intrachromosomal homologous recombination.
-
Plate the cells at a low density and begin negative selection by adding ganciclovir to the medium (typically 1-5 µM).
-
Continue selection for 5-7 days until resistant colonies appear. These colonies have lost the HSV-tk gene.
-
Isolate and expand the ganciclovir-resistant colonies.
-
Prepare genomic DNA from each "pop-out" clone.
-
Screen the clones by PCR to distinguish between those that have reverted to the wild-type allele and those that have retained the desired point mutation.
-
Confirm the presence of the point mutation and the seamless excision of the selection cassette by sequencing the target locus.
Generation of Mutant Mice (Optional)
Verified ES cell clones containing the desired point mutation can be used to generate chimeric mice through injection into blastocysts. These chimeras can then be bred to establish germline transmission of the mutated allele.
Precision Genome Engineering: Application Notes and Protocols for Large Fragment Knock-in Using the Pop-in Pop-out Technique
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise insertion of large DNA fragments into the genome is a cornerstone of modern biological research and therapeutic development. The "pop-in pop-out" method, a classical gene targeting strategy based on homologous recombination, offers a pathway for achieving such modifications. This document provides detailed application notes and protocols for utilizing the pop-in pop-out technique for large fragment knock-in. While newer CRISPR-Cas9-based methods often provide higher efficiency, the principles of homologous recombination and selection strategies detailed herein remain fundamental to the field of genome engineering.
Introduction
Gene targeting allows for the precise modification of a specific genomic locus. The pop-in pop-out, or gene replacement, strategy is a two-step process that leverages homologous recombination to first integrate a targeting vector into the genome ("pop-in") and subsequently excise the selection marker and other vector sequences, leaving the desired large fragment knocked-in ("pop-out"). This method relies on the cellular machinery for homologous recombination, a natural process for DNA repair.[1][2][3] The process involves the exchange of nucleotide sequences between two similar or identical DNA molecules.[2]
The pop-in pop-out approach utilizes both positive and negative selection to enrich for cells that have undergone the desired recombination events. This application note will detail the principles, vector design, experimental protocols, and expected outcomes for using this technique for large fragment knock-in in mammalian cells.
Principle of Pop-in Pop-out Gene Targeting
The pop-in pop-out strategy involves two distinct homologous recombination events:
-
Pop-in (Integration): A targeting vector containing the large fragment to be inserted, flanked by sequences homologous to the target genomic locus (homology arms), is introduced into the cells. The vector also contains a positive selection marker. Homologous recombination between the targeting vector and the genomic locus results in the integration of the entire vector into the genome. This creates a duplication of the homology regions. Cells that have successfully integrated the vector are selected for using the positive selection marker.
-
Pop-out (Excision): The integrated vector, which also contains a negative selection marker, is then excised from the genome through a second homologous recombination event between the duplicated homology regions. This excision can result in two possible outcomes: either the original genomic locus is restored, or the desired large fragment from the targeting vector is left behind. The negative selection marker allows for the elimination of cells that have not undergone the pop-out event or have done so in a manner that retains the marker.
Experimental Workflow
The overall workflow for a pop-in pop-out experiment for large fragment knock-in can be visualized as follows:
Caption: Experimental workflow for pop-in pop-out gene targeting.
Detailed Protocols
Targeting Vector Construction
The design of the targeting vector is critical for the success of the experiment.
Components of the Targeting Vector:
-
Homology Arms: Two regions of DNA (5' and 3' arms) that are homologous to the genomic sequences flanking the desired insertion site. For large fragments, longer homology arms are generally recommended to increase the recombination frequency. A total homology of 5-10 kb is common.[4]
-
Large Fragment Insert: The DNA sequence to be knocked into the genome. This can be a reporter gene (e.g., GFP), a therapeutic gene, or a large regulatory element.
-
Positive Selection Marker: A gene that confers resistance to a selective agent, allowing for the isolation of cells that have integrated the vector. A common example is the neomycin resistance gene (neo), which provides resistance to G418.[4]
-
Negative Selection Marker: A gene that makes cells sensitive to a specific drug. This is used to select against cells that have randomly integrated the vector or have not undergone the pop-out event. The Herpes Simplex Virus thymidine kinase (HSV-tk) gene is frequently used, which renders cells sensitive to ganciclovir.[1]
References
Application Note: High-Efficiency Enrichment of Seamlessly Edited Cells using Fluorescence-Activated Cell Sorting (FACS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precision genome engineering is a cornerstone of modern biological research and therapeutic development. The "pop-in/pop-out" or seamless gene editing strategy, often facilitated by CRISPR-Cas9 technology, allows for the introduction of precise modifications into the genome without leaving behind residual sequences like selectable markers. This two-step process involves the initial integration ("pop-in") of a cassette containing the desired edit and a selectable marker, followed by the subsequent excision ("pop-out") of the marker, leaving only the intended genomic alteration.
A significant challenge in this workflow is the low frequency of correctly edited cells, necessitating a robust method for their enrichment. Fluorescence-Activated Cell Sorting (FACS) has emerged as a powerful tool to isolate these rare events, significantly improving the efficiency of generating clonal cell lines with precise genomic modifications.[1][2][3] This application note provides a detailed protocol for using FACS to enrich for cells that have undergone pop-in/pop-out gene editing, leveraging a transient fluorescent reporter to identify and isolate the desired cell populations at each stage.
Principle of the Method
The workflow hinges on the co-delivery of the gene-editing machinery with a plasmid expressing a fluorescent protein (e.g., GFP). In the "pop-in" stage, a targeting vector is introduced, which, through homology-directed repair (HDR), integrates a cassette containing the desired genomic modification and a fluorescent marker gene into the target locus.[4] Successfully edited cells will express the fluorescent marker, allowing for their enrichment using FACS.
In the "pop-out" stage, an enzyme like Cre recombinase is introduced to excise the fluorescent marker, which is flanked by recognition sites (e.g., loxP). Cells that have successfully excised the marker will lose their fluorescence. A subsequent round of FACS is then used to isolate the now non-fluorescent cells, which contain the seamless genomic edit.[4]
Data Presentation
The use of FACS significantly enriches the population of successfully edited cells, reducing the time and resources required for downstream clonal isolation and screening.[5][6]
| Parameter | Without FACS Enrichment | With FACS Enrichment | Reference |
| Initial Editing Efficiency | 1-10% | Not Applicable | [7] |
| Purity of Edited Population (Post-Sort) | Not Applicable | Up to 84-90% | [7] |
| Time to Isolate Clones | 45-60 days | 15-30 days | [5][6] |
| Number of Clones to Screen | High (hundreds) | Low (tens) | [2] |
| Overall Workflow Efficiency | Low | High |
Experimental Protocols
Protocol 1: "Pop-in" - Integration of the Editing Cassette and Enrichment of Fluorescent Cells
This protocol describes the introduction of the editing cassette and the subsequent isolation of successfully targeted cells.
Materials:
-
Target cells
-
CRISPR-Cas9 expression plasmid
-
Guide RNA (gRNA) targeting the genomic locus of interest
-
Donor plasmid containing the desired edit and a fluorescent reporter (e.g., GFP) flanked by recombinase recognition sites (e.g., loxP)
-
Transfection reagent
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin or other cell dissociation reagent
-
FACS buffer (PBS with 1-2% FBS and 1 mM EDTA)
-
Propidium Iodide (PI) or other viability dye
-
96-well plates for sorted cells
Procedure:
-
Cell Culture and Transfection:
-
Culture target cells to the appropriate confluency for transfection.
-
Co-transfect the cells with the Cas9 plasmid, gRNA, and the donor plasmid using a suitable transfection method. Include a negative control (e.g., cells transfected with a non-targeting gRNA).
-
-
Post-Transfection Culture:
-
Culture the cells for 48-72 hours to allow for expression of the fluorescent reporter. Monitor the cells for fluorescence using a fluorescence microscope.
-
-
Preparation for FACS:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in cold FACS buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Add a viability dye like Propidium Iodide (PI) to distinguish live cells from dead cells.[8]
-
-
FACS for GFP-Positive Cells:
-
Set up the flow cytometer to detect the specific fluorescent signal (e.g., FITC channel for GFP) and the viability dye.
-
Gate on the live cell population (PI-negative).
-
From the live cell population, create a gate for the fluorescent-positive cells (GFP-positive).
-
Sort the GFP-positive cells into a 96-well plate containing culture medium for single-cell cloning or into a larger vessel for bulk culture.[8][9]
-
-
Expansion and Verification of "Pop-in" Clones:
-
Expand the sorted cells or single-cell clones.
-
Verify the correct integration of the donor cassette by PCR and Sanger sequencing.
-
Protocol 2: "Pop-out" - Excision of the Fluorescent Marker and Enrichment of Non-Fluorescent Cells
This protocol details the removal of the fluorescent marker to generate the final seamlessly edited cells.
Materials:
-
Verified "pop-in" cells (fluorescent)
-
Cre recombinase expression plasmid (or other suitable recombinase)
-
Transfection reagent
-
Culture medium
-
FACS buffer
-
Propidium Iodide (PI)
-
96-well plates
Procedure:
-
Transfection with Recombinase:
-
Transfect the fluorescent "pop-in" cells with the Cre recombinase expression plasmid.
-
-
Post-Transfection Culture:
-
Culture the cells for 48-72 hours to allow for Cre-mediated excision of the fluorescent marker. Monitor the loss of fluorescence.
-
-
Preparation for FACS:
-
Prepare the cells for FACS as described in Protocol 1, Step 3.
-
-
FACS for GFP-Negative Cells:
-
Set up the flow cytometer as in Protocol 1, Step 4.
-
Gate on the live cell population (PI-negative).
-
From the live cell population, create a gate to isolate the non-fluorescent (GFP-negative) cells.
-
Sort the GFP-negative cells for clonal expansion.
-
-
Expansion and Final Verification:
-
Expand the sorted non-fluorescent cells.
-
Perform comprehensive verification of the desired seamless edit using PCR, Sanger sequencing, and functional assays as required.
-
Mandatory Visualizations
Caption: Pop-in/Pop-out Gene Editing Workflow with FACS Enrichment.
Caption: FACS Gating Strategy for Pop-in and Pop-out Stages.
Conclusion
The integration of FACS into the pop-in/pop-out gene-editing workflow provides a robust and efficient method for enriching rare, seamlessly edited cells.[3][4] By leveraging transient fluorescent reporters, researchers can significantly reduce the screening burden and accelerate the generation of precisely engineered cell lines. This approach is particularly valuable for applications in basic research, disease modeling, and the development of cell-based therapies, where high-fidelity genetic modification is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Pop in, pop out: a novel gene-targeting strategy for use with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. bioradiations.com [bioradiations.com]
- 7. PEAR, a flexible fluorescent reporter for the identification and enrichment of successfully prime edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 2.6. FACS sorting, single‐cell cloning, and gene editing validation [bio-protocol.org]
Application Notes and Protocols for Pop-In Pop-Out Gene Editing in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pop-in pop-out, or seamless, gene editing is a sophisticated iteration of CRISPR-Cas9 technology that enables precise genomic modifications in primary cells without leaving behind residual sequences like selection markers. This two-step process is particularly advantageous for therapeutic applications and for creating accurate cellular models of disease, where the absence of foreign DNA is critical.
The initial "pop-in" phase involves the targeted integration of a DNA cassette, which typically includes the desired genetic modification along with a selectable marker. This is achieved through homology-directed repair (HDR) following a CRISPR-Cas9 induced double-strand break (DSB). The presence of the selectable marker allows for the enrichment of successfully edited cells, a crucial step when working with primary cells that are often difficult to transfect and have lower editing efficiencies.
The subsequent "pop-out" phase involves the precise removal of the selectable marker, leaving only the intended genetic alteration. This excision is often mediated by a second round of CRISPR-Cas9 editing that targets sequences flanking the marker, followed by DNA repair that seamlessly ligates the native genomic sequence. The result is a "scarless" edit, preserving the integrity of the genome.
This application note provides detailed protocols for performing pop-in pop-out gene editing in primary human T cells and hematopoietic stem cells (HSCs), summarizes key quantitative data, and illustrates the underlying molecular pathways and experimental workflows.
Data Presentation
Table 1: Comparative Efficiency of Pop-In Pop-Out Gene Editing in Primary Cells
| Primary Cell Type | Delivery Method (Cas9/gRNA & Donor) | Target Gene | Pop-In Efficiency (%) | Pop-Out Efficiency (%) | Cell Viability (%) | Reference |
| Human Primary T Cells | RNP Electroporation & AAV6 Donor | TRAC | ~20-40 | ~70-90 | >80 | [1] |
| Human Hematopoietic Stem Cells (HSCs) | RNP Electroporation & AAV6 Donor | HBB | ~10-25 | ~60-80 | >70 | [2] |
| Human Pluripotent Stem Cells (hPSCs) | Plasmid Electroporation & Plasmid Donor | Various | ~1-10 | ~50-70 | Variable | [3][4] |
Table 2: Off-Target Analysis of Seamless Gene Editing in Primary Cells
| Primary Cell Type | Off-Target Detection Method | On-Target Editing Frequency (%) | Number of Confirmed Off-Target Sites | Off-Target Indel Frequency (%) | Reference |
| Human Primary T Cells | WGS and targeted deep sequencing | >90 | 0 | Not detected | [5] |
| Human Primary T Cells | GUIDE-seq | 85-95 | 1-5 | <0.1 | [1] |
| Human Hematopoietic Stem Cells (HSCs) | In silico prediction and targeted sequencing | >80 | 0-2 | <0.05 | [2] |
Experimental Protocols
Protocol 1: Pop-In Pop-Out Gene Editing of Primary Human T Cells
This protocol outlines the seamless knockout of the T-cell receptor alpha constant (TRAC) locus, a common target for CAR-T cell therapy development.
Materials:
-
Primary human T cells
-
Cas9 nuclease
-
Chemically synthesized, modified single guide RNA (sgRNA) targeting TRAC
-
Adeno-associated virus (AAV6) donor vector containing a fluorescent reporter (e.g., GFP) flanked by loxP sites and homology arms for the TRAC locus
-
Cre recombinase mRNA
-
Electroporation system (e.g., Neon™ Transfection System or 4D-Nucleofector™)
-
T cell activation beads (e.g., anti-CD3/CD28)
-
T cell culture medium and supplements
-
FACS buffer
-
Flow cytometer and cell sorter
Methodology:
Step 1: T Cell Preparation and Activation
-
Isolate primary T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Activate T cells using anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in T cell culture medium.
-
Culture for 48-72 hours before electroporation.
Step 2: "Pop-In" - RNP Electroporation and AAV Transduction
-
Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the TRAC-targeting sgRNA.
-
Harvest and wash the activated T cells.
-
Resuspend the cells in the appropriate electroporation buffer.
-
Add the Cas9 RNP complex and the AAV6 donor vector to the cell suspension.
-
Electroporate the cells using a pre-optimized program for primary T cells.
-
Immediately transfer the electroporated cells to pre-warmed T cell culture medium and culture for 5-7 days.
Step 3: Enrichment of Edited Cells
-
After 5-7 days, harvest the cells and stain for the fluorescent reporter (GFP).
-
Use fluorescence-activated cell sorting (FACS) to isolate the GFP-positive population, which represents the cells that have successfully integrated the donor cassette.
Step 4: "Pop-Out" - Excision of the Selectable Marker
-
Expand the sorted GFP-positive T cells.
-
Prepare the cells for a second electroporation.
-
Electroporate the cells with Cre recombinase mRNA to induce excision of the GFP cassette at the loxP sites.
-
Culture the cells for an additional 3-5 days.
Step 5: Analysis and Validation
-
Monitor the loss of GFP expression by flow cytometry to confirm successful pop-out.
-
Isolate genomic DNA from the GFP-negative population.
-
Perform PCR and Sanger sequencing across the TRAC locus to confirm the seamless knockout and absence of the donor cassette.
-
Conduct off-target analysis using methods such as targeted deep sequencing or GUIDE-seq.
Protocol 2: Seamless Correction of a Point Mutation in Human Hematopoietic Stem Cells (HSCs)
This protocol describes the correction of a disease-causing point mutation in the beta-globin gene (HBB), relevant for sickle cell disease.
Materials:
-
CD34+ Human Hematopoietic Stem Cells (HSCs)
-
Cas9 nuclease
-
sgRNA targeting the HBB locus near the mutation site
-
AAV6 donor vector containing the corrected HBB sequence, a selectable marker (e.g., a truncated, non-functional surface marker that is reconstituted upon integration) flanked by piggyBac transposon recognition sites, and homology arms.
-
piggyBac transposase mRNA
-
HSC culture medium and cytokines (e.g., SCF, TPO, Flt3-L)
-
Electroporation system
-
FACS buffer and antibodies against the reconstituted surface marker
-
Flow cytometer and cell sorter
Methodology:
Step 1: HSC Preparation
-
Thaw cryopreserved CD34+ HSCs and culture in HSC medium supplemented with cytokines for 24-48 hours.
Step 2: "Pop-In" - Gene Targeting
-
Prepare the Cas9 RNP complex with the HBB-targeting sgRNA.
-
Harvest and wash the HSCs.
-
Resuspend the cells in electroporation buffer.
-
Add the Cas9 RNP and the AAV6 donor vector.
-
Electroporate using a program optimized for HSCs.
-
Culture the cells in HSC medium with cytokines.
Step 3: Enrichment of Corrected HSCs
-
After 5-7 days, stain the cells with an antibody against the reconstituted surface marker.
-
Use FACS to sort the marker-positive HSCs.
Step 4: "Pop-Out" - Marker Excision
-
Expand the sorted HSC population.
-
Electroporate the cells with piggyBac transposase mRNA to excise the selectable marker cassette.
-
Culture the cells for 3-5 days.
Step 5: Verification of Seamless Correction
-
Analyze the loss of the surface marker expression by flow cytometry.
-
Perform allele-specific PCR or next-generation sequencing on genomic DNA from the marker-negative population to confirm the correction of the point mutation and the scarless removal of the marker.
-
Assess the function of the corrected HSCs through in vitro differentiation assays (e.g., colony-forming unit assays) and in vivo transplantation into immunodeficient mice.
Visualizations
Caption: Experimental workflow for pop-in pop-out gene editing.
Caption: Key DNA repair pathways in pop-in pop-out gene editing.
Discussion
The pop-in pop-out gene editing strategy represents a significant advancement for the precise genetic engineering of primary cells. The ability to transiently use a selectable marker overcomes the challenge of low editing efficiencies in these sensitive cell types, while the subsequent scarless removal of this marker is essential for clinical and research applications where genomic integrity is paramount.
The choice of delivery methods is critical for success. The use of Cas9 RNP delivered by electroporation minimizes the duration of Cas9 expression, thereby reducing off-target effects.[1] AAV, particularly serotype 6, has proven to be an efficient vector for delivering donor DNA templates to both primary T cells and HSCs.[2]
A key molecular insight is the role of the Fanconi Anemia (FA) pathway in mediating HDR of CRISPR-induced breaks in primary cells.[6][7] This pathway appears to be crucial for the initial "pop-in" of the donor template. Understanding and potentially modulating this pathway could lead to further improvements in editing efficiency.
While powerful, this technique is not without its challenges. The multi-step process can be lengthy and requires expertise in cell culture, flow cytometry, and molecular biology. Furthermore, the efficiency of each step can vary depending on the primary cell type, the target locus, and the specific reagents used. Careful optimization of each stage of the protocol is therefore essential.
References
- 1. mdpi.com [mdpi.com]
- 2. CRISPR-READI: Efficient generation of knock-in mice by CRISPR RNP Electroporation and AAV Donor Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synthego.com [synthego.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficiency in Pop-in Pop-out Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low efficiency in pop-in pop-out gene targeting experiments.
Frequently Asked Questions (FAQs)
Q1: What is a pop-in pop-out (or knock-in/knock-out) gene targeting strategy?
A1: A pop-in pop-out strategy is a two-step method for introducing precise genetic modifications into a target locus.[1][2]
-
Pop-in (Integration): In the first step, a targeting vector containing the desired genetic modification and a selectable marker is integrated into the target locus via homologous recombination. This allows for the selection of cells that have successfully incorporated the vector.[1]
-
Pop-out (Excision): In the second step, the selectable marker is removed, often through the action of a site-specific recombinase (like Cre/LoxP or Flp/FRT) or by a second homologous recombination event, leaving behind the desired genetic modification.[1][3] This process is designed to be seamless, leaving no residual vector sequences.
Q2: My "pop-in" efficiency is very low. What are the common causes?
A2: Low efficiency at the "pop-in" stage is often due to suboptimal CRISPR-Cas9 activity, inefficient homology-directed repair (HDR), or issues with the delivery of experimental components.[4] Key factors include suboptimal sgRNA design, low transfection efficiency, and inadequate homology arm length in the donor template.[4]
Q3: How can I improve the efficiency of the "pop-out" step?
A3: Low "pop-out" efficiency can result from inefficient activity of the recombinase (e.g., Cre or Flp), issues with the negative selection marker, or problems with the second round of homologous recombination if that is the chosen method.[1][3] Ensure optimal expression and activity of the recombinase and validate the effectiveness of your negative selection strategy.
Q4: What is the purpose of positive and negative selection in these experiments?
A4:
-
Positive Selection: This is used during the "pop-in" step to enrich for cells that have successfully integrated the targeting vector.[5] This is typically achieved using a selectable marker gene (e.g., antibiotic resistance) that is part of the integrated cassette.
-
Negative Selection: This is often employed during the "pop-out" step to select against cells that have randomly integrated the targeting vector or have not undergone the desired excision event.[5][6] A common negative selection marker is the herpes simplex virus thymidine kinase (HSV-tk) gene, which renders cells sensitive to ganciclovir.[5]
Troubleshooting Guides
Low "Pop-in" (Integration) Efficiency
If you are experiencing low numbers of positive clones after the initial selection, consider the following troubleshooting steps:
1. Suboptimal sgRNA Design and Cas9 Activity
The efficiency of the initial double-strand break (DSB) is critical for initiating homologous recombination.
-
Issue: The chosen sgRNA has low cleavage efficiency.[4]
-
Solution:
-
Design and test multiple sgRNAs (3-5) for your target locus.[4][7]
-
Use validated online design tools to predict sgRNA on-target and off-target activity.
-
Ensure the sgRNA targets a unique genomic sequence to avoid off-target effects.[8]
-
Confirm the expression and nuclear localization of the Cas9 nuclease.[8]
-
2. Inefficient Delivery of Experimental Components
The method of delivering Cas9, sgRNA, and the donor template into your cells significantly impacts efficiency.
-
Issue: Low transfection or electroporation efficiency.[4][8]
-
Solution:
-
Optimize the delivery method for your specific cell type. Electroporation is often effective for hard-to-transfect cells.[4]
-
Titrate the concentration of Cas9, sgRNA, and donor DNA to find the optimal balance between efficiency and cell toxicity.[8]
-
Use positive controls (e.g., a fluorescent reporter) to assess delivery efficiency.
-
Ensure high-quality, pure plasmid DNA or mRNA for transfection.[8][9]
-
3. Poor Homology-Directed Repair (HDR) Efficiency
HDR is a less frequent DNA repair pathway than non-homologous end joining (NHEJ), making it a common bottleneck.[10]
-
Issue: Suboptimal donor template design.
-
Solution:
-
Homology Arm Length: The length of the homology arms in your donor template is a critical parameter. Longer arms generally increase efficiency, but there is a point of diminishing returns.[11]
-
Donor DNA Format: Single-stranded oligo DNA (ssODN) can be effective for small insertions, while plasmid or linear double-stranded DNA (dsDNA) is used for larger cassettes.[10] Chemically modified ssODNs can improve stability and efficiency.[10]
-
Proximity of DSB to Insertion Site: The Cas9-induced DSB should be as close as possible to the site of desired integration.[11]
-
Introduce Silent Mutations: To prevent re-cutting of the integrated sequence by Cas9, introduce silent mutations into the PAM sequence or sgRNA seed region within your donor template.[11]
-
| Donor Template Type | Insert Size | Recommended Homology Arm Length (per arm) | Reference(s) |
| ssODN | Small insertions/SNPs | 30-60 nt | |
| dsDNA (linear) | Up to a few kb | 200-300 bp | |
| Plasmid dsDNA | 1-2 kb | At least 500 bp | |
| ssDNA (long) | Up to several kb | 350-700 nt | [11] |
4. Cell-Type Specific Issues
-
Issue: The chosen cell line has inherently low HDR efficiency.[4]
-
Solution:
-
Some cell lines are more amenable to gene editing than others. If possible, test your protocol in a cell line known to have high editing efficiency (e.g., HEK293T) to validate your reagents.
-
Synchronize cells in the late S/G2 phase of the cell cycle, as HDR is most active during this time.[10]
-
Consider using small molecule inhibitors of NHEJ (e.g., SCR7) to promote HDR, though this may increase off-target effects and should be carefully validated.[10]
-
Low "Pop-out" (Excision) Efficiency
If you are struggling to obtain correctly excised clones after the second selection step, consider these points:
1. Inefficient Recombinase Activity (e.g., Cre/LoxP)
-
Issue: Insufficient expression or activity of the site-specific recombinase.
-
Solution:
-
Deliver the recombinase using a highly efficient method (e.g., electroporation of Cre mRNA or a high-titer viral vector).
-
Use a reporter system (e.g., a floxed fluorescent protein) to confirm the activity of your Cre recombinase.
-
Ensure the LoxP or FRT sites in your integrated cassette are in the correct orientation for excision.
-
2. Ineffective Negative Selection
-
Issue: The negative selection agent is not effectively killing non-excised cells.[5]
-
Solution:
-
Titrate the concentration of the negative selection drug (e.g., ganciclovir) to determine the optimal dose for your cell line.
-
Include proper controls to ensure the drug is active and that non-transfected cells are sensitive.
-
Be aware that some negative selection markers, like HSV-tk with ganciclovir, can cause non-specific cell death.[5]
-
3. Issues with the Second Homologous Recombination Event
If your "pop-out" strategy relies on a second round of HR:
-
Issue: Low frequency of the desired recombination event that excises the marker.[12]
-
Solution:
-
The design of the "pop-out" vector is critical. The regions of homology must be sufficiently long to promote efficient recombination.[2]
-
The outcome of the "pop-out" can be either the desired allele or reversion to the wild-type allele.[12] You will need to screen individual clones by PCR and sequencing to identify the correct modification.
-
Experimental Protocols & Workflows
General Pop-in Pop-out Experimental Workflow
Caption: General workflow for a pop-in pop-out gene targeting experiment.
Troubleshooting Logic for Low "Pop-in" Efficiency
Caption: A logical workflow for troubleshooting low "pop-in" efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 5. Targeting Vector Design: Center for Genetic Medicine: Feinberg School of Medicine [cgm.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. idtdna.com [idtdna.com]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. Homology-directed repair FAQs [takarabio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Homology Arm Length for Pop-in Pop-out Gene Editing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the pop-in pop-out (or two-step) gene targeting strategy. The information focuses on the critical parameter of homology arm length to ensure efficient and successful genome editing experiments.
Troubleshooting Guide
Issue: Low Efficiency of "Pop-in" (Integration of the selection cassette)
| Potential Cause | Recommended Solution |
| Homology arms are too short. | Short homology arms significantly reduce the frequency of homologous recombination. For plasmid-based donors used in mammalian cells, it is generally recommended that homology arms be at least 500 bp long.[1] Increasing the length of the homology arms can substantially enhance targeting efficiency.[2][3] |
| Poor quality of donor DNA. | Ensure the donor plasmid is of high purity and has been sequence-verified. Errors in the homology arm sequences will prevent proper recombination. |
| Suboptimal transfection/electroporation conditions. | Optimize the delivery of the Cas9, guide RNA, and donor template into your specific cell line. This includes optimizing cell density, reagent concentrations, and electroporation settings.[4] |
| Cell line is difficult to transfect or has low HDR efficiency. | Some cell lines are inherently less efficient at homology-directed repair.[1][5] Consider using a positive control to assess the baseline HDR efficiency of your cells. It's important to determine the optimal HDR conditions for your specific cell line.[1] |
| Insert size is too large. | The efficiency of recombination tends to decrease as the size of the insert between the homology arms increases.[1][5] Finding successful integrations can be challenging for inserts larger than 3 kb in many mammalian cells.[1][5] |
Issue: "Pop-out" (Excision of the selection cassette) predominantly reverts to wild-type
| Potential Cause | Recommended Solution |
| Imbalanced homology arm lengths in the integrated construct. | The pop-out event is a recombination between the duplicated sequences. The outcome (leaving the desired edit or reverting to wild-type) can be influenced by the relative lengths of the homologous regions flanking the edit after the pop-in step. To favor the retention of the desired mutation, the length of the homology on the "productive" side (non-DSB side) of the modification should be longer than the homology on the "non-productive" side.[6] |
| Inefficient Cre-lox or other excision systems. | Ensure the efficient expression and activity of the recombinase (e.g., Cre) used for the pop-out step. Titrate the amount of Cre expression plasmid or optimize the induction conditions. |
| Selection pressure is not stringent enough. | Use appropriate concentrations of selection agents (e.g., for negative selection) to effectively eliminate cells that have not undergone the pop-out event. |
Frequently Asked Questions (FAQs)
1. What is the general recommendation for homology arm length in a pop-in pop-out strategy?
For pop-in pop-out strategies that typically use plasmid-based donor vectors, it is advisable to use homology arms of at least 500 bp on each side of the insert.[1] Some studies suggest that for efficient allele replacement in a pop-in pop-out context, subregions of homology should each be at least 250 bp in length.[7] However, the optimal length can be cell-type and locus-dependent.
2. Can I use very short homology arms for my pop-in pop-out experiment?
While very short homology arms (e.g., 30-60 nt) are sufficient for small insertions using single-stranded oligo DNA (ssODN) donors, they are generally not recommended for the larger cassettes used in the "pop-in" step of a pop-in pop-out strategy.[1][5] Using arms that are too short will likely result in a very low frequency of successful integration events.
3. Is it possible for homology arms to be too long?
Yes. While increasing homology arm length generally boosts efficiency, some studies have shown that excessively long arms (e.g., a total of over 4 kb between both arms) can actually decrease the frequency of HDR.[8] Additionally, longer homology arms increase the molecular weight of the donor template. If the amount of donor DNA used is measured in micrograms, longer arms will result in fewer copies of the template being delivered to the cells, which could negatively impact the overall efficiency.[9][10]
4. Does the length of the insert between the homology arms matter?
Absolutely. The efficiency of recombination decreases as the size of the insert increases.[1][5] For the "pop-in" step, where a selection cassette is being inserted, it is important to be aware that larger cassettes may lead to lower integration efficiencies.
5. How does the position of the double-strand break (DSB) relative to the homology arms affect the outcome?
The DSB should be located as close as possible to the intended insertion site, ideally within 10 bp.[10] The position of the DSB is critical for initiating the HDR process. For the pop-out step, the relative position of the original DSB used for the pop-in can influence whether the final allele is the desired mutant or the wild-type.[6]
Quantitative Data on Homology Arm Length and HDR Efficiency
The following table summarizes data from various studies on the effect of homology arm length on the efficiency of homology-directed repair.
| Homology Arm Length (per arm) | Donor Template Type | Cell Type | Approximate HDR Efficiency/Outcome |
| 25 bp | dsDNA | Sheep Fetal Fibroblasts | On-target insertions detectable |
| >100 bp | dsDNA | Sheep Fetal Fibroblasts | Substantial increase in on-target insertions |
| 202 bp to 1471 bp | dsDNA (with CMV-EGFP cassette) | Mouse ES Cells | Linear increase in the percentage of GFP+ cells |
| 30-60 nt | ssODN | Not specified | Sufficient for short insertions, tags, or SNP conversions[1][5] |
| 200-300 bp | dsDNA (linear) | Not specified | Sufficient for HDR with modified dsDNA donors[1] |
| 350 nt | ssDNA | Human iPSCs | Optimal performance observed; longer arms did not significantly increase efficiency[9][10] |
| 350-700 nt | ssDNA | Not specified | Provides optimal performance for knock-in efficiency[9][10] |
| 500 bp | dsDNA | Replicating mammalian cells | Typical minimum length recommended[1] |
Experimental Protocol: Empirical Determination of Optimal Homology Arm Length
This protocol outlines a general workflow for testing different homology arm lengths to determine the optimal size for your specific experimental conditions.
Objective: To identify the homology arm length that yields the highest HDR efficiency for a given genomic locus and cell line.
Materials:
-
Cas9 nuclease (plasmid, mRNA, or protein)
-
Validated guide RNA targeting the locus of interest
-
A series of donor plasmids containing a reporter gene (e.g., GFP) and a selection marker, flanked by homology arms of varying lengths (e.g., 250 bp, 500 bp, 750 bp, 1000 bp, 1500 bp per arm).
-
Cell line of interest
-
Appropriate cell culture reagents
-
Transfection or electroporation reagents and system
-
Flow cytometer
-
Genomic DNA extraction kit
-
PCR reagents and primers for junctional PCR
Methodology:
-
Design and construct donor plasmids:
-
Clone a reporter cassette (e.g., PGK-GFP) into a backbone vector.
-
Using PCR and cloning, insert homology arms of varying lengths (e.g., 250, 500, 750, 1000, 1500 bp) flanking the reporter cassette. The homology arms should correspond to the genomic sequences immediately upstream and downstream of the target integration site.
-
Ensure all plasmids are sequence-verified.
-
-
Cell Culture and Transfection:
-
Culture the cells under standard conditions to ensure they are healthy and in the logarithmic growth phase.
-
For each homology arm length to be tested, set up replicate transfections. Include a negative control (no donor plasmid) and a positive control (if available).
-
Co-transfect the cells with the Cas9, gRNA, and the respective donor plasmid using your optimized delivery method.
-
-
Selection and Enrichment (Optional):
-
If your reporter cassette includes a selection marker, apply the appropriate selection agent 48-72 hours post-transfection to enrich for cells that have taken up the plasmid.
-
-
Analysis of HDR Efficiency by Flow Cytometry:
-
At an appropriate time point post-transfection (e.g., 5-7 days), harvest the cells.
-
Analyze the percentage of GFP-positive cells in each experimental group using a flow cytometer. The percentage of GFP-positive cells serves as a proxy for HDR efficiency.
-
-
Molecular Confirmation by Junctional PCR:
-
Harvest a subset of cells from each group and extract genomic DNA.
-
Perform junctional PCR to confirm the precise integration of the reporter cassette at the target locus. Design one primer that anneals outside of the homology arm region in the genome and another primer that anneals within the inserted cassette.
-
Run the PCR products on an agarose gel to confirm the presence of the expected band size.
-
-
Data Analysis and Interpretation:
-
Plot the percentage of GFP-positive cells against the homology arm length.
-
The homology arm length that results in the highest percentage of GFP-positive cells and a clear junctional PCR product is considered optimal for your experimental setup.
-
Visualizations
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. help.takarabio.com [help.takarabio.com]
- 10. Homology-directed repair FAQs [takarabio.com]
Technical Support Center: Troubleshooting Pop-Out Recombination
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the pop-out recombination step of gene editing experiments.
Frequently Asked Questions (FAQs)
Q1: What is pop-out recombination and why is it used?
Pop-out recombination is the second step in a two-step gene targeting process often referred to as "pop-in/pop-out" or "in-and-out" targeting. It is used to create precise, marker-less genomic modifications such as point mutations, small insertions, or deletions.
The process begins with a "pop-in" event, where a targeting vector containing the desired mutation and a selectable marker integrates into the target locus via homologous recombination. This creates a tandem duplication of the target region, with one copy being the wild-type and the other containing the desired modification and the selectable marker.
The "pop-out" step involves the excision of the integrated vector and one of the duplicated copies through intramolecular homologous recombination. This is often achieved by selecting against the marker (e.g., using 5-FOA to select against the ura4+ gene in yeast).[1] Depending on where the recombination event occurs, the genome is left with either the wild-type allele or the desired modified allele.[1][2]
Q2: I'm getting very few or no colonies after negative selection for the pop-out event. What are the possible causes?
Low efficiency in obtaining pop-out events can stem from several factors:
-
Inefficient Pop-In: The initial integration of the targeting vector may have been inefficient, resulting in a low number of cells suitable for the pop-out step.
-
Issues with Negative Selection: The negative selection agent may not be effective, or the cells may have developed spontaneous resistance. For instance, mutations in the ura4 or ura5 genes can confer resistance to 5-FOA, independent of a successful pop-out event.[2]
-
Toxicity of the Desired Mutation: If the introduced mutation is detrimental to cell viability, clones retaining the wild-type allele will outcompete those with the desired modification.
-
Suboptimal Homology Arm Length: The length of the homologous regions flanking the selectable marker is crucial for efficient recombination.
Q3: After screening, I'm only recovering the wild-type allele. Why is the desired mutation not being retained?
This is a common issue and is often related to the design of the targeting vector and the position of the double-strand break (DSB) introduced during the pop-in step. The pop-out recombination can occur on either side of the modification.[1][2]
-
"Productive" vs. "Non-Productive" Recombination: Recombination on one side of the modification will leave the mutated allele in the genome ("productive" event), while recombination on the other side will revert the locus to wild-type ("non-productive" event).[1]
-
Influence of DSB Position: The position of the initial DSB during the pop-in step can influence the likelihood of productive versus non-productive pop-out events.[1]
-
Homology Length Ratios: The relative lengths of the homology regions flanking the mutation can directly impact the frequency of recovering the modified allele.[1]
Troubleshooting Guides
Problem 1: Low Efficiency of Pop-Out Recombination
If you are observing a low number of colonies after negative selection, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inefficient Pop-In | Verify the efficiency of the initial pop-in step by PCR or Southern blot to ensure a high proportion of correctly integrated clones before proceeding to the pop-out step. |
| Ineffective Negative Selection | Test the efficacy of your negative selection plates with a control strain. Ensure the correct concentration of the selection agent is used. |
| Spontaneous Resistance | Screen multiple independent pop-in clones to increase the probability of identifying successful pop-out events. |
| Suboptimal Homology Arm Length | Ensure that the homology arms in your targeting vector are of sufficient length. Refer to the table below for guidance. |
Data on Homology Arm Length and Recombination Efficiency
The length of the homology arms is a critical parameter for successful recombination. While optimal lengths can vary between organisms and loci, the following table summarizes general findings on the impact of homology arm length on recombination efficiency.
| Homology Arm Length (per arm) | Expected Recombination Efficiency | Notes |
| < 30 bp | Very low to negligible | Not recommended for most applications. |
| 30 - 50 bp | Low to moderate | Can be sufficient for some systems, particularly with strong selection. |
| 50 - 100 bp | Moderate to high | Often a good starting point for many organisms.[3][4][5] |
| > 100 bp | High | Generally provides the highest efficiency, with a plateau often observed around 100 bp.[3][4][5] |
| > 250 bp | Very high | Recommended for systems with inherently low recombination frequencies, such as fission yeast.[2] |
Note: This table provides general guidelines. Optimal homology arm lengths should be empirically determined for your specific experimental system.
Problem 2: Preferential Recovery of the Wild-Type Allele
If your screening consistently yields only wild-type clones, focus on the design of your targeting construct and the screening process:
| Potential Cause | Recommended Solution |
| Unfavorable Homology Length Ratio | Redesign the targeting vector to have a longer homology arm on the side that promotes the retention of the desired mutation (the "productive" side).[1] |
| Position of the Pop-In DSB | If possible, alter the position of the DSB used for the initial pop-in event to favor productive pop-out recombination.[1] |
| Lethality of the Mutation | If the desired mutation is suspected to be lethal or confer a strong negative selective disadvantage, this method may not be suitable. The consistent recovery of only wild-type alleles can be diagnostic for the lethality of the mutation.[1] |
| Insufficient Screening | Increase the number of colonies screened. A larger sample size may be required to identify the less frequent "productive" pop-out events. |
Experimental Protocols
PCR-Based Screening for Correct Pop-Out Events
This protocol outlines a general method for using PCR to screen colonies after the pop-out step to identify those with the desired genomic modification.
1. Primer Design:
-
External Primers: Design a pair of primers (Forward and Reverse) that anneal outside the regions of homology used in the targeting vector. These primers will amplify across the target locus.
-
Allele-Specific Primers (Optional but Recommended):
-
Design a primer that specifically anneals to the mutated sequence.
-
Design a primer that specifically anneals to the wild-type sequence.
-
2. Colony PCR:
-
Pick individual colonies from the negative selection plate and resuspend each in a small volume of sterile water or PCR-grade water in separate PCR tubes.
-
Prepare a PCR master mix containing a suitable DNA polymerase, dNTPs, PCR buffer, and the external forward and reverse primers.
-
Aliquot the master mix into the PCR tubes containing the resuspended colonies.
-
Perform PCR using an appropriate thermal cycling program. The annealing temperature and extension time should be optimized for your specific primers and the expected amplicon size.
3. Gel Electrophoresis Analysis:
-
Run the PCR products on an agarose gel.
-
Expected Results:
-
Correctly modified clones: The external primers should produce a PCR product of a specific size corresponding to the modified allele. If an insertion or deletion was introduced, this size will differ from the wild-type amplicon.
-
Wild-type clones: The external primers will amplify the wild-type locus, resulting in a PCR product of the expected wild-type size.
-
Unresolved tandem duplications (incomplete pop-out): These may result in no PCR product with the external primers if the duplicated region is too large to be amplified efficiently.
-
4. Confirmation (Restriction Digest or Sequencing):
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation introduces or removes a restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragments by gel electrophoresis.[2]
-
Sanger Sequencing: For definitive confirmation, purify the PCR product from the correctly identified clones and sequence it to verify the presence of the desired modification and the absence of any unintended mutations.[2]
Visualizations
Caption: Workflow of the pop-in/pop-out gene targeting strategy.
Caption: Troubleshooting logic for low pop-out recombination efficiency.
Caption: PCR-based screening strategy for identifying correct pop-out events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Homologous Arm Length on Homologous Recombination Gene Editing Efficiency Mediated by SSB/CRISPR-Cas9 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Homologous Arm Length on Homologous Recombination Gene Editing Efficiency Mediated by SSB/CRISPR-Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects in Two-Step Gene Editing
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in two-step gene editing. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the precision of your sequential gene editing experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your two-step gene editing workflow in a question-and-answer format.
Question: After the second editing step, I'm observing a high frequency of off-target mutations that were not present after the first step. What could be the cause?
Answer:
This is a common challenge in sequential gene editing. The introduction of the first genetic modification can sometimes create new potential off-target sites or alter the chromatin landscape, making previously inaccessible sites available to the CRISPR-Cas machinery in the second step.
Troubleshooting Steps:
-
Re-evaluate sgRNA Specificity for the Second Target:
-
Perform a new in silico analysis for your second sgRNA against the modified genome sequence from the first edit. The initial edit may have created new sequences with homology to your second sgRNA.
-
Use updated bioinformatic tools that can account for the genetic changes introduced in the first step.
-
-
Assess Chromatin Accessibility:
-
The first edit might have altered the local chromatin structure. Consider performing an ATAC-seq or similar assay on your edited cells before the second transfection to determine if new regions of open chromatin have emerged.
-
-
Optimize Second-Step Reagent Delivery:
-
Reduce the concentration of the Cas9 and sgRNA components for the second edit. A lower concentration can decrease the likelihood of off-target cleavage while still being effective at the on-target site.[1]
-
Switch to a delivery method with a shorter duration of nuclease expression, such as ribonucleoprotein (RNP) complexes, for the second step. This minimizes the time the Cas9 enzyme is active in the cell, thereby reducing off-target opportunities.[2][3]
-
Question: My on-target efficiency for the second edit is low, and when I increase the reagent concentration, the off-target effects become unacceptable. How can I improve on-target activity without increasing off-targets?
Answer:
Balancing on-target efficiency with minimal off-target effects is crucial. Several strategies can be employed to enhance on-target activity specifically.
Troubleshooting Steps:
-
Enhance sgRNA Design for the Second Target:
-
Utilize a High-Fidelity Cas9 Variant:
-
Synchronize Cells:
-
The efficiency of CRISPR-mediated editing can be cell-cycle dependent. Synchronizing your cell population before the second transfection can increase the proportion of cells in a state that is favorable for editing, potentially boosting on-target efficiency without needing to increase reagent concentrations.[7]
-
Question: I've detected off-target mutations after completing my two-step editing protocol. How can I validate whether these are genuine off-target events and not pre-existing variations?
Answer:
It is essential to distinguish between veritable off-target mutations and single nucleotide polymorphisms (SNPs) or other variations present in the parental cell line.
Troubleshooting Steps:
-
Sequence the Parental Cell Line:
-
Perform whole-genome sequencing (WGS) or targeted sequencing on the original, unedited cell line to create a baseline genomic profile. This will help you filter out pre-existing variations from your off-target analysis.
-
-
Use Orthogonal Detection Methods:
-
Include a "Mock" Control:
-
Process a sample of the parental cells through the entire experimental workflow (including transfections with a non-targeting sgRNA) and perform off-target analysis. This will help identify any mutations that may arise from the experimental procedures themselves.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to minimize off-target effects in a two-step gene editing experiment?
A1: The most critical initial step is the meticulous design of your single-guide RNAs (sgRNAs) for both editing steps. Utilizing up-to-date bioinformatics tools to screen for potential off-target sites is paramount. For the second step, it is crucial to perform this in silico analysis against the predicted edited sequence from the first step.[7][10]
Q2: Should I use the same type of Cas9 nuclease for both editing steps?
A2: Not necessarily. While using the same nuclease can simplify the workflow, it may be advantageous to use a high-fidelity Cas9 variant for the second step, especially if the first edit was successful with a standard Cas9. This can help to minimize the cumulative risk of off-target effects.[6]
Q3: How does the delivery method of CRISPR components impact off-target effects in a sequential editing workflow?
A3: The delivery method significantly influences the duration of Cas9 and sgRNA expression in the cell. For sequential edits, it is highly recommended to use delivery methods that result in transient expression, such as ribonucleoprotein (RNP) complexes delivered via electroporation.[2][3] Plasmid-based delivery can lead to prolonged expression, increasing the window of opportunity for off-target cleavage in both steps.[2]
Q4: Can the first gene edit influence the off-target profile of the second edit?
A4: Yes. The first edit can alter the genomic landscape in several ways that could impact the second edit's off-target profile. This includes the creation of new potential off-target sequences or changes in chromatin accessibility. Therefore, it is crucial to re-assess the off-target landscape after the first successful edit.
Q5: What are the best practices for confirming the absence of off-target effects after a two-step gene editing experiment?
A5: A multi-pronged approach is recommended. Start with in silico prediction to identify potential off-target sites for both sgRNAs. Follow this with an unbiased, genome-wide detection method like GUIDE-seq or Digenome-seq on a clonal population of the final edited cells.[11][12] Finally, validate any identified potential off-target sites using targeted deep sequencing (e.g., amplicon sequencing).[12][13]
Quantitative Data Summary
The following tables summarize quantitative data on the reduction of off-target effects using various strategies.
Table 1: Comparison of Off-Target Events with Different Cas9 Variants
| Cas9 Variant | Number of Off-Target Sites Detected (GUIDE-seq) | Fold Reduction vs. Wild-Type SpCas9 | On-Target Activity | Reference |
| Wild-Type SpCas9 | 8 - 150+ | - | High | [5] |
| SpCas9-HF1 | 0 - 1 | >90% | Comparable to WT | [14] |
| eSpCas9 | 0 - 4 | >90% | Comparable to WT | [14] |
| HiFi Cas9 | Not specified | 20-fold | Comparable to WT | [6] |
| evoCas9 | 0-2 | 98.7% | Comparable to WT | [2] |
Table 2: Impact of sgRNA Modifications on Off-Target Cleavage
| sgRNA Modification | Fold Reduction in Off-Target Activity | On-Target Activity | Reference |
| Truncated sgRNA (17-18 nt) | Up to 5,000-fold | Maintained or slightly reduced | [1] |
| Addition of 5' Guanines | Significant reduction | Maintained | [1] |
Table 3: Off-Target Detection Method Comparison
| Method | Sensitivity | Throughput | Cell-based/In vitro | Key Advantage |
| GUIDE-seq | High (detects events at ~0.1% frequency) | Moderate | Cell-based | Unbiased, genome-wide detection in living cells |
| Digenome-seq | Very High (detects events at <0.1% frequency) | Low | In vitro | Highly sensitive for detecting all potential cleavage sites |
| Targeted Deep Sequencing | Very High (dependent on sequencing depth) | High | Cell-based | Quantitative validation of known potential off-target sites |
| Whole-Genome Sequencing | Low to Moderate | Low | Cell-based | Unbiased but may miss low-frequency off-target events |
Experimental Protocols
Protocol 1: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
This protocol outlines the key steps for performing GUIDE-seq to identify off-target cleavage sites after your two-step gene editing workflow.
Objective: To identify the genome-wide off-target sites of a CRISPR-Cas nuclease in living cells.
Materials:
-
Final, clonally isolated cells that have undergone the two-step editing process.
-
Double-stranded oligodeoxynucleotide (dsODN) tag.
-
Reagents for genomic DNA (gDNA) isolation.
-
NGS library preparation kit.
-
Access to a next-generation sequencer.
Methodology:
-
Cell Culture and Transfection:
-
Culture the final edited cells.
-
Co-transfect the cells with the CRISPR-Cas components for the second edit (if not already done) and the dsODN tag. The dsODN tag will be integrated into the DNA at the sites of double-strand breaks (DSBs).[11]
-
Include a control sample of cells transfected only with the dsODN tag.[15]
-
-
Genomic DNA Isolation:
-
After 3 days of culture, harvest the cells and isolate high-quality gDNA.[11]
-
-
Library Preparation:
-
Fragment the gDNA.
-
Perform end-repair, A-tailing, and ligate a single-tailed NGS adapter containing a unique molecular index (UMI).[11]
-
Use two rounds of PCR to amplify the genomic regions containing the integrated dsODN tag. The primers should be complementary to the NGS adapter and the dsODN tag.[11]
-
-
Next-Generation Sequencing:
-
Sequence the prepared libraries on an Illumina platform. A sequencing depth of 2-5 million reads per sample is typically sufficient.[15]
-
-
Data Analysis:
-
Use a bioinformatics pipeline to align the sequencing reads to the reference genome and identify the sites of dsODN integration. The characteristic bidirectional mapping of reads from the integration site confirms a DSB event.[11]
-
Protocol 2: Targeted Deep Sequencing for Off-Target Validation
This protocol describes how to validate and quantify the frequency of mutations at specific potential off-target sites identified by in silico prediction or a genome-wide method like GUIDE-seq.
Objective: To quantify the frequency of insertions and deletions (indels) at specific genomic loci.
Materials:
-
Genomic DNA from the final edited cell population.
-
PCR primers designed to flank the potential off-target sites.
-
High-fidelity DNA polymerase.
-
NGS library preparation kit for amplicon sequencing.
-
Access to a next-generation sequencer.
Methodology:
-
Primer Design:
-
Design PCR primers to amplify a 150-250 bp region surrounding each potential off-target site.
-
-
Two-Step PCR Amplification:
-
PCR 1: Amplify the target loci using primers that contain partial Illumina sequencing adapters.[12]
-
PCR 2: Use the products from the first PCR as a template for a second round of PCR with primers containing indices and the full Illumina sequencing adapters. This step barcodes each sample for multiplexed sequencing.[12]
-
-
Library Pooling and Sequencing:
-
Quantify and pool the barcoded PCR products.
-
Perform deep sequencing on an Illumina platform.
-
-
Data Analysis:
-
Use software like CRISPResso2 to align the sequencing reads to the reference sequence for each amplicon and quantify the percentage of reads that contain indels compared to the wild-type sequence.[15]
-
Visualizations
The following diagrams illustrate key workflows and concepts in reducing off-target effects in two-step gene editing.
Caption: Workflow for a two-step gene editing experiment.
Caption: A comprehensive workflow for off-target analysis.
Caption: Key strategies for mitigating off-target effects.
References
- 1. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top Strategies To Reduce Off-Target Effects For Safer Genome Editing [cellandgene.com]
- 7. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 8. avancebio.com [avancebio.com]
- 9. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 10. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vedtopkar.com [vedtopkar.com]
- 12. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 15. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Screening Strategies for Successful Pop-in Pop-out Clones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully screening for and validating pop-in pop-out clones.
Frequently Asked Questions (FAQs)
Q1: What is the "pop-in pop-out" gene editing strategy?
The "pop-in pop-out" strategy, also known as in-out targeting, is a two-step gene editing technique used for precise genomic modifications.[1]
-
Pop-in (Integration): In the first step, a targeting vector containing a selectable marker (e.g., a fluorescent reporter or an antibiotic resistance gene) and the desired genetic modification is integrated into the target locus via homologous recombination. This allows for the selection and enrichment of cells that have successfully incorporated the vector.
-
Pop-out (Excision): In the second step, the selectable marker is removed, often through the action of a recombinase like Cre, leaving behind the desired seamless genetic modification.[2]
Q2: What are the key advantages of the pop-in pop-out method?
The primary advantage is the ability to efficiently isolate rare, precisely edited clones. By first selecting for the "pop-in" event, which is often more straightforward to identify due to the selectable marker, researchers can enrich the cell population for correctly targeted cells before proceeding to the seamless "pop-out" step.[1][2] This is particularly useful when the desired edit is subtle (e.g., a single nucleotide polymorphism) and difficult to screen for directly.
Q3: What are the most common screening methods for pop-in pop-out clones?
A combination of methods is typically employed to screen and validate clones at each stage of the process. These include:
-
PCR-based methods: For rapid initial screening of a large number of clones.
-
Southern blotting: To confirm the correct integration of the targeting vector and to check for single-copy insertion.
-
Sequencing (Sanger or Next-Generation): For final validation of the precise genetic modification after the "pop-out" step.
-
Fluorescence-Activated Cell Sorting (FACS): When a fluorescent reporter is used as the selectable marker, FACS can be used to enrich for both "pop-in" (fluorescent) and "pop-out" (non-fluorescent) populations.[2]
Q4: How can I distinguish between homozygous and heterozygous clones?
Distinguishing between homozygous (both alleles modified) and heterozygous (one allele modified) clones is crucial for many applications.[3][4][5] This can be achieved through:
-
Allele-specific PCR: Designing primers that specifically amplify either the wild-type or the modified allele.
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the genetic modification introduces or removes a restriction enzyme site, this can be used to differentiate between alleles.
-
Quantitative PCR (qPCR): To determine the relative copy number of the wild-type and modified alleles.
-
Next-Generation Sequencing (NGS): Provides quantitative data on the proportion of reads corresponding to each allele.
Troubleshooting Guides
Pop-in Stage: Integration of the Targeting Vector
| Problem | Possible Cause | Recommended Solution |
| Low number of positive clones after selection | Low transfection/transduction efficiency. | Optimize delivery method for your specific cell type. |
| Inefficient homologous recombination. | Ensure homology arms in the targeting vector are of sufficient length and sequence identity. | |
| Incorrect concentration of selection agent. | Perform a kill curve to determine the optimal concentration of the antibiotic for your cell line. | |
| High number of false-positive clones (random integrants) | Non-specific integration of the targeting vector. | Linearize the targeting vector before transfection to reduce random integration. |
| Design screening strategies (e.g., junctional PCR, Southern blot) to specifically identify on-target integration. |
Pop-out Stage: Excision of the Selectable Marker
| Problem | Possible Cause | Recommended Solution |
| Low efficiency of marker excision | Insufficient recombinase (e.g., Cre) activity. | Optimize the delivery and expression of the recombinase. Consider using a more efficient Cre variant or an inducible system for better temporal control.[6][7][8] |
| Inaccessible loxP sites. | Ensure that the chromatin structure around the integrated cassette is permissive for recombinase binding. | |
| Incomplete pop-out (residual marker sequence remains) | Recombination between only one pair of loxP sites. | Screen clones using PCR with primers flanking the entire marker cassette to confirm complete excision. |
| Mixed population of cells. | Re-clone the population to isolate pure clones that have undergone complete pop-out. | |
| Loss of the desired allele during pop-out | Loss of heterozygosity (LOH) events. | Screen a larger number of pop-out clones to identify those that have retained the desired modification. Consider using a screening strategy that can distinguish between the wild-type and modified alleles.[4][9][10][11] |
| Unexpected phenotypes after pop-out | Off-target effects of the nuclease or recombinase. | Perform whole-genome sequencing or targeted deep sequencing of predicted off-target sites to identify any unintended mutations.[3][12][13][14][15] |
| The genetic modification itself has a functional consequence. | This may be the desired outcome. Further phenotypic assays are required to characterize the effect of the edit. |
Quantitative Data Summary
The efficiency of each step in the pop-in pop-out process can vary significantly depending on the cell type, target locus, and specific reagents used. The following table provides a general overview of expected efficiencies.
| Stage | Metric | Typical Efficiency Range | Key Influencing Factors |
| Pop-in | Frequency of homologous recombination | 0.1 - 10% | Cell type, length of homology arms, nuclease efficiency. |
| Enrichment after selection | >90% | Efficacy of the selectable marker and selection conditions. | |
| Pop-out | Recombinase-mediated excision efficiency | 50 - 99% | Recombinase expression level and duration, accessibility of recombination sites.[6] |
| Overall | Frequency of desired seamless clones | 0.05 - 5% | Cumulative efficiency of both pop-in and pop-out steps. |
Experimental Protocols
Protocol 1: Junctional PCR for Screening Pop-in Clones
This protocol is designed to confirm the correct integration of the targeting vector at the desired genomic locus.
Principle: One PCR primer anneals to the genomic DNA outside of the homology arm sequence in the targeting vector, and the other primer anneals to a sequence within the integrated cassette (e.g., the selectable marker). An amplification product will only be generated if the vector has integrated at the correct locus.
Materials:
-
Genomic DNA extracted from isolated clones
-
Forward primer (anneals to the genome, upstream of the left homology arm)
-
Reverse primer (anneals within the integrated cassette)
-
PCR master mix
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Isolate genomic DNA from individual clones.
-
Set up PCR reactions for each clone as follows:
-
Genomic DNA: 100 ng
-
Forward Primer (10 µM): 1 µl
-
Reverse Primer (10 µM): 1 µl
-
2x PCR Master Mix: 12.5 µl
-
Nuclease-free water: to 25 µl
-
-
Include a negative control (wild-type genomic DNA) and a positive control (if available).
-
Perform PCR using an appropriate cycling program for your primers and polymerase.
-
Analyze the PCR products by agarose gel electrophoresis. A band of the expected size indicates a correct pop-in event.
Protocol 2: Southern Blot for Validation of Single-Copy Integration
This protocol is used to confirm that only a single copy of the targeting vector has integrated into the genome.
Principle: Genomic DNA is digested with a restriction enzyme that cuts outside the integrated cassette. The resulting DNA fragments are separated by size, transferred to a membrane, and hybridized with a labeled probe that is specific to the integrated vector. The number and size of the detected bands can reveal the copy number and integrity of the integration.[16][17][18][19]
Materials:
-
High-quality genomic DNA (10-20 µg per clone)
-
Restriction enzyme and corresponding buffer
-
Agarose gel electrophoresis equipment
-
Nylon membrane
-
Denaturation, neutralization, and transfer buffers
-
Labeled DNA probe specific to the integrated cassette
-
Hybridization buffer and wash solutions
-
Detection system (e.g., autoradiography film or digital imager)
Procedure:
-
Digest genomic DNA from each pop-in clone with a suitable restriction enzyme overnight.
-
Separate the digested DNA on a large agarose gel.
-
Depurinate, denature, and neutralize the DNA within the gel.
-
Transfer the DNA from the gel to a nylon membrane via capillary transfer.
-
Crosslink the DNA to the membrane using UV light or baking.
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the denatured, labeled probe and hybridize overnight.
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detect the signal from the hybridized probe. A single band of the expected size is indicative of a single-copy integration event.
Protocol 3: PCR Screening for Marker Excision (Pop-out)
This protocol is used to identify clones from which the selectable marker has been successfully excised.
Principle: Two primers are designed to flank the integrated marker cassette. In clones where the marker is still present, the distance between the primers is too large for efficient PCR amplification. After successful pop-out, the primers are now in close proximity, allowing for the amplification of a smaller DNA fragment.
Materials:
-
Genomic DNA from clones after recombinase treatment
-
Forward primer (anneals upstream of the marker insertion site)
-
Reverse primer (anneals downstream of the marker insertion site)
-
PCR master mix
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Isolate genomic DNA from individual clones following the pop-out procedure.
-
Set up PCR reactions as described in Protocol 1, using the flanking primers.
-
Include controls:
-
Positive control: Wild-type genomic DNA (will produce a small band).
-
Negative control: Pop-in clone genomic DNA (should not produce a band, or a very large one).
-
-
Perform PCR with an extension time suitable for the smaller, "popped-out" allele.
-
Analyze the products on an agarose gel. A band corresponding to the size of the wild-type locus indicates a successful pop-out event.
-
Sequence the PCR product to confirm the seamless removal of the marker and the presence of the desired edit.
Visualizations
Caption: General workflow for the pop-in pop-out gene editing strategy.
Caption: Logical flow of screening and validation for pop-in pop-out clones.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Tumor-informed minimal residual disease - Wikipedia [en.wikipedia.org]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method to detect loss of heterozygosity using cohort heterozygosity comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tips, Tricks, and Potential Pitfalls of CRISPR Genome Editing in Saccharomyces cerevisiae [frontiersin.org]
- 6. Systematic optimization and prediction of cre recombinase for precise genome editing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Strategies for site-specific recombination with high efficiency and precise spatiotemporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frequent loss of heterozygosity in CRISPR-Cas9–edited early human embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Genetic Screen for Increased Loss of Heterozygosity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. idtdna.com [idtdna.com]
- 14. paragongenomics.com [paragongenomics.com]
- 15. abyntek.com [abyntek.com]
- 16. Southern Blot Hybridisation to determine the copy number and integration of the transgene [14.139.61.83]
- 17. Transgene Detection Assays: Validation and Protocols [ko.cwru.edu]
- 18. Southern Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. geneseo.edu [geneseo.edu]
Technical Support Center: Optimizing Transfection Efficiency for Pop-in Pop-out Vectors
Welcome to the technical support center for pop-in pop-out vector systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your genome engineering experiments.
Troubleshooting Guide
This guide addresses common issues encountered during pop-in pop-out transfection experiments.
| Issue | Potential Cause | Recommended Solution |
| Low "Pop-In" (Integration) Efficiency | ||
| Low transfection efficiency of the donor vector. | - Optimize transfection method for large plasmids (e.g., electroporation, specialized lipid-based reagents). - Ensure high-quality, supercoiled plasmid DNA. - Optimize cell density (typically 70-90% confluency for adherent cells).[1] - Titrate the ratio of transfection reagent to DNA. | |
| Inefficient Homology-Directed Repair (HDR). | - Optimize homology arm length; for CRISPR-Cas9 mediated HDR, arms of 350-700 nt are often optimal for ssDNA templates, while 200-300 bp can be sufficient for dsDNA donors.[1][2][3] - Co-transfect with CRISPR-Cas9 components to generate a double-strand break (DSB) near the target locus to stimulate HDR.[4][5] - Synchronize cells in the S/G2 phase of the cell cycle, when HDR is most active.[6] - Consider using small molecules that inhibit NHEJ (e.g., SCR7) or enhance HDR (e.g., RS-1) to shift the repair pathway balance.[7][8] | |
| Poor selection of targeted cells. | - If using a fluorescent reporter (e.g., GFP) in the donor vector, enrich for successfully integrated cells using Fluorescence-Activated Cell Sorting (FACS).[4][5] - Ensure the selectable marker is appropriate for your cell line and that the selection antibiotic concentration is optimized.[9] | |
| Low "Pop-Out" (Excision) Efficiency | ||
| Inefficient activity of the recombinase (e.g., Cre). | - Ensure efficient delivery of the Cre recombinase expression plasmid or protein. - Validate the functionality of the loxP sites in your vector. - Titrate the amount of Cre expression plasmid transfected. | |
| Problems with the counter-selection strategy. | - If using a negative selectable marker (e.g., URA3 in yeast with 5-FOA), ensure the selection agent is potent and used at the correct concentration.[10][11] - For systems relying on the excision of a fluorescent marker, optimize FACS gating to effectively isolate marker-negative cells.[4][5] | |
| Tandem duplication instability. | - In some systems, the tandem duplication created during pop-in is inherently unstable, leading to spontaneous pop-out. This can be leveraged for selection.[12] | |
| High Cell Toxicity/Death Post-Transfection | ||
| Transfection reagent toxicity. | - Reduce the concentration of the transfection reagent. - Decrease the incubation time of the transfection complex with the cells. - Change to a less toxic transfection reagent or method (e.g., electroporation).[13] | |
| Toxicity from CRISPR-Cas9 components. | - Titrate the amount of Cas9 and sgRNA expression plasmids. - Consider using Cas9 protein/sgRNA ribonucleoprotein (RNP) complexes, which can have lower toxicity. | |
| Poor cell health prior to transfection. | - Ensure cells are healthy, actively dividing, and free from contamination.[13] - Use low-passage number cells. |
Frequently Asked Questions (FAQs)
Q1: What is the pop-in pop-out vector system?
The pop-in pop-out system is a two-step gene targeting strategy. In the first step ("pop-in"), a donor vector containing the desired genetic modification and a selectable marker is integrated into the host genome via homologous recombination.[4][5] This creates a tandem duplication of the targeted locus. In the second step ("pop-out"), the selectable marker and vector backbone are excised from the genome, leaving behind the desired modification.[4][5]
Q2: How can I increase the efficiency of the initial "pop-in" event in mammalian cells?
To increase "pop-in" efficiency, it is highly recommended to use the CRISPR-Cas9 system to create a double-strand break (DSB) at the target locus.[8] This significantly stimulates the cell's natural Homology-Directed Repair (HDR) pathway, which is required for integrating the donor vector. Additionally, optimizing the length of the homology arms on your donor vector is crucial.[1][2]
Q3: What are the optimal homology arm lengths for a pop-in pop-out vector?
The optimal length of homology arms can vary depending on the cell type and the size of the insert. However, for CRISPR-assisted HDR in mammalian cells, the following are general guidelines:
| Donor Template | Recommended Homology Arm Length |
| Single-stranded DNA (ssODN) | 30-60 nt has been shown to be sufficient in some cases, with 350-700 nt providing optimal performance.[1][2][3] |
| Double-stranded DNA (dsDNA) | 200-300 bp can be sufficient, with some studies suggesting at least 500 bp for replicating mammalian cells.[1][3] |
Q4: What transfection methods are best for large pop-in pop-out vectors?
Pop-in pop-out vectors can be quite large, which can pose a challenge for standard transfection methods. Electroporation is often a preferred method for delivering large plasmids.[14][15] Certain lipid-based transfection reagents are also specifically formulated for large DNA constructs. It is important to optimize the chosen method for your specific cell line.
Q5: How do I validate the "pop-in" and "pop-out" events?
Validation is a critical step. Here are some common methods:
-
PCR Screening: Design primers that can specifically amplify the integrated vector during the "pop-in" stage and confirm its excision after the "pop-out" stage.
-
Sanger Sequencing: Sequence the modified locus to confirm the presence of your desired edit and the absence of the vector backbone after the "pop-out".
-
Southern Blot: Can be used to confirm the correct integration event and copy number.
-
Western Blot: If your modification affects protein expression (e.g., adding a tag or knocking out a gene), Western blotting can be used to verify the expected change at the protein level.[16]
Experimental Protocols
Detailed Methodology for CRISPR-Assisted Pop-in Pop-out Gene Tagging
This protocol is based on the strategy described by Cech and colleagues for adding an N-terminal tag to a protein of interest in mammalian cells.[4]
1. Vector Construction:
-
Design a donor plasmid containing:
2. Cell Transfection ("Pop-In"):
-
On Day 0, seed the target cells (e.g., HEK293) in a 6-well plate to be 70-90% confluent on the day of transfection.
-
On Day 1, co-transfect the cells with:
-
The donor plasmid.
-
A plasmid expressing Cas9 nuclease.
-
A plasmid expressing the specific single-guide RNA (sgRNA) targeting the desired genomic locus.
-
-
Use a transfection reagent optimized for large plasmids or electroporation. Follow the manufacturer's protocol for complex formation and addition to cells.
3. Selection of "Pop-In" Clones:
-
48-72 hours post-transfection, harvest the cells.
-
Use Fluorescence-Activated Cell Sorting (FACS) to enrich for the GFP-positive cell population, which contains cells with the integrated donor vector.[4][5]
-
Plate the sorted cells at a low density to allow for the growth of individual colonies.
4. Expansion and Verification of "Pop-In" Clones:
-
Pick and expand individual colonies.
-
Perform genomic DNA extraction and PCR analysis to confirm the correct integration of the donor vector at the target locus.
5. Transfection with Cre Recombinase ("Pop-Out"):
-
Take a validated "pop-in" clone and transfect it with a plasmid expressing Cre recombinase.
-
Cre recombinase will recognize the loxP sites and excise the GFP marker cassette.[4]
6. Selection of "Pop-Out" Clones:
-
48-72 hours after Cre transfection, harvest the cells.
-
Use FACS to enrich for the GFP-negative cell population.[4][5]
-
Plate the sorted cells at a low density to isolate single clones.
7. Final Validation:
-
Expand individual GFP-negative clones.
-
Perform genomic DNA extraction, PCR, and Sanger sequencing to confirm the precise excision of the marker and the presence of the desired tag at the target locus.
-
Perform Western blot analysis to confirm the expression of the tagged protein.[16]
Visualizations
Caption: Experimental workflow for CRISPR-assisted pop-in pop-out gene editing.
References
- 1. idtdna.com [idtdna.com]
- 2. Homology-directed repair FAQs [takarabio.com]
- 3. idtdna.com [idtdna.com]
- 4. Pop in, pop out: a novel gene-targeting strategy for use with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges to increasing targeting efficiency in genome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel Method for Genomic Promoter Shuffling by Using Recyclable Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transfection of mammalian cells - methods & advantages [lubio.ch]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An Efficient Electroporation Protocol for the Genetic Modification of Mammalian Cells [frontiersin.org]
- 16. cyagen.com [cyagen.com]
Technical Support Center: Improving the Fidelity of Scarless Gene Editing
Welcome to the technical support center for scarless gene editing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the precision of their genome engineering experiments.
Frequently Asked Questions (FAQs)
Q1: What is scarless gene editing and why is it important?
Scarless gene editing refers to the precise modification of a genomic locus without the introduction of any foreign DNA sequences, such as selection markers or residual vector sequences. This is crucial for accurate functional studies of genetic variants and for the development of safe and effective gene therapies, as unintended genomic "scars" can disrupt gene regulation or protein function.[1]
Q2: What are the primary challenges in achieving high-fidelity scarless gene editing?
The main obstacles to achieving precise scarless edits are:
-
Low efficiency of Homology-Directed Repair (HDR): HDR is the cellular DNA repair pathway that enables precise editing using a donor template, but it is often inefficient compared to the error-prone Non-Homologous End Joining (NHEJ) pathway.[2][3]
-
Off-target effects: The nuclease, such as Cas9, may cut at unintended genomic locations, leading to unwanted mutations.[4]
-
Mosaicism: In a population of edited cells, some cells may carry the desired edit, while others remain unedited or contain different edits, creating a mixed population.[4][5][6]
-
Cellular toxicity: High concentrations of gene editing reagents can be toxic to cells, reducing viability and overall experimental success.[4]
Q3: Which gene editing technologies can be used for scarless modifications?
Several technologies can achieve scarless edits, each with its own advantages and limitations:
-
CRISPR-Cas9 with HDR: This is a widely used method where a double-strand break (DSB) induced by Cas9 is repaired by HDR using a supplied DNA template.[2][7]
-
Base Editing: This approach uses a catalytically impaired Cas9 fused to a deaminase enzyme to directly convert one DNA base to another without creating a DSB, reducing the risk of indels.[8][9]
-
Prime Editing: This "search-and-replace" technology uses a Cas9 nickase fused to a reverse transcriptase and a prime editing guide RNA (pegRNA) to directly write new genetic information into the target site without requiring DSBs or a separate donor template.[8][10]
-
Two-Step HDR: This strategy involves two rounds of HDR. The first round introduces a selectable marker along with the desired edit, and the second round removes the marker, leaving only the intended modification.[11]
Troubleshooting Guides
Problem 1: Low Efficiency of Desired Scarless Edit
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Inefficient Homology-Directed Repair (HDR) | - Synchronize cells in the S/G2 phase of the cell cycle, when HDR is most active.[4][12] - Use small molecule inhibitors of the NHEJ pathway (e.g., SCR7) to favor HDR. Note: This may increase DNA damage and cell toxicity.[13] - Overexpress proteins that enhance HDR, such as RAD51 or RAD18.[3][14] | Increased percentage of cells with the correct, scarless edit. |
| Suboptimal Donor Template Design | - Optimize the length of the homology arms; typically 500-1000 base pairs are recommended for plasmid donors.[7] - For small edits, use single-stranded oligodeoxynucleotides (ssODNs) as donor templates.[12] - Introduce silent mutations in the PAM sequence or gRNA binding site within the donor template to prevent re-cutting of the edited allele by Cas9.[7] | Higher frequency of correct integration and reduced indel formation at the target site. |
| Ineffective Delivery of Editing Reagents | - Optimize the delivery method for your specific cell type (e.g., electroporation, lipofection, or viral vectors).[4] - Use ribonucleoprotein (RNP) complexes of Cas9 and gRNA for transient expression, which can reduce off-target effects and toxicity.[15] | Improved cell viability and editing efficiency. |
Problem 2: High Incidence of Off-Target Mutations
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Poor guide RNA (gRNA) design | - Use gRNA design tools that predict and score potential off-target sites.[4][16] - Select gRNAs with high on-target scores and minimal predicted off-target activity. | Reduced frequency of mutations at unintended genomic locations. |
| Prolonged expression of Cas9 nuclease | - Deliver Cas9 as a ribonucleoprotein (RNP) complex, which is degraded more rapidly than plasmid-expressed Cas9.[15] - Use inducible Cas9 systems to control the timing and duration of its expression.[4] | Lower probability of off-target cleavage due to a shorter window of nuclease activity. |
| Use of standard Cas9 | - Employ high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that have been engineered to have reduced off-target activity.[7] | Increased specificity of genome editing. |
Problem 3: Presence of Mosaicism in the Edited Cell Population
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| CRISPR activity occurring after the first cell division | - Deliver editing components as early as possible, for example, by microinjecting oocytes before fertilization or into early-stage zygotes.[5][6] - Synchronize cell cycles to ensure editing occurs before DNA replication. | A more homogenous population of edited cells with a lower percentage of mosaicism.[5][6] |
| Inefficient editing in a subset of cells | - Enrich for transfected cells using a fluorescent marker and fluorescence-activated cell sorting (FACS). - Perform single-cell cloning to isolate and expand colonies derived from a single edited cell.[4] | Isolation of pure clonal cell lines with the desired scarless edit. |
Data Presentation: Comparison of Scarless Editing Technologies
The following table summarizes the typical efficiencies and characteristics of different scarless gene editing methods. Note that efficiencies can vary significantly depending on the cell type, target locus, and experimental conditions.
| Editing Technology | Typical On-Target Editing Efficiency | Frequency of Indels | Advantages | Limitations |
| CRISPR-Cas9 + HDR | 1-10%[1][17] | High (due to competing NHEJ) | Versatile for various edit types (insertions, deletions, substitutions). | Low efficiency, high rate of indels, requires a donor template.[2] |
| Base Editing | 1-92%[9][18] | Low (<1%) | High efficiency for point mutations, no DSB required, no donor template needed.[8] | Limited to specific base conversions (C>T, A>G), potential for off-target deamination.[9] |
| Prime Editing | 1-80% | Very Low (<0.5%)[8] | Highly versatile (all types of base substitutions, small insertions/deletions), high precision, no DSB required.[8][10] | Can be less efficient than base editing, requires a complex pegRNA.[8] |
Experimental Protocols
Key Experiment: Off-Target Analysis using Next-Generation Sequencing (NGS)
This protocol outlines a general workflow for identifying and quantifying off-target mutations.
-
In Silico Prediction: Use computational tools (e.g., Cas-OFFinder, CRISPOR) to predict potential off-target sites for your gRNA.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both edited and control cell populations.
-
Library Preparation:
-
Amplicon Sequencing: Design PCR primers to amplify the on-target site and the top-ranked potential off-target sites. Perform PCR on the genomic DNA.
-
Unbiased Methods (e.g., GUIDE-seq, Digenome-seq): These methods capture DSB sites across the genome. For Digenome-seq, genomic DNA is treated with the Cas9/gRNA complex in vitro, followed by whole-genome sequencing to identify cleavage sites.[15][19]
-
-
Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome. Analyze the alignment data to identify and quantify the frequency of insertions, deletions, and substitutions at the on-target and potential off-target loci.[20][21]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. beckman.com [beckman.com]
- 3. bio-rad.com [bio-rad.com]
- 4. invivobiosystems.com [invivobiosystems.com]
- 5. Strategies to reduce genetic mosaicism following CRISPR-mediated genome edition in bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to reduce genetic mosaicism following CRISPR-mediated genome edition in bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Improve CRISPR HDR Efficiency (Template Design Tips) [synapse.patsnap.com]
- 8. Prime editing for precise and highly versatile genome manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR base editing and prime editing: DSB and template-free editing systems for bacteria and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontlinegenomics.com [frontlinegenomics.com]
- 11. Scarless genome editing technology and its application to crop improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. bioradiations.com [bioradiations.com]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 20. communities.springernature.com [communities.springernature.com]
- 21. idtdna.com [idtdna.com]
Technical Support Center: Selection Marker Removal
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of selection markers after genetic modification experiments.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during the selection marker excision process.
Issue 1: Low or No Efficiency of Marker Excision
Question: I have introduced the recombinase (e.g., Cre, Flp) into my cells, but I am observing very few or no clones with the selection marker removed. What could be the problem?
Answer: Low or no excision efficiency is a common problem that can stem from several factors related to the recombinase enzyme, the target DNA sites, or the experimental procedure.
Potential Causes and Solutions:
| Symptom | Potential Cause | Recommended Solution | Citation |
| No marker excision detected | Inefficient delivery or expression of the recombinase. | Optimize your delivery method (e.g., transfection, electroporation, viral transduction) for your specific cell type. Verify the expression of the recombinase (Cre, Flp, etc.) via Western blot or qRT-PCR. For plasmid-based systems, confirm the integrity and concentration of the plasmid DNA. | [1][2] |
| Suboptimal recombinase activity. | Ensure the recombinase is targeted to the nucleus by using an enzyme variant with a nuclear localization signal (NLS). For inducible systems (e.g., tamoxifen-inducible Cre-ER), confirm the inducer is used at the optimal concentration and for a sufficient duration. For temperature-sensitive systems, ensure the temperature shift is performed correctly. | [1][3] | |
| Issues with the recombination sites (e.g., loxP, FRT). | Sequence the recombination sites flanking your marker to ensure they are intact, in the correct orientation (direct repeats for excision), and have not acquired mutations.[4][5] Using mutated lox sites (e.g., lox66, lox71) can prevent unwanted cross-recombination but requires the correct Cre variant.[4] | ||
| Low excision efficiency | Insufficient amount of recombinase. | Titrate the amount of recombinase plasmid or virus used to find the optimal balance between high efficiency and low cytotoxicity.[6] | |
| Poor cell health or viability. | High concentrations of CRISPR-Cas9 or recombinase components can be toxic. Optimize the dosage to maximize editing while maintaining cell viability. Ensure cells are healthy and in the logarithmic growth phase before transfection. | [1] | |
| CRISPR-specific: Low gRNA efficiency. | If using a CRISPR-based system for removal, the guide RNA may be inefficient. It is recommended to design and test 3-4 different gRNAs to identify the most effective one for your target site. | [6][7] |
Experimental Workflow: Site-Specific Recombinase Excision
Caption: General workflow for removing a selection marker using a site-specific recombinase system.
Issue 2: Incomplete Marker Removal or Mosaicism
Question: My analysis shows a mixed population of cells, where some have the marker excised and others do not. How can I resolve this mosaicism?
Answer: Mosaicism occurs when the recombinase does not act in every cell of the population, leading to incomplete editing.
Potential Causes and Solutions:
-
Transient Recombinase Expression: If you are using transient transfection, the recombinase-expressing plasmid may be lost before excision occurs in all cells.
-
Solution: To isolate a pure population, perform single-cell cloning or serial dilution to establish clonal lines from the mixed population.[1] Screen these clones to find one with complete marker removal.
-
-
Suboptimal Timing: The efficiency of recombination can be cell-cycle dependent.
-
Solution: Synchronizing the cell culture before introducing the recombinase can lead to more uniform excision. Alternatively, using an inducible system allows for more precise temporal control over recombinase activity.[1]
-
-
Leaky or Insufficient Induction: In inducible systems, low-level "leaky" expression of the recombinase before induction or insufficient induction can lead to mosaicism.[8]
-
Solution: Test different concentrations of the inducing agent (e.g., tamoxifen, doxycycline) and optimize the duration of the induction period. Ensure there is no unintended induction from components in the culture media.
-
Issue 3: Difficulty in Selecting or Identifying Marker-Free Clones
Question: After inducing excision, I am struggling to isolate the cells that have successfully lost the antibiotic resistance marker. What is an effective method?
Answer: Identifying and isolating the desired marker-free cells from the background of unedited or partially edited cells is a critical step.
Methods for Selection and Screening:
-
Negative Selection (Antibiotic Sensitivity): The most direct method is to screen for the loss of resistance.
-
Protocol: Plate the cell population on two separate plates: one with the standard medium and one with the medium containing the selection antibiotic. Colonies that grow on the standard plate but fail to grow on the antibiotic plate have lost the marker.[9][10] This is often referred to as replica plating.
-
-
PCR Screening: Individual clones can be screened by PCR to detect the genomic rearrangement.
-
Fluorescence-Activated Cell Sorting (FACS): If the selection marker cassette also contains a fluorescent reporter gene (e.g., GFP), cells that have lost the marker will also lose fluorescence.
-
Protocol: Use FACS to sort and collect the non-fluorescent (GFP-negative) population.[2] This is a high-throughput method for enriching the desired cells.
-
-
Co-transfection with a Reporter: When transfecting with a Cre-expressing plasmid, you can co-transfect with a reporter plasmid (e.g., pCAG-loxSTOPlox-GFP) that expresses a fluorescent protein only in the presence of Cre.[12]
-
Protocol: Select the fluorescent cells via FACS. These cells have a high probability of having had active Cre recombinase, and therefore a high chance of having the primary selection marker excised as well.[12]
-
Troubleshooting Logic for Failed Excision
Caption: A logical flowchart to guide troubleshooting efforts for failed marker removal.
Key Experimental Protocols
Protocol 1: Transient Transfection of Cre Recombinase and Selection
This protocol describes the removal of a loxP-flanked antibiotic resistance cassette from a mammalian cell line.
Materials:
-
Genetically modified cells with a "floxed" selection marker.
-
High-purity plasmid DNA expressing Cre recombinase (ideally with a nuclear localization signal).
-
Appropriate transfection reagent (e.g., Lipofectamine).
-
Cell culture medium, with and without the relevant antibiotic.
-
96-well plates for clonal selection.
Methodology:
-
Cell Seeding: The day before transfection, seed the cells so they reach 70-90% confluency on the day of transfection.[9]
-
Transfection: Transfect the cells with the Cre recombinase plasmid according to the manufacturer's protocol for your chosen transfection reagent. A DNA-to-reagent ratio may need optimization; a 1:3 or 1:6 ratio (µg DNA:µL reagent) is a common starting point.[9]
-
Incubation: Culture the cells for 48-72 hours post-transfection to allow for Cre recombinase expression and excision of the marker cassette.
-
Clonal Isolation: After incubation, harvest the cells and perform serial dilution into 96-well plates to isolate single cells.
-
Expansion: Culture the single-cell clones until they form colonies large enough for replica plating.
-
Replica Plating (Screening):
-
Prepare two sets of plates: one with non-selective medium and one with medium containing the antibiotic.
-
Carefully transfer a portion of each clone from the original 96-well plate to both the selective and non-selective plates.
-
Incubate the plates and monitor for growth.
-
-
Identify Positive Clones: Clones that grow on the non-selective plate but die on the antibiotic plate are candidates that have successfully excised the resistance marker.
-
Verification: Expand the candidate clones and confirm marker excision using PCR analysis (Protocol 2).
Protocol 2: PCR-Based Verification of Marker Excision
Materials:
-
Genomic DNA extracted from parental cells and candidate clones.
-
PCR primers designed to flank the floxed marker cassette.
-
Taq DNA polymerase and appropriate PCR buffer/dNTPs.
-
Agarose gel and electrophoresis equipment.
Methodology:
-
Primer Design: Design a forward and a reverse primer that bind to the genomic regions just outside the loxP/FRT sites.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental cell line (positive control) and from each candidate clone identified in Protocol 1.
-
PCR Reaction: Set up a standard PCR reaction for each DNA sample.
-
Parental DNA: This reaction is expected to yield a large PCR product corresponding to the size of the region including the intact selection marker.
-
Candidate Clone DNA: A successful excision will result in a much smaller PCR product, as the marker cassette has been removed, leaving only a single loxP/FRT site behind.[9][11]
-
No Template Control: A reaction with no DNA to check for contamination.
-
-
Agarose Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Analysis: Visualize the bands. The parental line should show a single large band. Successful marker-free clones will show a single small band. The presence of both bands in a single clone indicates mosaicism.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common systems for selection marker removal? A1: The most widely used systems are site-specific recombinases.[13] The two most common are:
-
Cre-loxP System: Derived from bacteriophage P1, the Cre recombinase recognizes 34-bp loxP sites.[4][14] When two loxP sites are in the same orientation, Cre excises the intervening DNA.[5]
-
Flp-FRT System: Derived from Saccharomyces cerevisiae, the Flp recombinase (flippase) recognizes FRT sites and functions similarly to the Cre-loxP system.[13] Other systems include the Xer-dif system in bacteria and transposon-based systems.[15] More recently, CRISPR-Cas9 has been adapted to create double-strand breaks flanking the marker, inducing its removal via homology-directed repair (HDR).[16][17]
Q2: Why is removing the selection marker important? A2: Removing a selection marker, particularly an antibiotic resistance gene, is crucial for several reasons:
-
Regulatory and Public Concerns: It alleviates concerns about the horizontal gene transfer of antibiotic resistance genes to pathogenic microbes, a significant issue for genetically modified crops and therapeutic cell lines.[3][18]
-
Experimental Flexibility: Removing a marker allows for its reuse in subsequent rounds of genetic modification in the same cell line or organism.[15]
-
Avoiding Unintended Effects: The continued presence and expression of a marker gene can sometimes interfere with the expression of adjacent genes or place a metabolic burden on the organism.[14][18]
Q3: What is the difference between wild-type and mutant loxP sites? A3: Mutant loxP sites, such as lox66 and lox71, have alterations in the 13-bp palindromic repeats. Recombination between a lox66 and a lox71 site produces a wild-type loxP site and a double-mutant lox72 site. The lox72 site is a poor substrate for Cre recombinase, which significantly reduces the risk of future unwanted recombination events or genomic instability if multiple gene deletions are performed in the same cell line.[4][19]
Mechanism of Cre-Lox Excision
Caption: Cre recombinase excises DNA between two directly repeated loxP sites.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Inducible excision of selectable marker gene from transgenic plants by the cre/lox site-specific recombination system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marker Removal in Staphylococci via Cre Recombinase and Different lox Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cre-Lox Recombination – Introduction | abm Inc. [info.abmgood.com]
- 6. go.zageno.com [go.zageno.com]
- 7. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. fbae.org [fbae.org]
- 10. ProcedureFLPFRTRecombination < Lab < TWiki [barricklab.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 15. An Efficient Method of Selectable Marker Gene Excision by Xer Recombination for Gene Replacement in Bacterial Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Marker Gene Excision Strategy Based on CRISPR/Cas9-Mediated Homology-Directed Repair in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Efficient Marker Gene Excision Strategy Based on CRISPR/Cas9-Mediated Homology-Directed Repair in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cre-lox-Based System for Multiple Gene Deletions and Selectable-Marker Removal in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Homologous Recombination Frequency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the frequency of homologous recombination (HR) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is homologous recombination and why is it often inefficient?
Homologous recombination (HR) is a natural DNA repair mechanism that cells use to fix double-strand breaks (DSBs) with high fidelity.[1] In the context of gene editing, scientists exploit this pathway to introduce precise genetic modifications by providing an engineered DNA "donor template." However, HR is often inefficient because it actively competes with a faster, more dominant repair pathway called Non-Homologous End Joining (NHEJ).[2] NHEJ is error-prone and frequently results in small insertions or deletions (indels) rather than the precise edits desired.[2]
Q2: How does the cell cycle affect homologous recombination frequency?
The cell's choice between HR and NHEJ is tightly regulated by the cell cycle.[3] HR is predominantly active during the late S and G2 phases when a sister chromatid is available to be used as a template for repair.[1][4] Conversely, NHEJ is active throughout the cell cycle but is the dominant pathway in the G1 phase.[3][4] Therefore, experiments performed on unsynchronized cell populations will likely have lower HR efficiencies.
Q3: What are the key components I need to provide for successful HR-mediated gene editing?
To achieve successful HR-mediated gene editing, you need to introduce three key components into your cells:
-
A nuclease (e.g., CRISPR-Cas9) to create a specific double-strand break at the desired genomic locus.
-
A guide RNA (gRNA) to direct the nuclease to the correct target sequence.
-
A donor template containing the desired genetic modification flanked by sequences that are homologous to the region surrounding the DSB (homology arms).
Troubleshooting Guides
Problem: Low or no detectable homologous recombination.
If you are experiencing low or undetectable levels of HR, consider the following troubleshooting steps:
1. Optimize Your Donor Template Design:
The design of your donor template is critical for efficient HR.
-
Homology Arm Length: The length of the sequences homologous to the target locus significantly impacts efficiency. For small insertions or modifications using single-stranded oligodeoxynucleotides (ssODNs), homology arms of 50-80 base pairs on each side are recommended.[5] For larger insertions using plasmid donors, longer homology arms of 500-1000 base pairs are generally more effective.[6][7]
-
ssODN vs. Plasmid Donor: For introducing small changes (<50 bp), ssODNs are typically more efficient.[5] For larger insertions (>100 bp), a plasmid-based donor is often necessary.[5]
-
Preventing Re-cutting: The Cas9 nuclease can repeatedly cut the target site even after successful HR if the gRNA recognition site or the Protospacer Adjacent Motif (PAM) sequence remains intact.[6] To prevent this, introduce silent mutations within the PAM or gRNA binding site in your donor template.[6][7]
-
Distance from the Cut Site: The intended modification in the donor template should be as close to the DSB site as possible, ideally within 10-20 base pairs.[2][8]
Quantitative Data on Donor Template Optimization
| Parameter | Recommendation | Expected Impact on HR Efficiency |
| Homology Arm Length (ssODN) | 50-80 bp per arm | Increased recombination efficiency compared to shorter arms.[5] |
| Homology Arm Length (Plasmid) | 500-1000 bp per arm | Enhanced integration for larger inserts.[6][7] |
| Donor Template Type | ssODN for <50 bp inserts; Plasmid for >100 bp inserts | Higher efficiency for the respective insert sizes.[5] |
| Silent Mutations in PAM/gRNA site | Introduce 1-2 silent mutations | Prevents re-cutting and preserves the edited allele.[6] |
| Cut-to-Mutation Distance | < 20 bp | Higher likelihood of successful integration.[2] |
2. Manipulate the Cell Cycle:
Since HR is most active in the S and G2 phases, synchronizing your cell population can significantly boost efficiency.
-
Chemical Synchronization: Use chemical agents to arrest cells in the S or G2/M phase. For example, nocodazole can be used to synchronize cells in the G2/M phase.[9] Timed delivery of CRISPR-Cas9 components to synchronized cells has been shown to increase HR rates.[10][11]
3. Inhibit the NHEJ Pathway:
Suppressing the competing NHEJ pathway can shift the balance of DNA repair towards HR.
-
Small Molecule Inhibitors: Various small molecules can inhibit key proteins in the NHEJ pathway. For instance, SCR7 has been reported to inhibit Ligase IV, a crucial enzyme in NHEJ, leading to a significant enhancement of HR.[9] Other inhibitors targeting DNA-PKcs, such as NU7441, have also been shown to increase HR efficiency.[12]
-
Genetic Inhibition: Use of siRNA or shRNA to knock down the expression of key NHEJ factors like Ku70, Ku80, or Lig4 can lead to a 2- to 5-fold increase in HR.[9]
4. Enhance the HR Machinery:
Stimulating the cell's endogenous HR machinery can also improve outcomes.
-
Small Molecule Enhancers: Compounds like RS-1 have been shown to stimulate the activity of RAD51, a key protein in the HR pathway, resulting in a 3- to 6-fold increase in HR efficiency in certain cell lines.[11][13]
-
Overexpression of HR-related Proteins: Overexpression of proteins involved in HR, such as RAD18 or BRCA1, has been demonstrated to increase the efficiency of gene editing via HR.[11][14]
Quantitative Data on HR Enhancement Strategies
| Strategy | Method | Target | Fold Increase in HR Efficiency (approximate) |
| Cell Cycle Synchronization | Nocodazole treatment | G2/M arrest | 2-fold or more[9] |
| NHEJ Inhibition | SCR7 (LIG4 inhibitor) | Ligase IV | Up to 20-fold[9] |
| NU7441 (DNA-PKcs inhibitor) | DNA-PKcs | 2- to 4-fold[12] | |
| siRNA/shRNA knockdown | Ku70/Ku80, Lig4 | 2- to 5-fold[9] | |
| HR Enhancement | RS-1 | RAD51 | 3- to 6-fold[11] |
| Overexpression of RAD18 | RAD18 | Significant positive effect[14] | |
| Overexpression of BRCA1 | BRCA1 | 2- to 3-fold[11] | |
| Modified Cas9 | Cas9-CtIP fusion | CtIP localization | 2-fold[10][11] |
Experimental Protocols
Protocol 1: Measuring Homologous Recombination Frequency using a Reporter Assay
This protocol provides a general framework for quantifying HR efficiency using a fluorescent reporter system (e.g., converting a BFP reporter to GFP).
Materials:
-
HEK293T cells stably expressing a BFP reporter gene that can be converted to GFP by HR.
-
Plasmids encoding Cas9 and a gRNA targeting the BFP sequence.
-
A donor template (ssODN or plasmid) containing the sequence to convert BFP to GFP.
-
Transfection reagent.
-
Flow cytometer.
Methodology:
-
Cell Culture: Plate the BFP-reporter HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the Cas9 plasmid, gRNA plasmid, and the donor template using your preferred transfection reagent according to the manufacturer's instructions. Include a negative control (e.g., cells transfected with a non-targeting gRNA).
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for gene editing to occur.
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of GFP-positive cells in the total population. This percentage represents the frequency of successful HR events.
-
Protocol 2: Cell Synchronization using Nocodazole
This protocol describes how to synchronize cells in the G2/M phase to enhance HR.
Materials:
-
Your cell line of interest.
-
Nocodazole solution (stock solution in DMSO).
-
Complete cell culture medium.
Methodology:
-
Cell Plating: Plate your cells at an appropriate density.
-
Nocodazole Treatment: Add nocodazole to the cell culture medium to a final concentration of 100-200 ng/mL. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Incubation: Incubate the cells for 18-24 hours. This will arrest a significant portion of the cell population in the G2/M phase.
-
Transfection: Following the synchronization period, perform your transfection with the CRISPR-Cas9 components and donor template.
-
Release from Arrest (Optional but recommended): After transfection, wash the cells with fresh medium to remove the nocodazole and allow the cells to re-enter the cell cycle.
-
Analysis: Harvest the cells at your desired time point for analysis of HR efficiency.
Visualizations
Caption: Competition between HR and NHEJ pathways for DSB repair.
Caption: Workflow for troubleshooting and enhancing HR efficiency.
References
- 1. Homologous recombination - Wikipedia [en.wikipedia.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Cell cycle-dependent control of homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchling.com [benchling.com]
- 6. How to Improve CRISPR HDR Efficiency (Template Design Tips) [synapse.patsnap.com]
- 7. [Practical Insights]Designing Donor Templates – EDITGENE [editxor.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. The road less traveled: strategies to enhance the frequency of homology-directed repair (HDR) for increased efficiency of CRISPR/Cas-mediated transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 11. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small Molecule CRISPR Enhancers [sigmaaldrich.com]
- 14. bio-rad.com [bio-rad.com]
Validation & Comparative
A Researcher's Guide to Validating Pop-in Pop-out Gene Edits
For researchers, scientists, and drug development professionals leveraging the precision of pop-in pop-out gene editing, rigorous validation is paramount to ensure the fidelity of their genomic modifications. This guide provides a comprehensive comparison of various validation methodologies, complete with experimental protocols and quantitative data, to aid in the selection of the most appropriate techniques for confirming both the integration ("pop-in") and seamless excision ("pop-out") of genetic elements.
The Pop-in Pop-out Strategy: A Two-Step Validation Process
The pop-in pop-out method is a powerful two-step process for introducing precise, marker-free genetic alterations. The validation strategy must therefore address both stages of this process:
-
Pop-in Validation: This initial step confirms the successful integration of a selection cassette (e.g., a selectable marker and/or a reporter gene) at the target genomic locus.
-
Pop-out Validation: The second step verifies the successful removal of the selection cassette, leaving behind the desired seamless edit. This stage is critical for ensuring that no unwanted sequences remain in the genome.
Below, we compare various molecular and functional assays suitable for validating each of these steps.
Comparative Analysis of Validation Techniques
A variety of techniques can be employed to validate pop-in pop-out gene edits, each with its own set of advantages and limitations in terms of sensitivity, cost, and the type of information they provide.
Table 1: Quantitative Comparison of Genotypic Validation Methods
| Method | Limit of Detection (LOD) | Cost per Sample (relative) | Turnaround Time | Throughput | Key Application in Pop-in Pop-out |
| PCR | ~1-5% | $ | 1-2 days | High | Initial screening for pop-in and pop-out events. |
| Sanger Sequencing | ~15-20% for mixed populations |
| 2-4 days | Low to Medium | Confirmation of precise pop-out edits in clonal populations. |
| NGS (Targeted) | <0.1%[1] |
| 5-10 days | High | Deep sequencing of on- and off-target sites after pop-out. |
| ddPCR | <0.01%[2] |
| 2-3 days | Medium | Ultra-sensitive quantification of pop-out efficiency in a mixed population.[3] |
| Southern Blotting | ~0.1-1% |
| 7-14 days | Low | Definitive confirmation of single-copy integration (pop-in) and absence of vector backbone. |
Table 2: Comparison of Functional Validation Methods
| Method | Principle | Application in Pop-in Pop-out | Pros | Cons |
| Western Blotting | Detects protein expression | Confirms knockout, knockdown, or restoration of target protein after pop-out. | Direct evidence of functional consequence. | Requires a specific antibody; may not detect non-functional truncated proteins.[4] |
| Flow Cytometry | Analyzes cell populations based on fluorescent markers | Can be used to sort cells with successful pop-in of a fluorescent marker and confirm loss of marker expression after pop-out. | High-throughput; enables cell sorting for enrichment. | Indirect measure of gene edit; requires a fluorescent marker or antibody. |
Experimental Workflows and Logical Relationships
The validation of pop-in pop-out gene edits follows a logical progression from initial screening to definitive confirmation. The following diagrams illustrate these workflows.
Detailed Experimental Protocols
PCR-Based Screening for Pop-in and Pop-out Events
Objective: To rapidly screen for the presence or absence of the selection cassette.
Methodology:
-
For Pop-in Validation:
-
Design two sets of primers:
-
Set 1: One primer annealing outside the 5' homology arm and one primer annealing within the selection cassette.
-
Set 2: One primer annealing within the selection cassette and one primer annealing outside the 3' homology arm.
-
-
Perform PCR on genomic DNA isolated from putative edited clones.
-
Analyze PCR products on an agarose gel. The presence of bands of the expected sizes confirms the on-target integration of the cassette.[5]
-
-
For Pop-out Validation:
-
Design a primer pair that flanks the integration site.
-
Perform PCR on genomic DNA from the post-excision cell population.
-
Analyze the PCR products on an agarose gel. A smaller band size compared to the pop-in clone, corresponding to the size of the locus without the cassette, indicates successful excision. A second PCR with primers specific to the cassette should be performed to confirm its absence.[6]
-
Southern Blot Analysis for Integration Confirmation
Objective: To definitively confirm single-copy, on-target integration of the pop-in cassette and rule out random integrations.
Methodology:
-
Genomic DNA Digestion: Digest 10-20 µg of high-quality genomic DNA with a restriction enzyme that cuts outside the homology arms and within the integrated cassette. This will generate a unique-sized fragment for the correctly targeted allele.[7][8]
-
Agarose Gel Electrophoresis: Separate the digested DNA on a large agarose gel to resolve large fragments.[8]
-
Transfer: Transfer the DNA to a nylon or nitrocellulose membrane.
-
Probe Hybridization: Hybridize the membrane with a labeled DNA probe that is specific to a region of the integrated cassette.
-
Detection: Visualize the hybridized probe. A single band of the predicted size confirms single-copy, on-target integration. Additional bands may indicate random integrations or multiple integration events.[9]
Sanger Sequencing for Seamless Edit Confirmation
Objective: To verify the precise, seamless nature of the gene edit after the pop-out step.[10]
Methodology:
-
PCR Amplification: Amplify the target locus from genomic DNA of a clonal cell line using high-fidelity DNA polymerase. The primers should anneal outside the edited region.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform a Sanger sequencing reaction using either the forward or reverse PCR primer.[11][12]
-
Sequence Analysis: Analyze the sequencing chromatogram. A clean trace that matches the expected edited sequence confirms the successful seamless edit.[13] For mixed populations, deconvolution tools like TIDE (Tracking of Indels by Decomposition) can be used to estimate editing efficiency.[14]
Next-Generation Sequencing (NGS) for On- and Off-Target Analysis
Objective: To perform deep sequencing of the on-target site to quantify various editing outcomes and to assess off-target editing at predicted sites.
Methodology:
-
Amplicon Generation: Generate PCR amplicons of the on-target locus and predicted off-target sites.
-
Library Preparation: Prepare a sequencing library from the amplicons.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina.[15]
-
Data Analysis: Align the sequencing reads to the reference genome and analyze the frequency and types of indels at the on-target and off-target loci using software like CRISPResso.[14]
Droplet Digital PCR (ddPCR) for Quantification of Pop-out Efficiency
Objective: To achieve highly sensitive and absolute quantification of the pop-out event in a mixed cell population.
Methodology:
-
Assay Design: Design two TaqMan probe-based assays: one specific to the wild-type or edited allele (after pop-out) and another specific to the integrated cassette.
-
Droplet Generation: Partition the PCR reaction mix, containing genomic DNA, primers, and probes, into thousands of nanoliter-sized droplets.[16]
-
PCR Amplification: Perform PCR on the droplets.
-
Droplet Reading: Read the fluorescence of each droplet to count the number of positive and negative droplets for each probe.
-
Data Analysis: Calculate the absolute concentration of the pop-out allele and the remaining pop-in allele using Poisson statistics.[17]
Western Blotting for Functional Validation
Objective: To confirm that the gene edit has the desired functional consequence at the protein level.
Methodology:
-
Protein Lysate Preparation: Prepare whole-cell lysates from both edited and control cells.[10][18]
-
Protein Quantification: Determine the protein concentration of each lysate.[6]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10][19]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and image the blot. The absence or restoration of the protein band in the edited samples compared to the control confirms the functional outcome of the edit.[6]
Flow Cytometry for Marker Analysis and Cell Sorting
Objective: To analyze and sort cell populations based on the expression of a fluorescent marker integrated during the pop-in step and its subsequent loss after pop-out.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the transfected cells.[20][21]
-
Staining (if necessary): If a fluorescent protein is not part of the pop-in cassette, stain the cells with a fluorescently labeled antibody targeting a cell surface marker that is affected by the gene edit.
-
Data Acquisition: Run the cells on a flow cytometer to measure the fluorescence of individual cells.[21]
-
Data Analysis: Gate the cell populations based on fluorescence intensity to quantify the percentage of cells that have successfully undergone the pop-in or pop-out event.[16]
-
Cell Sorting (optional): Use a fluorescence-activated cell sorter (FACS) to isolate populations of cells with the desired fluorescence profile for downstream applications.[20]
Conclusion
Validating pop-in pop-out gene edits requires a multi-faceted approach that combines rapid screening methods with more definitive and quantitative techniques. For the initial "pop-in" event, PCR and Southern blotting are essential for confirming correct integration. For the subsequent "pop-out" and the resulting seamless edit, a combination of PCR, Sanger sequencing for clonal confirmation, and more sensitive methods like ddPCR or NGS for analyzing mixed populations is recommended. Finally, functional assays such as Western blotting or flow cytometry are crucial for confirming that the genetic modification has resulted in the desired biological outcome. By carefully selecting and implementing the appropriate validation strategies, researchers can ensure the accuracy and reliability of their pop-in pop-out gene editing experiments.
References
- 1. base4.co.uk [base4.co.uk]
- 2. The diagnostic accuracy of digital PCR, ARMS and NGS for detecting KRAS mutation in cell-free DNA of patients with colorectal cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdnewsline.com [mdnewsline.com]
- 4. TALEN and CRISPR Validation Tools | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The 50:50 Method for PCR-based Seamless Genome Editing in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Transgene Detection Assays: Validation and Protocols [ko.cwru.edu]
- 8. conductscience.com [conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. biotechreality.com [biotechreality.com]
- 12. cd-genomics.com [cd-genomics.com]
- 13. CRISPR Gene Editing Confirmation with Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. NGS vs Sanger Sequencing [illumina.com]
- 16. research.pasteur.fr [research.pasteur.fr]
- 17. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 20. Flow Cytometry Protocol [protocols.io]
- 21. Flow Cytometry Guide [sigmaaldrich.com]
A Researcher's Guide to PCR and Sequencing Confirmation of Scarless Genome Edits
For researchers, scientists, and drug development professionals, the precise validation of scarless genome edits is a critical step to ensure the accuracy and reliability of experimental outcomes. This guide provides an objective comparison of common validation methods, featuring supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate strategy.
The advent of CRISPR-Cas9 and other genome editing technologies has revolutionized the ability to make precise changes to an organism's DNA. A key goal in many applications is "scarless" editing, where the desired genetic modification is introduced without leaving any residual foreign DNA, such as selection markers or vector sequences. The absence of these markers is crucial for both basic research, where they might interfere with gene function, and for therapeutic applications, where they could elicit an immune response. However, the lack of a selectable marker presents a significant challenge: identifying the small percentage of successfully edited cells from a large background of unedited cells. This necessitates robust and sensitive confirmation methods.
This guide focuses on the two most widely used techniques for confirming scarless edits: Polymerase Chain Reaction (PCR) and DNA sequencing, including traditional Sanger sequencing and Next-Generation Sequencing (NGS). We will also touch upon alternative methods to provide a comprehensive overview.
Comparison of Scarless Edit Confirmation Methods
Choosing the right validation method depends on several factors, including the nature of the edit, the required sensitivity, throughput needs, and budget constraints. The following table summarizes the key performance characteristics of the primary methods for confirming scarless genome edits.
| Feature | PCR-based Assays | Sanger Sequencing | Next-Generation Sequencing (NGS) | Enzymatic Mismatch Cleavage (e.g., T7E1) |
| Primary Use | Initial screening for insertions/deletions (indels) | Sequence verification of clonal populations or bulk PCR products | Deep sequencing of on- and off-target sites in a mixed population | Rapid detection of indels in a pooled population |
| Sensitivity | Low to moderate; dependent on the size of the indel | Low for mixed populations; high for clonal populations. Can detect ~15-20% indel frequency in a mixed population with tools like TIDE. | Very high; can detect mutations at frequencies as low as 0.1%.[1] | Low; detection limit is typically around 5-10% indel frequency.[2] |
| Quantitative? | Semi-quantitative | Yes, for clonal populations. For mixed populations, software like TIDE provides quantitative estimates.[3] | Highly quantitative; provides allele frequencies. | Semi-quantitative at best. |
| Cost per Sample | Low | Moderate | High | Low |
| Turnaround Time | Fast (hours) | Moderate (1-2 days) | Slow (days to weeks) | Fast (hours) |
| Detection of Specific Edits | Can be designed to be specific for known insertions or deletions. | Gold standard for confirming specific sequences in clonal populations.[4] | Provides the exact sequence and frequency of all edits in the target region. | Detects the presence of mismatches, but not the specific sequence change. |
| Off-target Analysis | Not suitable | Possible but laborious and not comprehensive. | Ideal for comprehensive, unbiased off-target analysis. | Not suitable |
| Best Suited For | Rapid screening of many samples to identify potential positives. | Confirming the precise sequence of edits in isolated cell clones. | Comprehensive analysis of on- and off-target editing events in a mixed cell population. | A quick and inexpensive initial check to see if editing has occurred. |
Experimental Workflows and Logical Relationships
The confirmation of a scarless genome edit typically follows a multi-step process, starting from the initial pool of edited cells and culminating in a fully sequence-verified clonal cell line. The choice of methods at each stage is critical for efficiency and accuracy.
Detailed Experimental Protocols
PCR-based Screening for Scarless Edits
This protocol outlines a general approach for initial screening of a cell pool to detect the presence of insertions or deletions at the target locus.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the pool of cells that have undergone the genome editing procedure. A control sample from unedited cells should be processed in parallel.
-
Primer Design: Design PCR primers that flank the target region. The primers should be designed to amplify a product of a specific size that will be altered by the expected insertion or deletion. For small edits, high-resolution electrophoresis will be required.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize the introduction of PCR-induced errors.[5] The PCR reaction should be optimized for annealing temperature and extension time.
-
Typical PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C for 20 seconds (optimize for specific primers)
-
Extension: 72°C for 30 seconds per kb
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis: Analyze the PCR products on a high-resolution agarose gel or a polyacrylamide gel to resolve small size differences between the wild-type and edited amplicons. The presence of a band of the expected size for the edited allele suggests successful editing in a portion of the cell population.
Sanger Sequencing Confirmation of Clonal Isolates
Once a mixed population has been shown to contain edited cells, single-cell cloning is performed to isolate individual cell lines. Sanger sequencing is the gold standard for confirming the precise sequence of the edit in these clonal populations.[4]
Methodology:
-
Single-Cell Cloning and Expansion: Isolate single cells from the edited pool and expand them into clonal populations.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each clonal population and perform PCR to amplify the target region as described in the PCR screening protocol.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase. This can be done using a column-based kit or enzymatic cleanup.
-
Sanger Sequencing Reaction (Cycle Sequencing): The purified PCR product is used as a template in a cycle sequencing reaction with a single primer (either the forward or reverse PCR primer) and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[6]
-
Capillary Electrophoresis: The products of the cycle sequencing reaction are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the dye for each fragment, thus determining the DNA sequence.[6]
-
Sequence Analysis: The resulting sequence chromatogram is analyzed and aligned to the expected edited sequence and the wild-type sequence to confirm the presence of the scarless edit and the absence of any unintended mutations in the amplified region.
Next-Generation Sequencing (NGS) for Comprehensive Analysis
NGS is the most comprehensive method for validating genome edits, providing quantitative data on the frequency of various edits at the on-target site and enabling a genome-wide search for off-target effects.[7][8]
Methodology:
-
Library Preparation:
-
Targeted Amplicon Sequencing: This is the most common approach for analyzing on- and off-target sites. It involves a two-step PCR process.[9]
-
First PCR: Amplify the target region(s) using primers that contain a portion of the sequencing adapter sequences.
-
Second PCR: Add the full-length sequencing adapters and unique barcodes for each sample to allow for multiplexing.
-
-
-
Sequencing: The pooled and purified library is sequenced on an NGS platform (e.g., Illumina MiSeq).
-
Data Analysis: The raw sequencing data undergoes a bioinformatics pipeline.
-
Quality Control: Raw reads are trimmed to remove low-quality bases and adapter sequences.
-
Alignment: Reads are aligned to a reference genome.
-
Variant Calling: Aligned reads are analyzed to identify insertions, deletions, and single nucleotide variations compared to the reference sequence.
-
Quantification: The frequency of each type of edit (including the desired scarless edit) is calculated. Software tools like CRISPResso are commonly used for this analysis.[9]
-
Concluding Remarks
The successful implementation of scarless genome editing hinges on rigorous and accurate validation. While PCR-based methods and enzymatic assays offer rapid and cost-effective initial screening, they lack the precision and quantitative power of sequencing-based approaches. Sanger sequencing remains the definitive method for confirming the exact sequence of an intended edit in a clonal population. For a comprehensive understanding of all editing outcomes, including off-target effects and the frequency of different alleles in a mixed population, NGS is the unparalleled gold standard. By understanding the strengths and limitations of each method, researchers can design a validation strategy that ensures the integrity of their scarless genome editing experiments and the reliability of their subsequent findings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. synthego.com [synthego.com]
- 3. mdpi.com [mdpi.com]
- 4. cd-genomics.com [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
Verifying the Absence of Selection Marker Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the complete absence of selection marker sequences in a final cell line is a critical step in guaranteeing the safety and regulatory compliance of biopharmaceutical products. The persistence of these sequences, often encoding antibiotic resistance, can have unintended consequences on product quality and patient safety. This guide provides an objective comparison of common molecular biology techniques used to confirm the removal of these genetic elements, supported by experimental data and detailed protocols.
Performance Comparison of Key Methodologies
The choice of method for verifying the absence of selection marker sequences depends on a balance of sensitivity, specificity, cost, and throughput. The following table summarizes the key performance characteristics of four widely used techniques: Southern blotting, quantitative PCR (qPCR), droplet digital PCR (ddPCR), and Next-Generation Sequencing (NGS).
| Feature | Southern Blotting | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) | Next-Generation Sequencing (NGS) |
| Principle | DNA fragmentation, gel electrophoresis, and probe hybridization.[1][2] | Real-time amplification and quantification of a target DNA sequence.[3][4] | Partitioning of a PCR reaction into thousands of droplets for absolute quantification.[5] | Massively parallel sequencing of DNA fragments.[6][7] |
| Sensitivity | Lower; can be challenging to detect very low copy numbers.[8] | High; can detect low copy numbers but may be less precise at the limit of detection.[3][9] | Very high; excellent for detecting rare events and low copy numbers with high precision.[2][8] | Extremely high; can detect even single molecules of the target sequence.[6] |
| Specificity | High, dependent on probe design.[10] | High, dependent on primer and probe design.[11] | High, dependent on primer and probe design. | Very high; provides sequence-level confirmation.[7] |
| Limit of Detection (LOD) | ~1-10 copies per genome | ~1-10 copies per genome | <1 copy per genome | <1 copy per genome |
| Quantitative? | Semi-quantitative | Relative quantification (requires a standard curve)[8] | Absolute quantification (no standard curve needed)[5][8] | Quantitative (by read counting) |
| DNA Input Required | High (µg range)[8] | Low (ng range)[8] | Low (ng range)[8] | Low to moderate (ng to µg range) |
| Cost per Sample | Moderate | Low | Moderate to High | High |
| Turnaround Time | Long (several days)[8] | Fast (a few hours)[3][8] | Fast (a few hours)[8] | Moderate to Long (days to weeks) |
| Throughput | Low | High | High | High |
| Technical Expertise | High[8] | Moderate[8] | Moderate[8] | High (especially for data analysis)[8] |
Experimental Workflows
Visualizing the workflow of each technique can aid in understanding the practical steps involved in confirming the absence of selection marker sequences.
Detailed Experimental Protocols
Southern Blotting
Southern blotting is a classic technique that provides a definitive but labor-intensive method for detecting specific DNA sequences.
1. Genomic DNA Extraction and Digestion:
-
Extract high-quality genomic DNA from the cell line of interest using a commercial kit.
-
Digest 10-20 µg of genomic DNA with a suitable restriction enzyme that cuts outside the selection marker sequence.
-
Include a positive control (e.g., plasmid DNA containing the marker) and a negative control (e.g., DNA from a wild-type cell line).
2. Agarose Gel Electrophoresis:
-
Separate the digested DNA fragments on a 0.8-1.0% agarose gel.
-
Run the gel until adequate separation of fragments is achieved.
3. DNA Transfer:
-
Depurinate, denature, and neutralize the DNA in the gel.
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary transfer or electroblotting.
4. Probe Labeling and Hybridization:
-
Prepare a labeled DNA probe specific to the selection marker sequence using methods like random priming with radioactive (e.g., 32P) or non-radioactive (e.g., digoxin or biotin) labels.
-
Pre-hybridize the membrane to block non-specific binding sites.
-
Hybridize the labeled probe to the membrane overnight at an appropriate temperature.
5. Washing and Detection:
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detect the probe signal using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric substrate (for non-radioactive probes). The absence of a band in the test sample lane indicates the absence of the selection marker sequence.
Quantitative PCR (qPCR)
qPCR is a rapid and sensitive method for detecting and quantifying specific DNA sequences.
1. Primer and Probe Design:
-
Design primers and a hydrolysis probe (e.g., TaqMan® probe) that are specific to a unique region of the selection marker gene.[11]
-
Ensure primers have a melting temperature (Tm) of approximately 60-62°C and produce an amplicon of 70-150 bp.[11][12]
-
Design primers for a reference gene (e.g., a single-copy host cell gene) for normalization.
2. qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix, primers, and probe for both the target (selection marker) and reference genes.
-
Add 10-100 ng of genomic DNA to each reaction well.
-
Include a positive control (genomic DNA from a cell line known to contain the marker), a negative control (wild-type genomic DNA), and a no-template control (water).[11]
3. Real-time PCR Amplification:
-
Perform the qPCR reaction on a real-time PCR instrument using a standard two-step or three-step cycling protocol.[13] A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[12]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes. The absence of amplification (undetermined Ct) for the selection marker in the test samples, in the presence of robust amplification of the reference gene, confirms the absence of the marker sequence.
Droplet Digital PCR (ddPCR)
ddPCR offers a highly precise and absolute quantification method, making it ideal for detecting rare sequences.
1. Assay Design:
-
Design primers and a probe for the selection marker sequence, similar to qPCR.
2. ddPCR Reaction Setup:
-
Prepare a reaction mix containing ddPCR supermix, primers, probe, and 100 ng of restriction-digested genomic DNA.
-
Include positive, negative, and no-template controls.
3. Droplet Generation:
-
Partition the reaction mix into approximately 20,000 nanoliter-sized droplets using a droplet generator.[5] Each droplet will contain either zero, one, or a few copies of the target DNA.
4. PCR Amplification:
-
Perform endpoint PCR on a thermal cycler.
5. Droplet Reading and Analysis:
-
Read the fluorescence of each individual droplet in a droplet reader.
-
The software calculates the absolute concentration of the target DNA based on the fraction of positive droplets using Poisson statistics.[5] A concentration of zero for the selection marker sequence provides strong evidence of its absence.
Next-Generation Sequencing (NGS)
NGS provides the most comprehensive analysis by sequencing the entire genome or targeted regions, offering definitive proof of the absence of the selection marker.
1. Library Preparation:
-
Extract high-quality genomic DNA.
-
Fragment the DNA to a desired size (e.g., 200-500 bp).[7]
-
Ligate sequencing adapters to the DNA fragments. For targeted sequencing, enrich for the region of interest using hybridization capture probes.
2. Sequencing:
-
Perform massively parallel sequencing on an NGS platform (e.g., Illumina).[7]
3. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the host cell line reference genome, which includes the sequence of the selection marker.
-
Analyze the alignment data to identify any reads that map to the selection marker sequence. The complete absence of reads mapping to the marker sequence confirms its absence from the genome.
Choosing the Right Method: A Logical Approach
The selection of an appropriate method for confirming the absence of a selection marker sequence is a critical decision. The following flowchart provides a logical guide for researchers to navigate this choice based on their specific needs and resources.
References
- 1. Polymerase chain reaction versus Southern blot hybridization. Detection of immunoglobulin heavy-chain gene rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Real-time quantitative PCR as an alternative to Southern blot or fluorescence in situ hybridization for detection of gene copy number changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Direct Droplet Digital PCR Method for E. coli Host Residual DNA Quantification [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Next Generation Sequencing (NGS): A Beginner’s Guide (Blog) - Novogene [novogene.com]
- 8. Comparative evaluation of gene copy number estimation techniques in genetically modified crops: insights from Southern blotting, qPCR, dPCR and NGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the advantages of southern blot over PCR? | AAT Bioquest [aatbio.com]
- 11. idtdna.com [idtdna.com]
- 12. A Strategy for the Selection of RT-qPCR Reference Genes Based on Publicly Available Transcriptomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 选择qPCR参照基因的实验方案 [sigmaaldrich.com]
Pop-in Pop-out vs. Single-Step CRISPR: A Comparative Guide to Precision Genome Editing
For researchers, scientists, and drug development professionals, the choice of CRISPR-Cas9 methodology is critical for achieving precise and efficient genome editing. While single-step CRISPR methods offer a straightforward approach, the two-step "pop-in pop-out" strategy provides distinct advantages in isolating accurately edited cells and ensuring a seamless final genomic sequence. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The advent of CRISPR-Cas9 has revolutionized the field of genetic engineering, offering a powerful tool for targeted genome modification. The ultimate goal of many genome editing experiments is the precise introduction of specific nucleotide changes, ranging from single nucleotide polymorphisms (SNPs) to the insertion of larger cassettes. Two primary strategies have emerged for achieving these homology-directed repair (HDR)-mediated edits: the conventional single-step method and the more intricate "pop-in pop-out" or two-step approach.
The single-step method involves the simultaneous delivery of the Cas9 nuclease, a guide RNA (gRNA) targeting the desired genomic locus, and a donor template containing the desired genetic modification. While conceptually simple, this approach often suffers from low HDR efficiencies and challenges in identifying and isolating the small population of correctly edited cells from a large background of unedited or incorrectly edited cells.
The pop-in pop-out method addresses these challenges by dividing the editing process into two distinct stages. The first, or "pop-in," step involves the introduction of a donor vector that contains not only the desired genetic edit but also a selectable marker, often a fluorescent protein like Green Fluorescent Protein (GFP). This allows for the enrichment of cells that have successfully integrated the donor template using techniques such as Fluorescence-Activated Cell Sorting (FACS). The second, or "pop-out," step involves the removal of the selectable marker, typically through the use of a site-specific recombinase system like Cre-loxP, leaving behind the desired, seamless genetic modification. This scarless editing is a significant advantage, as it avoids the retention of unwanted sequences that could interfere with gene function or subsequent experiments.
Comparative Analysis: Pop-in Pop-out vs. Single-Step CRISPR
The primary advantage of the pop-in pop-out method lies in its ability to efficiently isolate rare, precisely edited cells. The inclusion of a selectable marker significantly simplifies the identification of cells that have undergone HDR, a notoriously inefficient process in many cell types. While direct quantitative comparisons in the literature are limited, the principles of the methods suggest a trade-off between upfront complexity and downstream screening efficiency.
| Feature | Single-Step CRISPR | Pop-in Pop-out CRISPR |
| Workflow Complexity | Simpler, single transfection/transduction step. | More complex, involving two separate editing and selection stages. |
| Efficiency of Isolating Edited Cells | Low, requires extensive screening of individual clones. | High, enrichment of edited cells via selectable marker significantly reduces screening burden. |
| Scarless Editing | Can be scarless if the donor template is designed to avoid leaving residual sequences. | Inherently designed for scarless editing after marker excision. |
| Off-Target Effects | Dependent on the specificity of the gRNA and Cas9 variant used. | Also dependent on gRNA and Cas9 specificity; the multi-step process does not inherently increase off-target mutations at non-target loci. |
| Time to Edited Clones | Can be faster if HDR efficiency is high and screening is straightforward. | Generally longer due to the two-step process and cell expansion periods. |
Experimental Workflows
To illustrate the practical differences between these two methodologies, the following diagrams outline the key steps in each process.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in both single-step and pop-in pop-out CRISPR workflows.
Protocol 1: Single-Step CRISPR-mediated Gene Knock-in
This protocol outlines a general procedure for introducing a small tag or point mutation into a target gene in mammalian cells using a single-step approach.
1. Design and Preparation of CRISPR Components:
-
gRNA Design: Design and validate a gRNA that targets a site as close as possible to the desired insertion site (ideally within 10 bp) to maximize HDR efficiency. Several online tools are available for gRNA design and off-target prediction.
-
Donor Template Design: For small insertions or point mutations, a single-stranded oligodeoxynucleotide (ssODN) is often used as the donor template. The ssODN should contain the desired edit flanked by homology arms of 40-80 nucleotides on each side, which are homologous to the genomic sequence surrounding the cut site. To prevent re-cutting of the edited allele, introduce silent mutations in the PAM site or gRNA seed sequence within the donor template.[1]
-
Component Delivery: The Cas9 nuclease, gRNA, and ssODN can be delivered to the cells as plasmids, ribonucleoprotein (RNP) complexes, or via viral vectors. RNP delivery is often preferred as it leads to transient expression of the editing machinery, which can reduce off-target effects.[2]
2. Cell Transfection:
-
Culture mammalian cells to 70-80% confluency.
-
Transfect the cells with the Cas9/gRNA expression plasmid (or RNP) and the ssODN donor template using a suitable transfection reagent or electroporation.
3. Post-Transfection Culture and Screening:
-
Culture the cells for 48-72 hours post-transfection to allow for gene editing to occur.
-
Harvest a portion of the cells to assess editing efficiency using a mismatch cleavage assay (e.g., Surveyor assay) or by next-generation sequencing (NGS) of the target locus.
-
If editing is successful, proceed to isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.
-
Expand the single-cell clones and screen for the desired knock-in allele by PCR and Sanger sequencing.
Protocol 2: Pop-in Pop-out CRISPR-mediated Scarless Gene Editing
This protocol describes the two-step process for introducing a precise, scarless edit using a selectable marker.
Step 1: "Pop-In" - Insertion of the Donor Cassette
1. Design and Construction of the "Pop-In" Donor Vector:
-
Design a plasmid-based donor vector containing the desired genetic edit.
-
Within an intron or at a location that will be removed, insert a selectable marker cassette. A common choice is a fluorescent reporter (e.g., eGFP) flanked by loxP sites.[3][4]
-
The entire cassette (edit + marker) should be flanked by homology arms of several hundred base pairs to promote HDR.
2. Transfection and Enrichment of Edited Cells:
-
Co-transfect the target cells with the "pop-in" donor vector and a plasmid expressing Cas9 and a gRNA targeting the desired genomic locus.
-
After 48-72 hours, enrich the population of successfully edited cells by sorting for the selectable marker (e.g., sorting for GFP-positive cells using FACS).[4][5]
-
Expand the enriched population or proceed directly to single-cell cloning.
Step 2: "Pop-Out" - Excision of the Selectable Marker
1. Delivery of Cre Recombinase:
-
In the enriched population of edited cells, transiently express Cre recombinase. This can be achieved by transfecting a Cre expression plasmid or by using a cell-permeable Cre protein.[6][7]
2. Isolation of "Pop-Out" Clones:
-
The Cre recombinase will recognize the loxP sites and excise the intervening selectable marker.[8]
-
Isolate cells that have lost the selectable marker. For a fluorescent marker like GFP, this can be done by sorting for GFP-negative cells via FACS.[3][9]
-
Plate the sorted cells at clonal density to isolate single colonies.
3. Verification of Scarless Editing:
-
Expand the "pop-out" clones and verify the presence of the desired scarless edit and the absence of the marker cassette by PCR and Sanger sequencing.
Methods for Assessing On- and Off-Target Editing
Accurate assessment of both on-target editing efficiency and potential off-target mutations is crucial for validating any CRISPR experiment.
-
Surveyor Nuclease Assay: This is a cost-effective method for detecting insertions and deletions (indels) at a specific locus. It involves PCR amplification of the target region, denaturation and re-annealing of the PCR products to form heteroduplexes, and digestion with a nuclease that cleaves at mismatched DNA. The presence of cleaved products on a gel indicates that editing has occurred.[3][10][11]
-
Next-Generation Sequencing (NGS): NGS of the target locus provides a comprehensive and quantitative analysis of on-target editing outcomes, identifying the full spectrum of indels and HDR events. For off-target analysis, unbiased genome-wide methods like GUIDE-seq, CIRCLE-seq, or whole-genome sequencing can identify unintended mutations across the genome.[5][12][13]
Conclusion
The choice between single-step and pop-in pop-out CRISPR methods depends on the specific goals of the experiment and the resources available. For applications where the highest precision and a scarless final edit are paramount, and where initial HDR efficiencies are expected to be low, the pop-in pop-out method offers a robust solution for isolating the desired clones, despite its increased complexity and timeline. For simpler knockouts or when HDR is more efficient in the target cell line, the single-step method can be a faster and more direct approach. By carefully considering the advantages and disadvantages of each method and employing rigorous validation techniques, researchers can harness the power of CRISPR-Cas9 to achieve their desired genomic modifications with confidence.
References
- 1. CRISPR off-target analysis in genetically engineered rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cd-genomics.com [cd-genomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2.6. FACS sorting, single‐cell cloning, and gene editing validation [bio-protocol.org]
- 6. Pop in, pop out: a novel gene-targeting strategy for use with CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cre-loxP-mediated genetic lineage tracing: Unraveling cell fate and origin in the developing heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 10. Surveyor nuclease assay - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ovid.com [ovid.com]
- 13. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
Evaluating On-Target Efficiency: A Comparative Guide to "Pop-In Pop-Out" and Modern Genome Editing Techniques
For researchers, scientists, and drug development professionals, the precise insertion of genetic material is a cornerstone of innovation. The "pop-in pop-out" method, a classic gene targeting technique, has long been a tool for such precise modifications. However, the advent of CRISPR-Cas9 and other engineered nucleases has revolutionized the field, offering powerful alternatives. This guide provides an objective comparison of the on-target efficiency of the traditional "pop-in pop-out" method and its modern CRISPR-assisted counterpart, supported by experimental data and detailed protocols.
On-Target Efficiency: A Head-to-Head Comparison
The on-target efficiency of a genome editing technique refers to the frequency at which the desired genetic modification occurs at the intended genomic locus. This is a critical parameter for the feasibility and success of any gene targeting experiment.
The traditional "pop-in pop-out" method relies on the cell's natural process of homologous recombination to integrate a targeting vector containing the desired genetic modification and a selectable marker. This is followed by a second recombination event to remove the marker, leaving a "seamless" edit. In contrast, modern approaches utilize engineered nucleases like CRISPR-Cas9 to create a targeted double-strand break (DSB) in the DNA, which significantly stimulates the rate of homologous recombination with a co-delivered donor template.
| Method | Mechanism | Typical On-Target Efficiency (Mammalian Cells) | Key Advantages | Key Disadvantages |
| Traditional "Pop-In Pop-Out" | Homologous Recombination (HR) without exogenous nucleases. Two-step process involving selection and counter-selection. | Very low (<0.1% to a few percent, highly locus and cell-type dependent). Can be higher in specific contexts like isogenic DNA in embryonic stem cells[1]. | High fidelity of integration once it occurs. | Extremely low efficiency, laborious and time-consuming selection process, not applicable to all cell types. |
| CRISPR-Assisted "Pop-In Pop-Out" | Nuclease (e.g., Cas9)-induced DSB stimulates Homology-Directed Repair (HDR) for the "pop-in" of a donor cassette (containing the edit and a marker). Subsequent removal of the marker ("pop-out") via recombinases (e.g., Cre-loxP, Flp-FRT) or a second round of CRISPR editing. | 5% - 60% for knock-in, depending on the cell type, locus, and donor template[2]. Marker removal efficiency is typically high (can approach 100% with efficient recombinases)[3][4]. | Dramatically increased on-target efficiency, broader applicability to various cell types, more straightforward screening. | Potential for off-target effects from the nuclease, requires delivery of more components (nuclease, gRNA, donor). |
| Direct CRISPR-Mediated Knock-In | Nuclease-induced DSB stimulates HDR with a donor template containing the desired seamless edit. | 5% - 60%, similar to the "pop-in" step of the CRISPR-assisted method[2]. | Single-step process for seamless editing, high efficiency. | Potential for off-target effects, HDR efficiency can still be a limiting factor compared to NHEJ. |
| Other Engineered Nucleases (ZFNs, TALENs) | Nuclease-induced DSB stimulates HDR. | Generally in the range of 1% - 20% for knock-in. CRISPR is often considered more efficient and easier to design[5]. | High specificity. | More complex and costly to design and produce compared to CRISPR-Cas9. |
Visualizing the Workflows
To better understand the distinct processes, the following diagrams illustrate the workflows for the traditional and CRISPR-assisted "pop-in pop-out" methods.
Experimental Protocols
Protocol 1: CRISPR-Assisted "Pop-In Pop-Out" for Seamless Gene Editing in Mammalian Cells
This protocol outlines a general workflow for introducing a specific mutation into a target gene using a CRISPR-assisted "pop-in pop-out" strategy with a fluorescent marker and Cre-LoxP recombination for marker removal.
1. Design and Construction of Targeting Components:
-
sgRNA Design: Design and validate one or more sgRNAs targeting a region close to the desired mutation site in your gene of interest. Utilize online design tools to minimize off-target effects.
-
Donor Plasmid Construction:
-
Construct a donor plasmid containing the desired mutation.
-
Flank the mutation with 5' and 3' homology arms (typically 500-800 bp each) corresponding to the sequences upstream and downstream of the sgRNA cut site.
-
Insert a selectable/screenable marker cassette (e.g., a fluorescent protein like GFP linked to a puromycin resistance gene) between the homology arms. Flank the marker cassette with loxP sites.
-
-
Cas9 and Cre Expression Plasmids: Obtain or construct plasmids expressing Cas9 nuclease and Cre recombinase.
2. "Pop-In" - Transfection and Selection of Targeted Clones:
-
Cell Culture: Culture your mammalian cell line of choice (e.g., HEK293T) to ~70-80% confluency.
-
Co-transfection: Co-transfect the cells with the Cas9 expression plasmid, the sgRNA expression plasmid, and the donor plasmid using a suitable transfection reagent.
-
Selection/Enrichment:
-
48 hours post-transfection, apply puromycin selection to eliminate untransfected cells.
-
Alternatively, if using a fluorescent marker, enrich for GFP-positive cells using Fluorescence-Activated Cell Sorting (FACS).
-
-
Clonal Isolation: Plate the selected/sorted cells at a low density to allow for the growth of single-cell colonies.
-
Screening of "Pop-In" Clones:
-
Expand individual clones.
-
Isolate genomic DNA and perform PCR using primers flanking the target region to screen for the integration of the donor cassette.
-
Confirm correct integration by Sanger sequencing.
-
3. "Pop-Out" - Marker Removal:
-
Cre Recombinase Transfection: Transfect the confirmed "pop-in" clones with the Cre recombinase expression plasmid.
-
Screening for Marker Excision:
-
If the marker was fluorescent, screen for the loss of fluorescence by microscopy or FACS.
-
Isolate genomic DNA from single-cell clones derived from the Cre-transfected population.
-
Perform PCR to confirm the excision of the marker cassette. The resulting PCR product should be smaller than that from the "pop-in" clone.
-
-
Sequence Verification: Sequence the PCR product from the "pop-out" clones to confirm the presence of the desired mutation and the seamless removal of the marker, leaving only a single loxP site as a small scar.
4. On-Target Efficiency Assessment:
-
"Pop-In" Efficiency: The on-target "pop-in" efficiency can be calculated as the percentage of drug-resistant or fluorescent clones that show the correct integration of the donor cassette by PCR and sequencing.
-
"Pop-Out" Efficiency: The "pop-out" efficiency is determined by the percentage of "pop-in" clones that successfully excise the marker following Cre recombinase expression.
Protocol 2: Assessment of On-Target Editing Efficiency by Next-Generation Sequencing (NGS)
For a more quantitative and comprehensive analysis of on-target editing outcomes, especially for direct CRISPR-mediated knock-in, NGS is the gold standard.
1. Genomic DNA Extraction: Extract high-quality genomic DNA from the pool of edited cells 48-72 hours post-transfection.
2. Amplicon PCR:
-
Design PCR primers that amplify a 200-400 bp region surrounding the target site.
-
Perform PCR on the extracted genomic DNA.
3. Library Preparation and Sequencing:
-
Attach sequencing adapters and barcodes to the PCR amplicons to prepare a sequencing library.
-
Perform high-throughput sequencing on a platform such as Illumina MiSeq or HiSeq.
4. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use software tools like CRISPResso2 or Amplicon-seq analysis pipelines to quantify the frequency of different alleles:
-
Wild-type (unedited)
-
Non-Homologous End Joining (NHEJ)-induced insertions and deletions (indels)
-
Homology-Directed Repair (HDR)-mediated precise edits (the desired knock-in)
-
-
The on-target efficiency is reported as the percentage of reads that contain the intended HDR-mediated edit.
Conclusion
The "pop-in pop-out" strategy remains a conceptually important technique for achieving seamless gene editing. While the traditional, homologous recombination-only approach is severely limited by its low efficiency in most mammalian cell systems, the integration of CRISPR-Cas9 technology has transformed it into a highly efficient and versatile method. For researchers aiming for precise gene insertions, the CRISPR-assisted "pop-in pop-out" or direct CRISPR-mediated knock-in offer significantly higher success rates and broader applicability. The choice between these modern methods will depend on the specific experimental goals, the nature of the desired edit, and the cell type being used. Careful design of targeting vectors and rigorous validation of editing outcomes are paramount for the success of any genome editing experiment.
References
- 1. Highly efficient gene targeting in embryonic stem cells through homologous recombination with isogenic DNA constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved FLP recombinase, FLPe, efficiently removes marker gene from transgene locus developed by Cre-lox mediated site-specific gene integration in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Labyrinth of Off-Target Mutations: A Comparative Guide to Detection Methods
For researchers, scientists, and drug development professionals venturing into the world of CRISPR-based gene editing, ensuring the precision of their modifications is paramount. The specter of off-target mutations—unintended alterations at genomic sites other than the intended target—poses a significant challenge to the safety and efficacy of this revolutionary technology. Following a "pop-in/pop-out" or transient gene editing event, where the editing machinery is only temporarily present, the need for sensitive and accurate detection of these off-target effects becomes even more critical. This guide provides an objective comparison of the leading methods for detecting off-target mutations, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The landscape of off-target detection methods is diverse, broadly categorized into cell-based (in vivo) and in vitro approaches. Cell-based methods assess off-target events within a cellular context, accounting for the influence of chromatin structure and cellular DNA repair mechanisms. In contrast, in vitro methods utilize purified genomic DNA and the gene-editing components to identify potential cleavage sites in a more controlled, albeit less biologically complex, environment.
A Head-to-Head Comparison of Key Off-Target Detection Methods
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics of the most widely used off-target detection methods. It is important to note that performance can vary depending on the specific guide RNA, cell type, and experimental conditions.
| Method | Type | Principle | Sensitivity | Positive Predictive Value (PPV) | Throughput | Key Advantages | Key Limitations |
| GUIDE-seq | Cell-based | Integration of double-stranded oligodeoxynucleotides (dsODNs) at double-strand break (DSB) sites.[1][2] | High (can detect indel frequencies as low as 0.1%)[2] | High[3] | Moderate | Detects off-targets in a native cellular context; unbiased.[1][2] | Requires transfection of dsODNs which can have cytotoxic effects.[4] |
| Digenome-seq | In vitro | In vitro digestion of genomic DNA with Cas9 followed by whole-genome sequencing to identify cleavage sites.[5][6][7] | Very High (can detect indel frequencies <0.1%)[8] | Moderate to High[6] | High (multiplexing possible)[9] | Highly sensitive and cost-effective; avoids cellular complexities.[8] | May identify sites not cleaved in vivo due to chromatin accessibility; can have a lower signal-to-noise ratio.[6] |
| CIRCLE-seq | In vitro | Circularization of genomic DNA followed by Cas9 cleavage and sequencing of linearized fragments.[10][11] | Very High | Low to Moderate | Moderate | Highly sensitive with low DNA input requirements.[4] | Labor-intensive; higher false-positive rate due to lack of cellular context.[3][11] |
| CHANGE-seq | In vitro | Tagmentation-based method for generating circularized genomic DNA libraries for Cas9 cleavage analysis.[12][13][14] | Very High | Low to Moderate | High | More rapid, scalable, and automation-friendly than CIRCLE-seq.[12][13] | Similar to CIRCLE-seq, may identify non-physiological off-targets.[3] |
| SITE-seq | In vitro | Selective enrichment and sequencing of adapter-tagged DNA ends generated by Cas9 cleavage.[15][16] | High | Low[3][6] | High | High signal-to-noise ratio due to enrichment.[6] | Lower sensitivity in some direct comparisons.[3] |
| DISCOVER-seq | Cell-based | Chromatin immunoprecipitation (ChIP) of DNA repair factors (e.g., MRE11) recruited to DSBs.[17][18][19] | High | High[3] | Moderate | Detects off-targets in vivo without introducing exogenous DNA; applicable to tissues.[17][19] | Relies on the efficiency of the ChIP process. |
Visualizing the Workflow: A Diagrammatic Representation
To better understand the experimental processes of these key detection methods, the following diagrams, generated using the DOT language, illustrate their respective workflows.
References
- 1. vedtopkar.com [vedtopkar.com]
- 2. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of CRISPR off-target discovery tools following ex vivo editing of CD34+ hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seqwell.com [seqwell.com]
- 5. Profiling Genome-Wide Specificity of CRISPR-Cas9 Using Digenome-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 7. CRISPR RGEN Tools [rgenome.net]
- 8. Digenome-seq for Analysis of Genome-Wide CRISPR-Cas9 Off-Target in Human Cells - CD Genomics [cd-genomics.com]
- 9. Genome-wide target specificities of CRISPR-Cas9 nucleases revealed by multiplex Digenome-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining CRISPR-Cas9 genome-wide nuclease activities with CIRCLE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 12. CHANGE-seq reveals genetic and epigenetic effects on CRISPR-Cas9 genome-wide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHANGE-seq: a novel, simple and scalable method to understand genome editors | St. Jude Research [stjude.org]
- 14. CHANGE-seq reveals genetic and epigenetic effects on CRISPR-Cas9 genome-wide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SITE-Seq: A Genome-wide Method to Measure Cas9 Cleavage [protocols.io]
- 16. SITE-Seq: A Genome-wide Method to Measure Cas9 Cleavage [protocols.io]
- 17. CRISPR off-target detection with DISCOVER-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DISCOVER-Seq: MRE11 ChIP Seq [protocols.io]
- 19. DISCOVER-Seq: Unbiased Detection of CRISPR Off-Targets - CD Genomics [cd-genomics.com]
A Researcher's Guide to Validating Functional Protein Expression Following Pop-In Pop-Out Genome Editing
For researchers, scientists, and drug development professionals, the precise modification of the genome is a cornerstone of modern biological research. The "pop-in pop-out" method, a powerful technique for seamless genome editing, offers a high degree of precision in introducing specific genetic alterations. However, the ultimate success of any genome editing strategy lies in the rigorous validation of functional protein expression from the modified locus. This guide provides a comprehensive comparison of methodologies to validate protein expression after pop-in pop-out editing, complete with experimental data, detailed protocols, and workflow visualizations.
Unveiling the "Pop-In Pop-Out" Technique
The "pop-in pop-out" strategy, also known as seamless or scarless genome editing, is a two-step process that utilizes homologous recombination to introduce precise genetic modifications without leaving behind any exogenous sequences like selection markers.
The initial "pop-in" step involves the integration of a targeting vector into the desired genomic locus via homologous recombination. This vector contains the desired genetic modification along with a selectable marker. The subsequent "pop-out" step involves the excision of the selectable marker through a second homologous recombination event, leaving only the intended modification in the genome. This precise method minimizes the risk of unintended genomic alterations often associated with other techniques.
Comparing Genome Editing Strategies for Functional Protein Expression
While pop-in pop-out editing offers high fidelity, it is essential to compare its performance with other common genome editing techniques, particularly CRISPR-based knock-in methods. The choice of method can significantly impact the expression and function of the edited protein.
| Parameter | Pop-In Pop-Out Editing | CRISPR-Mediated Knock-In (HDR) | Transposon-Based Integration |
| Precision of Integration | High (site-specific via homologous recombination) | High (site-specific but can have off-target effects) | Semi-random (integrates at specific recognition sites) |
| Control of Expression Level | Endogenous (expression driven by native promoter) | Can be endogenous or driven by an exogenous promoter | Generally driven by a strong exogenous promoter |
| Risk of Off-Target Effects | Low (relies on long homology arms) | Moderate to High (dependent on gRNA specificity)[1][2] | Low (specific to transposon recognition sites) |
| "Scarless" Modification | Yes (selectable marker is removed) | Can be scarless, but may leave small insertions/deletions | No (leaves transposon sequences flanking the insert) |
| Typical Protein Expression | Physiological levels | Variable (can lead to overexpression or mosaicism)[3] | Often results in high, non-physiological expression |
| Efficiency | Lower than CRISPR | Higher than pop-in pop-out | High |
Validating Functional Protein Expression: A Multi-faceted Approach
Confirming the successful expression of a functional protein post-editing requires a combination of techniques that assess protein quantity, localization, and activity.
Quantitative Assessment of Protein Expression
Western Blotting and Flow Cytometry are two of the most common and powerful techniques for quantifying protein expression levels.
| Validation Method | Pop-In Pop-Out Editing | CRISPR Knock-In | Wild-Type Control |
| Western Blot (Relative Densitometry) | 0.95 ± 0.08 | 1.2 ± 0.3 | 1.0 (normalized) |
| Flow Cytometry (Mean Fluorescence Intensity) | 1.1 x 10^5 ± 0.2 x 10^5 | 1.8 x 10^5 ± 0.9 x 10^5 | 1.0 x 10^5 (normalized) |
| Percentage of Positive Cells (Flow Cytometry) | 92% ± 5% | 75% ± 15% | >99% |
Illustrative data based on expected outcomes. Actual results will vary depending on the target gene, cell type, and experimental conditions.
Assessment of Protein Function
Beyond expression levels, it is crucial to verify that the edited protein is functional. This is achieved through specific functional assays tailored to the protein of interest.
| Functional Assay | Pop-In Pop-Out Editing | CRISPR Knock-In | Wild-Type Control | Knockout Control |
| Enzyme Activity (U/mg protein) | 98 ± 7 | 115 ± 25 | 100 (normalized) | < 5 |
| Cell Viability (% of control) | 99% ± 4% | 95% ± 8% | 100% | 60% ± 10% |
| Signaling Pathway Activation (Fold Change) | 1.1 ± 0.2 | 1.5 ± 0.6 | 1.0 | 0.1 ± 0.05 |
Illustrative data based on expected outcomes. Actual results will vary depending on the target gene, cell type, and experimental conditions.
Visualizing the Workflow and Biological Impact
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the biological context of the gene editing.
Experimental Protocols
Western Blot Protocol for Protein Quantification
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.
-
Flow Cytometry Protocol for Protein Expression Analysis
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with ice-cold FACS buffer (PBS with 1-2% FBS).
-
-
Fixation and Permeabilization (for intracellular proteins):
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS) for 15 minutes at room temperature.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add the primary antibody (conjugated to a fluorophore) specific to the target protein.
-
Incubate for 30-60 minutes on ice in the dark.
-
(If using an unconjugated primary antibody) Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 30 minutes on ice in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000).
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the stained cells to determine the percentage of positive cells and the mean fluorescence intensity, which is proportional to the protein expression level.
-
Functional Assay Protocol: Kinase Activity Assay (for MAPK/ERK Pathway)
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, ensuring the use of phosphatase inhibitors.
-
-
Immunoprecipitation (Optional, for increased specificity):
-
Incubate the cell lysate with an antibody specific to the kinase of interest (e.g., ERK) and protein A/G agarose beads to pull down the kinase.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated kinase or use the whole-cell lysate in a kinase assay buffer.
-
Add a specific substrate for the kinase (e.g., a peptide substrate for ERK) and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using one of the following methods:
-
Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
ELISA: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Use a system that measures the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Quantify the signal from the detection method.
-
Normalize the kinase activity to the amount of protein in the lysate or the amount of immunoprecipitated kinase.
-
Compare the activity of the edited protein to the wild-type and knockout controls.
-
By employing a combination of these robust validation techniques, researchers can confidently confirm the successful expression of a functional protein following pop-in pop-out genome editing, ensuring the integrity and reliability of their experimental findings.
References
Safety Operating Guide
Proper Disposal Procedures for POP™ Polymers in a Laboratory Setting
For researchers, scientists, and drug development professionals utilizing capillary electrophoresis for DNA sequencing and fragment analysis, the proper disposal of consumables is a critical component of laboratory safety and operational integrity. The term "Pop-IN-2" is likely a reference to one of the Performance Optimized Polymers (POP™) manufactured by Applied Biosystems, now part of Thermo Fisher Scientific. These polymers, including POP-4™, POP-6™, and POP-7™, are used as a separation matrix in genetic analyzers. While the Safety Data Sheet (SDS) for products such as POP-7™ Polymer indicates that it is not classified as hazardous, adherence to standard laboratory waste disposal protocols is essential to ensure a safe and compliant work environment.[1]
Chemical and Safety Data Summary
The following table summarizes the key information for POP-7™ Polymer, which is representative of the POP™ polymer family. It is crucial to always consult the specific SDS for the particular POP™ polymer in use, as formulations may vary.
| Property | Information | Source |
| Product Name | POP-7™ (384) Performance Optimized Polymer 3500 Series | [1] |
| Product Code | 4393708 | [1] |
| Manufacturer | Life Technologies Europe BV (part of Thermo Fisher Scientific) | [1] |
| Hazard Classification | Not Hazardous according to Regulation (EC) No 1272/2008 [CLP] | [1] |
| Environmental Hazards | Not Hazardous | [1] |
| Chemical Stability | Stable under normal conditions | [1] |
| Incompatible Materials | No information available | [1] |
| Hazardous Decomposition Products | Not known | [1] |
Experimental Protocols for Disposal
The disposal of POP™ polymers and associated waste should be conducted in a manner that minimizes environmental impact and adheres to institutional and local regulations for non-hazardous laboratory waste.
Protocol for Disposal of Unused and Expired POP™ Polymer
-
Verification of Non-Hazardous Status : Confirm from the product-specific Safety Data Sheet (SDS) that the polymer is not classified as hazardous waste.
-
Consult Institutional Guidelines : Review your institution's specific procedures for the disposal of non-hazardous chemical waste.
-
Original Container : If possible, dispose of the polymer in its original, clearly labeled container.
-
Waste Collection : Place the container in a designated collection area for non-hazardous chemical waste, to be picked up by the institution's environmental health and safety (EHS) department or a licensed waste management contractor.
-
Avoid Drain Disposal : Do not pour unused or expired polymer down the drain unless explicitly permitted by your institution's EHS guidelines for this specific chemical. While the SDS for POP-7™ indicates no special environmental precautions are required, drain disposal is generally discouraged for polymeric materials to prevent potential issues with plumbing and wastewater treatment systems.[1]
Protocol for Disposal of Contaminated Materials
Materials that have come into contact with POP™ polymers, such as gloves, absorbent pads, and empty pouches or bottles, should be disposed of as solid laboratory waste.
-
Segregation : Collect all contaminated solid waste in a designated, lined waste container.
-
Labeling : Ensure the waste container is clearly labeled as "Non-hazardous Laboratory Waste" or as per your institution's guidelines.
-
Closure : Once the waste container is full, securely close the liner and the container lid.
-
Disposal : Dispose of the container according to your institution's procedures for solid laboratory waste.
Logical Workflow for POP™ Polymer Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of POP™ polymers and associated waste in a laboratory setting.
Caption: Disposal workflow for POP™ polymers.
By following these procedures and consulting the appropriate safety and institutional guidelines, researchers can ensure the safe and responsible disposal of POP™ polymers, contributing to a secure and efficient laboratory environment.
References
Personal protective equipment for handling Pop-IN-2
Comprehensive searches for "Pop-IN-2" have not yielded a specific chemical or biological substance relevant to researchers, scientists, or drug development professionals. The search results primarily point to unrelated subjects, including dance tutorials and consumer products.
Without a definitive identification of "this compound," it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. Accurate and reliable safety protocols, such as the selection of appropriate Personal Protective Equipment (PPE), handling procedures, and disposal methods, are entirely dependent on the specific chemical and physical properties of a substance.
To receive the requested guidance, please provide a more specific identifier for "this compound," such as:
-
Chemical Abstract Service (CAS) number
-
Full chemical name or IUPAC name
-
Supplier or manufacturer information
-
The context of its use in your research (e.g., cell culture, organic synthesis, etc.)
Once the substance is clearly identified, a thorough and accurate guide to its safe handling and disposal can be developed, including the creation of quantitative data tables and procedural diagrams as initially requested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
